Product packaging for D-Lyxose(Cat. No.:CAS No. 10257-34-8)

D-Lyxose

Cat. No.: B077038
CAS No.: 10257-34-8
M. Wt: 150.13 g/mol
InChI Key: SRBFZHDQGSBBOR-AGQMPKSLSA-N
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Description

D-Lyxose is a rare, naturally occurring pentose monosaccharide that serves as a critical tool in carbohydrate chemistry and glycobiology research. As the D-enantiomer of lyxose, it is a C-3 epimer of D-ribose and a C-2 epimer of D-xylose, making it an invaluable structural analog for probing enzyme specificity and metabolic pathways. Its primary research applications include its use as a non-metabolizable sugar analog to study bacterial carbohydrate transport systems and catabolic repression, particularly in Escherichia coli, where it is transported but not utilized, allowing for the isolation of transport mechanisms. In glycobiology, this compound is employed as a key chiral building block for the chemical and chemoenzymatic synthesis of complex oligosaccharides, glyconjugates, and nucleoside analogs, helping to elucidate structure-activity relationships. Furthermore, it finds utility in the study of rare sugar metabolism, the investigation of glycosidase and glycosyltransferase mechanisms due to its unusual stereochemistry, and as a precursor for the synthesis of potential pharmaceutical intermediates and diagnostic probes. This high-purity reagent is essential for researchers dissecting fundamental biochemical processes, developing novel biocatalysts, and engineering metabolic pathways.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10O5 B077038 D-Lyxose CAS No. 10257-34-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S,4S,5R)-oxane-2,3,4,5-tetrol
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InChI

InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3+,4+,5?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRBFZHDQGSBBOR-AGQMPKSLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]([C@@H](C(O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7046540
Record name D-(-)-Lyxose
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Molecular Weight

150.13 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Hygroscopic solid; [Merck Index] White hygroscopic powder; [Sigma-Aldrich MSDS]
Record name D-Lyxose
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CAS No.

1114-34-7
Record name D-Lyxose
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Record name D-(-)-Lyxose
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Record name D-lyxose
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Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of D-Lyxose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and stereochemical properties of D-Lyxose. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and carbohydrate chemistry. This document details the fundamental characteristics of this compound, including its structural representations, key chemical data, and its relationship with other aldopentoses.

Introduction to this compound

This compound is an aldopentose, a monosaccharide containing five carbon atoms and an aldehyde functional group.[1] Its chemical formula is C₅H₁₀O₅.[1][2] While not as abundant in nature as other sugars like glucose or fructose, this compound is a component of bacterial glycolipids and holds significance as a synthetic intermediate in the preparation of other rare sugars and as a chiral building block in pharmaceutical development.[1][3] It exists as a white crystalline solid at room temperature and is readily soluble in water.[2]

Quantitative Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueReference(s)
IUPAC Name (2S,3S,4R)-2,3,4,5-Tetrahydroxypentanal[2][4]
Chemical Formula C₅H₁₀O₅[1][2]
Molar Mass 150.13 g/mol [2][4][5]
CAS Number 1114-34-7[2][5]
SMILES Notation C(--INVALID-LINK--O)O">C@HO)O[4]
InChI Key PYMYPHUHKUWMLA-UOWFLXDJSA-N[6][7]
Melting Point 106-107 °C
Optical Rotation [α]D²⁰ = +5.5° → -14.0° (in water)
Solubility in Water 50 mg/mL[2]

Chemical Structure and Stereochemistry

The structure and stereochemistry of this compound are fundamental to its chemical behavior and biological role. As an aldopentose, it possesses three chiral centers, giving rise to a number of stereoisomers.

Fischer and Haworth Projections

The stereochemistry of this compound is most clearly represented using Fischer and Haworth projections.

  • Fischer Projection: In its open-chain form, the Fischer projection of this compound shows the spatial arrangement of the hydroxyl (-OH) groups around the chiral carbons. For this compound, the hydroxyl group on the highest numbered chiral carbon (C4) is on the right side, defining it as a D-sugar. The hydroxyl groups on C2 and C3 are on the left side.

  • Haworth Projection: In solution, this compound predominantly exists in a cyclic hemiacetal form, which can be represented by a Haworth projection.[8] The hydroxyl group on C4 attacks the aldehyde carbon (C1) to form a five-membered ring (a furanose) or, more commonly, a six-membered ring (a pyranose). This cyclization creates a new chiral center at C1, known as the anomeric carbon, resulting in two anomers: α-D-Lyxopyranose and β-D-Lyxopyranose.[9] The orientation of the hydroxyl group on the anomeric carbon determines whether the anomer is α (down) or β (up) in the Haworth projection.

Stereochemical Relationships

This compound is part of the family of D-aldopentoses, which includes D-Ribose, D-Arabinose, and D-Xylose. These sugars are all stereoisomers of each other.

  • Epimers: this compound is the C'-2 epimer of D-Xylose, meaning they differ only in the stereochemical configuration at the second carbon atom.[1]

  • Enantiomers: The enantiomer of this compound is L-Lyxose, which is its non-superimposable mirror image.

The stereochemical relationships between the D-aldopentoses can be visualized as a logical progression of epimerization.

Caption: Stereochemical relationships of D-aldopentoses.

Experimental Protocols

Detailed experimental protocols are crucial for the synthesis and analysis of this compound in a research setting. While specific laboratory procedures can vary, the following sections outline the fundamental methodologies.

Synthesis of this compound via Ruff Degradation of D-Galactose

The Ruff degradation is a classic method for shortening the carbon chain of an aldose by one carbon.[10] The synthesis of this compound from D-Galactose involves the following key steps:

  • Oxidation of D-Galactose: D-Galactose is first oxidized to D-galactonic acid. This is typically achieved using a mild oxidizing agent such as bromine water in a neutral or slightly acidic solution. The reaction selectively oxidizes the aldehyde group at C1 to a carboxylic acid.

  • Oxidative Decarboxylation: The resulting D-galactonic acid is then subjected to oxidative decarboxylation. This step is commonly carried out using hydrogen peroxide with a catalytic amount of a ferric salt (e.g., ferric sulfate or ferric acetate). This reaction removes the carboxyl group as carbon dioxide and oxidizes the hydroxyl group at C2 to a new aldehyde group, yielding this compound.

  • Purification: The final product, this compound, is then purified from the reaction mixture. This typically involves neutralization, removal of inorganic salts, and crystallization from a suitable solvent system, such as ethanol-water mixtures.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is a powerful tool for the structural elucidation of this compound, providing detailed information about its conformation in solution.

  • Sample Preparation: A sample of this compound is dissolved in a suitable deuterated solvent, typically deuterium oxide (D₂O), to a concentration of approximately 10-50 mg/mL. A small amount of a reference standard, such as trimethylsilylpropanoic acid (TSP) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS), is added for chemical shift referencing.

  • ¹H NMR Spectroscopy: A one-dimensional ¹H NMR spectrum is acquired to observe the proton signals. In D₂O, the hydroxyl protons exchange with deuterium and are often not observed. The anomeric proton signal is typically found in the downfield region (around 4.5-5.5 ppm) and its coupling constant (J-value) can help determine the anomeric configuration (α or β).

  • ¹³C NMR Spectroscopy: A one-dimensional ¹³C NMR spectrum provides information about the carbon skeleton. The anomeric carbon signal is usually found in the 90-100 ppm region.

  • 2D NMR Spectroscopy (COSY, HSQC, HMBC): Two-dimensional NMR experiments are essential for unambiguous assignment of all proton and carbon signals.

    • COSY (Correlation Spectroscopy): Identifies proton-proton coupling networks, allowing for the tracing of the proton connectivity within the sugar ring.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for confirming the overall structure and connectivity.

Single Crystal X-ray Diffraction

Single crystal X-ray diffraction provides the most definitive three-dimensional structure of this compound in its solid, crystalline state.

  • Crystal Growth: High-quality single crystals of this compound are grown from a supersaturated solution. This is typically achieved by slow evaporation of the solvent or by slow cooling of a saturated solution. Common solvent systems include water, ethanol, or mixtures thereof.

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. As the crystal is rotated, a diffraction pattern of spots is collected on a detector.

  • Structure Solution and Refinement: The positions and intensities of the diffraction spots are used to calculate an electron density map of the unit cell. From this map, the positions of the individual atoms can be determined. This initial model is then refined to best fit the experimental data, yielding a precise three-dimensional structure of the this compound molecule, including bond lengths, bond angles, and stereochemistry.

Conclusion

This technical guide has provided a detailed overview of the chemical structure and stereochemistry of this compound. The information presented, including the comprehensive data table, structural representations, and outlines of key experimental methodologies, is intended to support the work of researchers and professionals in the fields of carbohydrate chemistry and drug development. A thorough understanding of the fundamental properties of this compound is essential for its effective utilization in synthesis and for the development of novel therapeutic agents.

References

physical and chemical properties of D-Lyxose

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Physical and Chemical Properties of D-Lyxose

Introduction

This compound is an aldopentose, a monosaccharide containing five carbon atoms and an aldehyde functional group.[1] It is a C'-2 epimer of D-Xylose.[2] While not as abundant in nature as other sugars, this compound is a significant carbohydrate synthon[3] and endogenous metabolite with considerable potential in biochemical research and pharmaceutical development.[4][5] It serves as a chiral building block in synthesis[6] and is used in the development of antiviral nucleoside analogs and anti-tumor agents.[5][7] This guide provides a comprehensive overview of the core , tailored for researchers, scientists, and drug development professionals.

Physical Properties

This compound is a white to slightly yellow crystalline powder with a sweet taste.[8][9] It is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[9][10] The quantitative physical properties of this compound are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₅H₁₀O₅[4][6][8][11]
Molecular Weight 150.13 g/mol [6][8][11][12]
Melting Point 106-112 °C[8][9][13]
Boiling Point 191.65°C (rough estimate)[8]
Density 1.545 g/cm³ (at 20°C)[8][9]
Optical Rotation Shows mutarotation: [α]D²⁰ starts at +5.5° and equilibrates to -14.0° (c = 0.82 in water)[8][9]
pKa 12.46 ± 0.20 (Predicted)[8]
Appearance White to slightly yellow crystalline powder[8][10]
Solubility

This compound is freely soluble in water.[9] Its solubility in other solvents is detailed in the table below. The high solubility in water is attributed to its polar hydroxyl groups.[10]

SolventSolubilitySource(s)
Water50 mg/mL, clear, colorless solution; 250 mg/mL (ultrasonication may be needed)[2][8]
Absolute Alcohol1 part dissolves in 38 parts at 17°C[9]
90% Alcohol7.9 g / 100 mL (saturated at 20°C)[9]
DMSO30 mg/mL[14]
EthanolInsoluble[14]

Chemical Properties and Structure

Structure and Stereochemistry

This compound is a monosaccharide of the aldopentose family.[1][10] In solution, it exists in equilibrium between its open-chain aldehyde form and its cyclic hemiacetal forms (pyranose and furanose).[15][16] The pyranose form, a six-membered ring, is predominant in aqueous solution.[12][15] The formation of the cyclic structure creates a new chiral center at C1 (the anomeric carbon), resulting in two diastereomers known as anomers: α-D-Lyxose and β-D-Lyxose.[15] In aqueous solution at 298 K, the α-anomer is the most stable and exists in a higher proportion (α/β ratio of approximately 66/34).[15]

Equilibrium between open-chain and cyclic forms of this compound.

Reducing Sugar Properties

Like all monosaccharides with a free hemiacetal group, this compound is a reducing sugar.[2][17] This means it can act as a reducing agent in alkaline solutions.[17] The cyclic hemiacetal can open to its aldehyde form, which is readily oxidized to a carboxylic acid.[17] This property is the basis for qualitative and quantitative tests for reducing sugars, such as Benedict's test and Fehling's reaction.[18] This reactivity also allows this compound to participate in the Maillard reaction with amino acids at high temperatures, which is significant in food chemistry.[17]

Tautomerism and Isomerization

In solution, sugars can undergo keto-enol tautomerism, which allows for the interconversion between aldose and ketose forms via an enediol intermediate.[19] this compound can be isomerized to D-xylulose. This reversible reaction is catalyzed by the enzyme this compound isomerase (LI, EC 5.3.1.15).[7][20][21] This isomerization is a critical step in the microbial metabolism of this compound, as D-xylulose can be phosphorylated and subsequently enter the pentose phosphate pathway.[20]

D_Lyxose_Metabolism DLyxose This compound DXylulose D-Xylulose DLyxose->DXylulose this compound Isomerase (EC 5.3.1.15) DXylulose5P D-Xylulose-5-Phosphate DXylulose->DXylulose5P Kinase (ATP -> ADP) PPP Pentose Phosphate Pathway DXylulose5P->PPP Enzymatic isomerization of this compound for entry into the PPP.

Oxidation and Reduction

The aldehyde group of this compound can be oxidized to form D-lyxonic acid. This can be achieved through chemical methods, such as with bromine water, or through electrolytic oxidation.[22][23] Conversely, the aldehyde group can be reduced to a primary alcohol, forming the corresponding sugar alcohol, lyxitol (also known as arabitol).

Experimental Protocols

Detailed experimental protocols for determining the physicochemical properties of this compound are based on standard organic chemistry laboratory techniques.

Determination of Melting Point

The melting point of this compound is determined using a capillary melting point apparatus.

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

  • Measurement: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted into a clear liquid. For this compound, this range is typically 108-112 °C.[8]

Measurement of Optical Rotation and Mutarotation

The specific rotation of this compound is measured using a polarimeter. The phenomenon of mutarotation, the change in optical rotation over time as the anomeric forms equilibrate, can also be observed.

  • Solution Preparation: A solution of this compound of a known concentration (c) is prepared in a specific solvent, typically water. For example, a concentration of 0.82 g per 100 mL of water has been reported.[9]

  • Polarimeter Calibration: The polarimeter is calibrated with a blank (the pure solvent).

  • Measurement: The prepared solution is placed in a polarimeter cell of a known path length (l). The initial angle of rotation (α) is measured as quickly as possible after dissolution.

  • Mutarotation Observation: The angle of rotation is measured periodically until a stable value is reached. For this compound, the initial specific rotation is +5.5°, which changes over time to a final, stable value of -14.0°.[9]

  • Calculation: The specific rotation [α] is calculated using the formula: [α] = α / (l * c).

Optical_Rotation_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis A Prepare this compound solution of known concentration (c) in water C Place solution in polarimeter cell (length l) A->C B Calibrate polarimeter with pure water (blank) B->C D Measure initial rotation (α_initial) immediately C->D E Monitor rotation over time until stable (α_final) D->E F Calculate initial specific rotation: [α] = α_initial / (l * c) D->F G Calculate final specific rotation: [α] = α_final / (l * c) E->G H Observe Mutarotation: Change from [α]_initial to [α]_final F->H G->H Workflow for measuring optical rotation and mutarotation.

Spectroscopic Analysis

Structural elucidation and conformational analysis of this compound are performed using various spectroscopic methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to determine the connectivity of atoms and the stereochemistry of the molecule. NMR is particularly useful for studying the conformational behavior and the ratio of different anomers (α and β) and tautomers (pyranose and furanose) in solution.[15] For example, ¹H NMR has been used to show that in D₂O, this compound exists primarily as α- and β-pyranose forms.[15]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as the broad O-H stretch of the hydroxyl groups and the C=O stretch of the aldehyde group in the open-chain form.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and molecular formula of this compound.[12] Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can be used to analyze the compound and its derivatives.[12]

References

The Scarcity of D-Lyxose in Nature and a Guide to its Enzymatic Production

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

D-Lyxose, a pentose sugar, is a rare monosaccharide with limited natural abundance, making direct extraction from natural sources commercially unviable. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its enzymatic production, the primary method for obtaining this valuable compound. The guide details the enzymes involved, their sources, and reaction conditions. Furthermore, it presents a generalized experimental workflow for the enzymatic synthesis, purification, and quantification of this compound, and illustrates the relevant metabolic pathways. This document serves as a foundational resource for researchers and professionals in drug development and related scientific fields interested in the procurement and application of this compound.

Natural Sources and Abundance: A Tale of Scarcity

Contrary to its epimer, D-Xylose, which is one of the most abundant monosaccharides in nature, this compound is found in exceedingly small quantities. Extensive research has not identified any natural source with a significant concentration of this compound to warrant commercial extraction. Therefore, a quantitative summary of its natural abundance cannot be provided. The focus for obtaining this compound has consequently shifted entirely to synthetic methods, with enzymatic synthesis being the most prominent and efficient approach.

Enzymatic Production of this compound: The Viable Alternative

The most effective method for producing this compound is through the enzymatic isomerization of the readily available D-Xylose. This bioconversion is primarily catalyzed by two types of enzymes: D-xylose isomerase (XI) and this compound isomerase (LI).

Key Enzymes in this compound Synthesis

A variety of microorganisms are known to produce enzymes capable of converting D-Xylose to D-Xylulose, and subsequently D-Xylulose to this compound. The table below summarizes some of the key enzymes and their characteristics.

Enzyme NameEC NumberMicrobial SourceSubstrate(s)Product(s)Optimal pHOptimal Temp. (°C)Metal Ion Cofactor
D-xylose isomerase5.3.1.5Bacillus velezensisD-xylose, D-glucoseD-xylulose, D-fructose6.555Co²⁺
This compound isomerase5.3.1.15Thermofilum sp.This compoundD-xylulose->95-
This compound isomerase5.3.1.15Cohnella laevoribosiiThis compound, L-ribose, D-mannoseD-xylulose, L-ribulose, D-fructose6.570Mn²⁺
L-ribose isomerase5.3.1.B3Acinetobacter sp. DL-28L-ribose, this compoundL-ribulose, D-xylulose---
Enzymatic Reaction Pathway

The enzymatic conversion of D-Xylose to this compound is a two-step isomerization process. First, D-xylose isomerase converts D-Xylose to D-Xylulose. Subsequently, this compound isomerase (or another isomerase with activity towards D-xylulose) catalyzes the conversion of D-Xylulose to this compound.

Enzymatic_Production_of_D_Lyxose cluster_0 Step 1: Isomerization cluster_1 Step 2: Isomerization DXylose D-Xylose DXylulose D-Xylulose DXylose->DXylulose D-xylose isomerase (XI) DLyxose This compound DXylulose->DLyxose this compound isomerase (LI)

Enzymatic conversion of D-Xylose to this compound.

Experimental Protocols

This section outlines a generalized methodology for the enzymatic synthesis, purification, and quantification of this compound.

Generalized Experimental Workflow

The overall process involves enzyme production, the enzymatic reaction itself, and subsequent purification and analysis of the product.

Experimental_Workflow start Start: Select Microorganism culture 1. Microbial Culture and Enzyme Production start->culture extraction 2. Enzyme Extraction and Purification culture->extraction reaction 3. Enzymatic Isomerization (D-Xylose -> this compound) extraction->reaction termination 4. Reaction Termination reaction->termination purification 5. Product Purification (e.g., Chromatography) termination->purification analysis 6. Product Analysis and Quantification (e.g., HPLC) purification->analysis end End: Pure this compound analysis->end

Generalized workflow for this compound production.
Detailed Methodologies

3.2.1. Enzyme Production and Extraction:

  • Microorganism Cultivation: Culture the selected microorganism (e.g., Bacillus velezensis for XI or a recombinant E. coli expressing a specific LI) in a suitable growth medium under optimal temperature and pH conditions to induce enzyme expression.

  • Cell Lysis: Harvest the microbial cells by centrifugation and resuspend them in a lysis buffer. Disrupt the cells using methods such as sonication or high-pressure homogenization.

  • Enzyme Purification: Centrifuge the cell lysate to remove cellular debris. The supernatant containing the crude enzyme extract can be used directly, or the enzyme can be further purified using chromatographic techniques like affinity chromatography (if the enzyme is tagged) or ion-exchange chromatography.

3.2.2. Enzymatic Synthesis of this compound:

  • Reaction Setup: Prepare a reaction mixture containing a buffered solution at the optimal pH for the enzymes, the substrate (D-Xylose), and the required metal ion cofactors (e.g., Co²⁺ or Mn²⁺).

  • Enzyme Addition: Add the purified enzymes (XI and LI) or the crude enzyme extract to the reaction mixture. The enzyme concentration should be optimized for efficient conversion.

  • Incubation: Incubate the reaction mixture at the optimal temperature with gentle agitation for a predetermined period. Monitor the progress of the reaction by taking aliquots at different time points.

  • Reaction Termination: Stop the reaction by heat inactivation of the enzymes (e.g., by boiling for 10 minutes) or by adding a chemical denaturant.

3.2.3. Purification of this compound:

  • Removal of Unreacted Substrate and Byproducts: The reaction mixture will contain this compound, unreacted D-Xylose, D-Xylulose, and other components. Chromatographic methods are typically employed for purification.

  • High-Performance Liquid Chromatography (HPLC): Preparative HPLC with a suitable column (e.g., an amino-based or ion-exchange column) is a common method for separating this compound from other sugars[1]. The mobile phase and gradient conditions need to be optimized for effective separation.

3.2.4. Quantification of this compound:

  • Analytical HPLC: The concentration of this compound in the purified fractions and in the reaction mixture can be quantified using analytical HPLC coupled with a refractive index (RI) detector. A standard curve of known this compound concentrations should be prepared for accurate quantification.

  • Other Analytical Methods: Other methods, such as gas chromatography (GC) after derivatization or enzymatic assays, can also be used for quantification[2][3].

Metabolic Context of this compound

In microorganisms that can utilize this compound, it is typically metabolized through the pentose phosphate pathway (PPP). This compound is first isomerized to D-Xylulose by this compound isomerase. D-Xylulose is then phosphorylated to D-Xylulose-5-phosphate, which is an intermediate of the PPP.

Metabolic_Pathway DLyxose This compound DXylulose D-Xylulose DLyxose->DXylulose this compound isomerase DXylulose5P D-Xylulose-5-phosphate DXylulose->DXylulose5P Xylulokinase PPP Pentose Phosphate Pathway (PPP) DXylulose5P->PPP

Metabolic entry of this compound into the PPP.

Conclusion

This compound remains a rare and expensive sugar due to its lack of significant natural sources. However, enzymatic synthesis from the abundant and inexpensive D-Xylose provides a feasible and efficient route for its production. This technical guide has outlined the key enzymes, a generalized experimental framework, and the metabolic context of this compound, providing a valuable resource for researchers and professionals in the fields of biotechnology, pharmacology, and drug development. Further research into novel and more efficient enzyme systems will continue to improve the accessibility of this promising monosaccharide for various applications.

References

The Biological Functions of D-Lyxose in Microorganisms: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Lyxose, a rare pentose sugar, serves as a carbon and energy source for a select group of microorganisms. Its metabolic pathway primarily converges with the well-established pentose phosphate pathway, initiated by the key enzyme this compound isomerase. This technical guide provides an in-depth exploration of the biological functions of this compound in microorganisms, focusing on its transport, metabolic pathways, and regulatory mechanisms. Quantitative data on enzyme kinetics are presented, alongside detailed experimental protocols for the study of this compound utilization. Furthermore, signaling pathways and experimental workflows are visualized to offer a comprehensive understanding of this unique metabolic capability.

Introduction

This compound is a C2 epimer of D-xylose and is not as abundant in nature. However, the ability of certain microorganisms to utilize this rare sugar presents opportunities for biotechnological applications, including the production of valuable chemicals and pharmaceuticals. Understanding the transport, metabolism, and regulation of this compound is crucial for harnessing these microbial capabilities. This guide synthesizes current knowledge on the microbial utilization of this compound, providing a technical resource for researchers in microbiology, metabolic engineering, and drug development.

This compound Transport in Microorganisms

The transport of this compound across the microbial cell membrane is the initial step in its metabolism. While specific this compound transporters have not been extensively characterized, it is widely believed that microorganisms utilize transporters with broader substrate specificities, such as those for D-xylose. Two primary systems are known for D-xylose transport in bacteria: the high-affinity ATP-binding cassette (ABC-type) transporter and the low-affinity proton symporter system.[1]

  • ABC-type Transporters: These are energy-dependent systems consisting of a periplasmic substrate-binding protein (like XylF), a transmembrane permease (XylH), and an ATP-binding protein (XylG).[2] They offer high efficiency in sugar uptake, especially at low substrate concentrations.

  • Proton Symporters: These transporters, such as XylE in Escherichia coli, utilize the proton motive force to co-transport D-xylose and a proton into the cell.[3]

It is plausible that this compound is transported into microbial cells via these D-xylose transport systems due to its structural similarity.

The Metabolic Pathway of this compound

The central pathway for this compound catabolism in microorganisms involves its conversion into an intermediate of the pentose phosphate pathway (PPP). This is primarily a two-step process:

  • Isomerization: this compound is isomerized to D-xylulose. This reaction is catalyzed by the enzyme This compound isomerase (LI) (EC 5.3.1.15).[4]

  • Phosphorylation: D-Xylulose is then phosphorylated to D-xylulose-5-phosphate by the enzyme xylulokinase (XK) (EC 2.7.1.17), utilizing ATP as the phosphate donor.[5]

D-xylulose-5-phosphate is a key intermediate in the PPP and can be further metabolized through glycolysis to generate energy and cellular building blocks.

D_Lyxose_Metabolism cluster_atp D_Lyxose This compound D_Xylulose D-Xylulose D_Lyxose->D_Xylulose Isomerization D_Xylulose_5P D-Xylulose-5-Phosphate D_Xylulose->D_Xylulose_5P Phosphorylation PPP Pentose Phosphate Pathway D_Xylulose_5P->PPP D_Lyxose_Isomerase This compound Isomerase (EC 5.3.1.15) D_Lyxose_Isomerase->D_Lyxose:e Xylulokinase Xylulokinase (EC 2.7.1.17) Xylulokinase->D_Xylulose:e ADP ADP Xylulokinase->ADP ATP ATP ATP->Xylulokinase

Figure 1: Metabolic pathway of this compound in microorganisms.

Quantitative Data on this compound Isomerases

The kinetic properties of this compound isomerase vary among different microbial species. Below is a summary of key kinetic parameters for this compound isomerases from several bacteria.

Microorganism Substrate Km (mM) Vmax (U/mg) kcat (s-1) kcat/Km (mM-1s-1) Reference
Cohnella laevoribosii RI-39This compound22.4 ± 1.55434.8-84.9 ± 5.8[4]
D-Mannose34.0 ± 1.1131.8-1.4 ± 0.1[4]
L-Ribose121.7 ± 10.875.5-0.2[4]
Bacillus licheniformisThis compound30.4 ± 0.7-98 ± 0.23.2 ± 0.1[6]
D-Mannose26 ± 0.8-42 ± 0.11.6[6]
Thermosediminibacter oceaniThis compound----[7]
Thermotoga maritimaThis compound----[7]
Thermofilum sp.This compound74338--[8]

Regulation of this compound Metabolism

The regulation of this compound utilization is likely analogous to that of D-xylose, which is well-studied in bacteria like E. coli and Bacillus subtilis. The expression of genes encoding this compound isomerase and other enzymes in the pathway is expected to be inducible by this compound and subject to catabolite repression by more preferred carbon sources like glucose.

In many bacteria, the xyl operon, which includes genes for xylose transport and metabolism, is regulated by a repressor protein, XylR.[9] In the absence of xylose, XylR binds to the operator region of the xyl operon, preventing transcription. When xylose (or likely this compound) is present, it binds to XylR, causing a conformational change that leads to its dissociation from the operator, thereby allowing gene expression.[9]

Regulation_Logic cluster_presence In the presence of this compound cluster_absence In the absence of this compound D_Lyxose This compound XylR_Active Active XylR (Repressor) D_Lyxose->XylR_Active Binds to XylR_Inactive Inactive XylR (Repressor) Operator Operator Site (xyl Operon) XylR_Inactive->Operator Binds to XylR_Active->Operator Does not bind to Transcription_Blocked Transcription Blocked Operator->Transcription_Blocked is bound, leading to Transcription_Active Transcription Active Operator->Transcription_Active is free, leading to Experimental_Workflow Start Start: Gene for This compound Isomerase Cloning Cloning into Expression Vector Start->Cloning Transformation Transformation into E. coli Host Cloning->Transformation Culture Cell Culture and Induction (IPTG) Transformation->Culture Harvest Cell Harvesting Culture->Harvest Lysis Cell Lysis Harvest->Lysis Purification Purification (e.g., Ni-NTA) Lysis->Purification Purity_Check Purity Check (SDS-PAGE) Purification->Purity_Check Enzyme_Assay Enzyme Activity Assay Purity_Check->Enzyme_Assay End End: Characterized This compound Isomerase Enzyme_Assay->End

References

The D-Lyxose Metabolic Pathway in Bacteria: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

D-Lyxose, a rare pentose sugar, represents an intriguing but often overlooked carbon source for microbial metabolism. Understanding the bacterial pathways for its catabolism is crucial for applications in metabolic engineering, synthetic biology, and the development of novel antimicrobial agents. This technical guide provides an in-depth examination of the core metabolic route for this compound utilization in bacteria, focusing on the key enzymatic steps, genetic regulation, and relevant quantitative data. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this pathway. Detailed experimental protocols for key assays and visualizations of the metabolic and regulatory logic are provided to facilitate further research and application.

Introduction to this compound Metabolism

While not as ubiquitous as D-xylose or L-arabinose, this compound can be metabolized by a range of bacteria. The primary pathway for its utilization is an isomerase-dependent route that channels this compound into the central pentose phosphate pathway (PPP). This conversion allows the organism to derive energy and essential biosynthetic precursors from this rare sugar. The initial and rate-limiting step is the isomerization of this compound to D-xylulose, a reaction catalyzed by the enzyme this compound isomerase (D-LI). Subsequent phosphorylation yields D-xylulose-5-phosphate, a key intermediate of the PPP. The genetic machinery encoding these enzymes is typically inducible, ensuring that the pathway is activated only in the presence of the substrate.

The Core Metabolic Pathway

The catabolism of this compound in most bacteria proceeds through a concise, three-step pathway that converges with central carbon metabolism.

  • Transport : this compound is first transported from the extracellular environment into the cytoplasm. While specific this compound transporters are not well-characterized, evidence suggests that bacteria utilize general pentose transport systems. These include the high-affinity ATP-binding cassette (ABC) transporters, composed of a periplasmic binding protein (like XylF), transmembrane permeases (XylG, XylH), and an ATP-binding protein, as well as lower-affinity proton symporters[1].

  • Isomerization : Once inside the cell, this compound is converted to its keto-isomer, D-xylulose. This reversible reaction is catalyzed by This compound isomerase (D-LI) (EC 5.3.1.15), sometimes referred to as L-ribose isomerase due to its activity on multiple substrates[2]. The gene encoding this enzyme has been identified as lyxA in some species[2].

  • Phosphorylation : The resulting D-xylulose is then phosphorylated by D-xylulokinase (EC 2.7.1.17), utilizing ATP as the phosphate donor. This reaction produces D-xylulose-5-phosphate[3]. The gene for this enzyme is commonly designated as xylB.

  • Entry into the Pentose Phosphate Pathway (PPP) : D-xylulose-5-phosphate is a central metabolite that directly enters the non-oxidative branch of the PPP. Here, it can be interconverted with D-ribulose-5-phosphate by the enzyme D-ribulose-5-phosphate 3-epimerase (EC 5.1.3.1), linking this compound metabolism to the synthesis of nucleotides, aromatic amino acids, and other essential cellular components.

D_Lyxose_Metabolic_Pathway Core this compound Metabolic Pathway D_Lyxose_ext This compound (extracellular) Transport Pentose Transport (e.g., XylFGH) D_Lyxose_ext->Transport D_Lyxose_int This compound (intracellular) DLI This compound Isomerase (lyxA) D_Lyxose_int->DLI D_Xylulose D-Xylulose XK D-Xylulokinase (xylB) D_Xylulose->XK D_Xylulose_5P D-Xylulose-5-Phosphate Epimerase Ribulose-5-P 3-Epimerase D_Xylulose_5P->Epimerase PPP Pentose Phosphate Pathway Transport->D_Lyxose_int DLI->D_Xylulose XK->D_Xylulose_5P ADP ADP XK->ADP Epimerase->PPP ATP ATP ATP->XK

Caption: Core this compound Metabolic Pathway.

Genetic Regulation

While a dedicated "lyx" operon has not been universally characterized, the genetic regulation of this compound metabolism is believed to closely mirror that of the well-studied D-xylose (xyl) operon in bacteria like Escherichia coli. This system provides a robust model for understanding how bacteria control the expression of genes necessary for pentose catabolism.

The xyl operon typically consists of two main transcriptional units regulated by the activator protein XylR[4][5].

  • xylFGHR operon : Encodes the components of the high-affinity ABC transporter (xylFGH) and the regulatory protein (xylR).

  • xylAB operon : Encodes the metabolic enzymes xylose isomerase (xylA) and xylulokinase (xylB).

Regulatory Mechanism:

  • Induction : In the absence of this compound (or D-xylose), the XylR protein is inactive. When this compound enters the cell, it binds to XylR, causing a conformational change that activates it[4].

  • Activation : The activated XylR-lyxose complex binds to upstream activating sequences (UAS) near the promoters of the xylAB and xylFGHR operons. This binding recruits RNA polymerase to the promoters, initiating transcription of the transporter and metabolic enzyme genes[4][5].

  • Catabolite Repression : Like many sugar operons, the expression of this compound metabolic genes is subject to catabolite repression. In the presence of a preferred carbon source like glucose, the levels of cyclic AMP (cAMP) are low. This prevents the formation of the cAMP receptor protein (CRP-cAMP) complex, which is required as a co-activator for high-level transcription of the xyl operons[4].

Genetic_Regulation_Model Model for Genetic Regulation of this compound Metabolism cluster_operon This compound/Xylose Operon Promoter_FGHR Promoter (PF) xylFGHR xylF xylG xylH xylR Promoter_AB Promoter (PA) xylAB lyxA/xylA xylB Transporter Transporter Proteins xylFGHR->Transporter Translates to Enzymes Metabolic Enzymes xylAB->Enzymes Translates to XylR XylR (Inactive) XylR_Active XylR-Lyxose (Active) XylR->XylR_Active Activates D_Lyxose This compound D_Lyxose->XylR Binds XylR_Active->Promoter_FGHR Activates Transcription XylR_Active->Promoter_AB Activates Transcription CRP_cAMP CRP-cAMP CRP_cAMP->Promoter_FGHR Co-activates CRP_cAMP->Promoter_AB Co-activates Glucose Glucose Glucose->CRP_cAMP Inhibits formation

Caption: A logical model for the genetic regulation of this compound metabolism.

Quantitative Data Summary

The kinetic parameters of the key enzymes in the this compound metabolic pathway have been characterized in several bacterial species. This data is essential for metabolic modeling and understanding pathway efficiency.

Table 1: Kinetic Parameters of Bacterial this compound Isomerases (D-LI)

Bacterial Source Substrate Km (mM) Vmax (U/mg) kcat (s-1) kcat/Km (s-1mM-1) Ref.
Cohnella laevoribosii RI-39 This compound 22.4 ± 1.5 5434.8 - 84.9 [2]
Bacillus velezensis This compound 38.6 ± 1.2 12.6 ± 0.2 11.6 0.3 [6]

| Thermofilum sp. | this compound | 73 ± 6.6 | 338 ± 14.9 | - | - | |

Note: Assay conditions (pH, temperature, cofactors) vary between studies, affecting absolute values. Please refer to the original publications for detailed conditions.

Table 2: Kinetic Parameters of Bacterial D-Xylulokinase (XylB)

Bacterial Source Substrate Km (mM) kcat (s-1) Ref.
Escherichia coli D-Xylulose 0.27 ± 0.01 263 ± 3 [3]

| Escherichia coli | MgATP | 0.17 ± 0.01 | 263 ± 3 |[3] |

Table 3: Gene Expression Analysis of xyl Operon in Response to Sugars

Strain / Condition Gene Fold Change in Expression Reference
Evolved E. coli BL21(DE3) vs. Wild-Type (in Glucose + Xylose) xylA 5 to 11-fold increase [7]

| Evolved E. coli BL21(DE3) vs. Wild-Type (in Glucose + Xylose) | xylF | 2 to 3-fold increase |[7] |

Key Experimental Protocols

The following protocols provide standardized methods for characterizing the core components of the this compound metabolic pathway.

Protocol 1: Activity Assay for this compound Isomerase (D-LI)

This protocol is adapted from the cysteine-carbazole method, which measures the formation of the ketose product (D-xylulose) from the aldose substrate (this compound).

Materials:

  • 50 mM Sodium Phosphate Buffer (pH 6.5)

  • 10 mM Manganese Chloride (MnCl₂) solution

  • 200 mM this compound stock solution

  • Purified D-LI enzyme or cell-free extract

  • Cysteine-Carbazole Reagent:

    • Reagent A: 0.1% (w/v) L-cysteine hydrochloride in water

    • Reagent B: 0.012% (w/v) carbazole in absolute ethanol

  • 70% (v/v) Sulfuric Acid (H₂SO₄)

  • Spectrophotometer and cuvettes

Procedure:

  • Reaction Setup : In a microcentrifuge tube, prepare the reaction mixture (total volume 125 µL):

    • 62.5 µL of 50 mM Sodium Phosphate Buffer (pH 6.5)

    • 12.5 µL of 10 mM MnCl₂

    • 12.5 µL of 200 mM this compound

    • 25 µL of appropriately diluted enzyme solution

  • Incubation : Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 70°C for the enzyme from C. laevoribosii) for a fixed time (e.g., 10 minutes). Ensure the reaction is in the linear range.

  • Reaction Termination : Stop the reaction by placing the tube on ice.

  • Colorimetric Detection :

    • In a new tube, add 100 µL of the reaction mixture.

    • Add 100 µL of Reagent A (Cysteine-HCl) and vortex.

    • Add 3.0 mL of 70% H₂SO₄ and vortex thoroughly.

    • Add 100 µL of Reagent B (Carbazole) and vortex.

    • Incubate at room temperature for 30 minutes to allow color development.

  • Measurement : Measure the absorbance at 560 nm (A₅₆₀) against a blank (prepared using a stopped reaction at time zero).

  • Quantification : Determine the amount of D-xylulose produced by comparing the A₅₆₀ to a standard curve prepared with known concentrations of D-xylulose. One unit of activity is defined as the amount of enzyme that produces 1 µmol of D-xylulose per minute under the specified conditions.

Protocol 2: Coupled-Enzyme Activity Assay for D-Xylulokinase (XylB)

This protocol uses a coupled-enzyme system to measure XylB activity by monitoring the oxidation of NADH, which is stoichiometrically linked to the phosphorylation of D-xylulose. The production of ADP by xylulokinase is coupled to the pyruvate kinase (PK) and lactate dehydrogenase (LDH) reactions.

Materials:

  • 50 mM Tris-HCl buffer (pH 7.4)

  • 10 mM Magnesium Chloride (MgCl₂)

  • 20 mM ATP solution

  • 100 mM D-xylulose stock solution

  • 5 mM Phosphoenolpyruvate (PEP)

  • 5 mM NADH

  • Pyruvate Kinase (PK) solution (e.g., 10 units/mL)

  • Lactate Dehydrogenase (LDH) solution (e.g., 15 units/mL)

  • Purified XylB enzyme or cell-free extract

  • UV-Vis Spectrophotometer with temperature control (340 nm)

Procedure:

  • Assay Mixture Preparation : In a 1 mL cuvette, prepare the assay mixture:

    • 800 µL 50 mM Tris-HCl buffer

    • 20 µL 10 mM MgCl₂

    • 20 µL 5 mM PEP

    • 20 µL 5 mM NADH

    • 10 µL PK solution

    • 10 µL LDH solution

    • 10 µL 20 mM ATP

    • Appropriate volume of enzyme solution.

  • Pre-incubation : Mix gently by inverting the cuvette and pre-incubate at the desired temperature (e.g., 25°C or 37°C) for 5 minutes to allow the temperature to equilibrate and to consume any contaminating ADP.

  • Reaction Initiation : Start the reaction by adding a small volume (e.g., 10-20 µL) of the D-xylulose stock solution.

  • Measurement : Immediately begin monitoring the decrease in absorbance at 340 nm over time. The rate of NADH oxidation (decrease in A₃₄₀) is directly proportional to the xylulokinase activity.

  • Calculation : Calculate the enzyme activity using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹). One unit of activity is the amount of enzyme that catalyzes the oxidation of 1 µmol of NADH per minute.

Xylulokinase_Assay_Workflow Workflow for Coupled Xylulokinase Assay cluster_reactions Coupled Reactions Start Start Prepare Prepare Assay Mix (Buffer, MgCl2, PEP, NADH, PK, LDH, ATP, Enzyme) Start->Prepare PreIncubate Pre-incubate at Assay Temp (5 min) Prepare->PreIncubate Initiate Initiate Reaction (Add D-Xylulose) PreIncubate->Initiate Monitor Monitor A340 Decrease (Spectrophotometer) Initiate->Monitor Calculate Calculate Activity (Using Beer-Lambert Law) Monitor->Calculate End End Calculate->End r1 D-Xylulose + ATP --(Xylulokinase)--> D-Xylulose-5-P + ADP r2 ADP + PEP --(Pyruvate Kinase)--> ATP + Pyruvate r3 Pyruvate + NADH --(Lactate Dehydrogenase)--> Lactate + NAD+

Caption: Experimental workflow for the coupled D-xylulokinase activity assay.
Protocol 3: Cloning of a this compound Isomerase (e.g., lyxA) Gene into E. coli

This protocol provides a general workflow for amplifying a this compound isomerase gene from bacterial genomic DNA and cloning it into an expression vector for characterization.

Materials:

  • Genomic DNA from a this compound-metabolizing bacterium

  • PCR primers specific to the target lyxA gene (with added restriction sites)

  • High-fidelity DNA polymerase and PCR reagents

  • Restriction enzymes (e.g., NdeI, XhoI) and corresponding buffer

  • pET expression vector (e.g., pET-28a)

  • T4 DNA Ligase and buffer

  • Chemically competent E. coli cloning strain (e.g., DH5α)

  • Chemically competent E. coli expression strain (e.g., BL21(DE3))

  • LB agar plates with appropriate antibiotic (e.g., kanamycin for pET-28a)

  • DNA purification kits (PCR cleanup, gel extraction, plasmid miniprep)

Procedure:

  • PCR Amplification :

    • Design primers to amplify the full coding sequence of the lyxA gene. Add restriction sites to the 5' ends of the primers that are compatible with the multiple cloning site of the expression vector (e.g., NdeI for the forward primer, XhoI for the reverse).

    • Perform PCR using high-fidelity polymerase to amplify the lyxA gene from the source genomic DNA.

    • Run the PCR product on an agarose gel to confirm the correct size. Purify the DNA fragment using a PCR cleanup or gel extraction kit.

  • Restriction Digest :

    • Digest both the purified PCR product and the pET expression vector with the selected restriction enzymes (e.g., NdeI and XhoI) in separate reactions.

    • Incubate at 37°C for 1-2 hours.

    • Purify the digested vector and insert using a cleanup kit.

  • Ligation :

    • Set up a ligation reaction containing the digested vector, digested insert (at a 1:3 to 1:5 molar ratio), T4 DNA Ligase, and ligation buffer.

    • Incubate at room temperature for 1-2 hours or at 16°C overnight.

  • Transformation :

    • Transform the ligation mixture into chemically competent E. coli DH5α cells using a standard heat-shock protocol.

    • Plate the transformed cells onto LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.

  • Screening and Verification :

    • Select several colonies and perform colony PCR or a restriction digest of miniprep-purified plasmid DNA to identify clones with the correct insert.

    • Confirm the correct sequence and orientation of the insert by Sanger sequencing.

  • Expression :

    • Transform the sequence-verified plasmid into an expression host like E. coli BL21(DE3).

    • Grow a culture and induce protein expression with IPTG to produce the recombinant this compound isomerase for purification and characterization.

Conclusion and Future Directions

The bacterial this compound metabolic pathway, while straightforward in its core enzymatic steps, presents significant opportunities for further research. The elucidation of specific transport systems and the detailed mapping of lyx operons across different bacterial species are key areas for future investigation. Furthermore, understanding the substrate promiscuity of this compound isomerase and D-xylulokinase could be leveraged for the biocatalytic production of rare sugars and other high-value chemicals. For drug development professionals, the enzymes in this pathway, particularly this compound isomerase, could be explored as potential targets for novel antimicrobial agents against pathogens that utilize this pathway for survival. The data and protocols provided herein serve as a foundational resource to accelerate these research and development efforts.

References

The Role of D-Lyxose in the Pentose Phosphate Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Lyxose, a rare aldopentose, is not a direct intermediate of the canonical Pentose Phosphate Pathway (PPP). However, its metabolic conversion provides a direct entry point into the non-oxidative branch of the PPP, influencing cellular carbon metabolism and downstream signaling pathways. This technical guide provides an in-depth analysis of the enzymatic steps facilitating the entry of this compound into the PPP, presents quantitative kinetic data for the key enzymes involved, details relevant experimental protocols, and explores the downstream signaling implications, particularly the regulation of lipogenesis through Carbohydrate-Responsive Element-Binding Protein (ChREBP). While the metabolic integration of this compound is established, its potential role as a direct modulator of core PPP enzymes remains an area for future investigation.

Introduction to the Pentose Phosphate Pathway (PPP)

The Pentose Phosphate Pathway is a fundamental metabolic route that operates in parallel with glycolysis.[1] It is a critical hub for cellular biosynthesis and redox homeostasis, fulfilling two primary functions:

  • Production of NADPH: The oxidative branch of the PPP is a major source of cellular NADPH, which is essential for reductive biosynthesis (e.g., fatty acid and steroid synthesis) and for protecting cells from oxidative stress by regenerating reduced glutathione.[1]

  • Synthesis of Precursors for Nucleotides: The non-oxidative branch of the PPP generates ribose-5-phosphate, a crucial precursor for the synthesis of nucleotides and nucleic acids (DNA and RNA).[2]

The PPP is divided into two distinct phases:

  • The Oxidative Phase: This irreversible phase converts glucose-6-phosphate into ribulose-5-phosphate, generating two molecules of NADPH. The key regulatory enzyme of this phase is Glucose-6-Phosphate Dehydrogenase (G6PD).[1]

  • The Non-Oxidative Phase: This series of reversible reactions interconverts pentose phosphates and connects the PPP with glycolysis through the intermediates fructose-6-phosphate and glyceraldehyde-3-phosphate. The key enzymes in this phase are transketolase and transaldolase.[2]

Metabolic Entry of this compound into the Pentose Phosphate Pathway

This compound enters the pentose phosphate pathway through a two-step enzymatic conversion that transforms it into a key intermediate of the non-oxidative branch, D-xylulose-5-phosphate.

Isomerization of this compound to D-Xylulose

The initial step is the isomerization of this compound to D-Xylulose, catalyzed by the enzyme This compound isomerase (EC 5.3.1.15).[3] This enzyme facilitates the interconversion between the aldose (this compound) and the ketose (D-Xylulose).

Phosphorylation of D-Xylulose to D-Xylulose-5-Phosphate

The resulting D-Xylulose is then phosphorylated to D-xylulose-5-phosphate by the enzyme D-xylulokinase (EC 2.7.1.17), utilizing ATP as the phosphate donor. D-xylulose-5-phosphate is a central intermediate in the non-oxidative arm of the PPP and can be further metabolized by transketolase and transaldolase.

The metabolic conversion and entry of this compound into the PPP is depicted in the following diagram:

D_Lyxose_Metabolism This compound This compound D-Xylulose D-Xylulose This compound->D-Xylulose This compound Isomerase D-Xylulose-5-P D-Xylulose-5-P D-Xylulose->D-Xylulose-5-P D-Xylulokinase (ATP -> ADP) PPP Pentose Phosphate Pathway (Non-oxidative branch) D-Xylulose-5-P->PPP ChREBP_Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound D-Xylulose-5-P D-Xylulose-5-P This compound->D-Xylulose-5-P Metabolic Conversion PP2A_active PP2A (active) D-Xylulose-5-P->PP2A_active activates PP2A_inactive PP2A (inactive) ChREBP ChREBP (active) PP2A_active->ChREBP dephosphorylates ChREBP_P ChREBP-P (inactive) ChREBP_P->ChREBP ChREBP_n ChREBP ChREBP->ChREBP_n translocation ChoRE ChoRE ChREBP_n->ChoRE binds to Lipogenic_Genes Lipogenic Gene Expression ChoRE->Lipogenic_Genes activates MFA_Workflow Cell_Culture Cell Culture Isotope_Labeling Incubation with [1,2-13C2]glucose Cell_Culture->Isotope_Labeling Metabolite_Extraction Metabolite Extraction Isotope_Labeling->Metabolite_Extraction LC_MS_Analysis LC-MS/MS Analysis of Lactate Isotopologues Metabolite_Extraction->LC_MS_Analysis Flux_Calculation Metabolic Flux Calculation LC_MS_Analysis->Flux_Calculation Data_Interpretation Data Interpretation (PPP vs. Glycolysis Flux) Flux_Calculation->Data_Interpretation

References

D-Lyxose as a Precursor for Rare Sugar Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The pursuit of novel therapeutic agents and functional food ingredients has intensified the focus on rare sugars, monosaccharides that are scarce in nature. D-Lyxose, a rare aldopentose, has emerged as a valuable precursor for the synthesis of other significant rare sugars, including D-xylulose and D-mannose. This technical guide provides a comprehensive overview of the chemical and enzymatic methodologies for utilizing this compound in rare sugar synthesis, presenting detailed experimental protocols, quantitative data, and pathway visualizations to aid researchers in this promising field.

Synthesis of the Precursor: this compound

The limited natural availability of this compound necessitates its synthesis from more abundant monosaccharides. Key methods include multi-step chemical synthesis from D-arabinose or D-glucose, and enzymatic isomerization.

Chemical Synthesis of this compound from D-Arabinose

A documented seven-step chemical synthesis route transforms the readily available D-arabinose into this compound, achieving a total yield of approximately 40%.[1][2] This process involves a critical inversion of configuration at the C3 position.

Experimental Protocol: Chemical Synthesis of this compound from D-Arabinose (Conceptual Outline)

  • Step 1-2: Protection of Hydroxyl Groups: D-arabinose is first converted to a protected form, typically by creating acetonides to shield the hydroxyl groups at specific positions, rendering the C3 hydroxyl accessible for reaction.

  • Step 3: Oxidation of C3 Hydroxyl: The free hydroxyl group at the C3 position is oxidized to a ketone.

  • Step 4: Stereoselective Reduction: The ketone at C3 is then reduced back to a hydroxyl group, with the stereochemistry controlled to achieve the lyxo-configuration.

  • Step 5-7: Deprotection and Purification: The protecting groups are removed, and the final this compound product is purified using chromatographic techniques.

A detailed, step-by-step protocol for this multi-step synthesis is essential for reproducibility and is a critical area for further investigation.

Microbial and Enzymatic Production of this compound from D-Glucose

An alternative pathway to this compound starts with the abundant monosaccharide D-glucose. This multi-step biotransformation involves microbial fermentation followed by enzymatic isomerization.[3]

Experimental Workflow: this compound from D-Glucose

D_Glucose D-Glucose D_Arabitol D-Arabitol D_Glucose->D_Arabitol Candida famata R28 D_Xylulose D-Xylulose D_Arabitol->D_Xylulose Acetobacter aceti IFO 3281 D_Lyxose This compound D_Xylulose->D_Lyxose L-ribose isomerase

Caption: Microbial and enzymatic conversion of D-glucose to this compound.

A notable process involves the fermentation of D-glucose to D-arabitol by Candida famata R28, followed by the oxidation of D-arabitol to D-xylulose by Acetobacter aceti IFO 3281. The resulting D-xylulose is then enzymatically isomerized to this compound using L-ribose isomerase.[3]

Starting MaterialIntermediate 1Intermediate 2Final ProductOverall Yield/ConversionReference
10.0% D-Glucose5.0% D-ArabitolD-Xylulose (almost complete conversion)This compound~70% conversion from D-xylulose[3]

Enzymatic Synthesis of Rare Sugars from this compound

The primary route for converting this compound into other rare sugars is through enzymatic isomerization, catalyzed by this compound isomerase (D-LI). This enzyme exhibits broad substrate specificity, enabling the synthesis of various functional sugars.[4]

This compound Isomerase: A Key Biocatalyst

This compound isomerase (EC 5.3.1.15) is an aldose-ketose isomerase that catalyzes the reversible isomerization between this compound and D-xylulose, as well as between D-mannose and D-fructose.[4] The enzyme's efficiency is often dependent on factors such as temperature, pH, and the presence of divalent metal ions.

Enzymatic Isomerization Pathways Catalyzed by this compound Isomerase

D_Lyxose This compound DLI This compound Isomerase D_Lyxose->DLI D_Xylulose D-Xylulose D_Mannose D-Mannose D_Mannose->DLI D_Fructose D-Fructose DLI->D_Xylulose DLI->D_Fructose

Caption: Reversible isomerization reactions catalyzed by this compound Isomerase.

Purification of this compound Isomerase

Effective utilization of this compound isomerase in synthesis requires its purification from the host organism. The following protocol outlines the purification of a novel, thermostable this compound isomerase from the hyperthermophilic archaeon Thermofilum sp..[5][6]

Experimental Protocol: Purification of Recombinant this compound Isomerase from Thermofilum sp.

  • Cell Lysis: Over-expressing E. coli cells are harvested and resuspended in a suitable buffer (e.g., 25 mM Tris-HCl pH 8.0, 150 mM NaCl). The cells are then lysed using sonication or a French press.

  • Heat Precipitation: The cell extract is heated to a high temperature (e.g., 70-80°C) for a specific duration to denature and precipitate most of the host proteins, while the thermostable this compound isomerase remains in solution. The mixture is then centrifuged to remove the precipitated proteins.[5]

  • Affinity Chromatography: The supernatant from the heat precipitation step is loaded onto a Ni-NTA affinity chromatography column. The column is washed with a buffer containing a low concentration of imidazole to remove non-specifically bound proteins. The His-tagged this compound isomerase is then eluted with a buffer containing a higher concentration of imidazole.[7]

  • Size-Exclusion Chromatography: The eluted fractions containing the this compound isomerase are pooled and further purified by size-exclusion chromatography to remove any remaining impurities and to confirm the native dimeric state of the enzyme.[5]

  • Purity Analysis: The purity of the final enzyme preparation is assessed by SDS-PAGE.

Synthesis of D-Xylulose from this compound

This compound isomerase catalyzes the conversion of this compound to its ketose isomer, D-xylulose. The optimal conditions for this reaction vary depending on the source of the enzyme.

Quantitative Data for this compound Isomerization

Enzyme SourceOptimal pHOptimal Temperature (°C)Metal Ion RequirementKm for this compound (mM)Vmax (U/mg)Reference
Thermofilum sp.7.095Mn2+74338[5]
Serratia proteamaculans7.540Mn2+13.3-[8]

Experimental Protocol: Enzymatic Synthesis of D-Xylulose

  • Reaction Setup: A reaction mixture is prepared containing this compound in a suitable buffer (e.g., 50 mM BisTris buffer, pH 7.0), the required metal ion (e.g., 1 mM MnCl2), and the purified this compound isomerase.[5]

  • Incubation: The reaction mixture is incubated at the optimal temperature for the enzyme (e.g., 95°C for the Thermofilum sp. enzyme) for a predetermined time.[5]

  • Reaction Monitoring: The progress of the reaction can be monitored by taking aliquots at different time points and analyzing the concentration of this compound and D-xylulose using High-Performance Liquid Chromatography (HPLC).

  • Product Purification: Upon completion of the reaction, the enzyme is removed (e.g., by heat denaturation and centrifugation), and the D-xylulose is purified from the reaction mixture using chromatographic techniques.

Synthesis of D-Mannose from D-Fructose using this compound Isomerase

The broad substrate specificity of this compound isomerase allows it to catalyze the isomerization of D-fructose to D-mannose, another valuable rare sugar.

Quantitative Data for D-Mannose Production

Enzyme SourceSubstrate Concentration (g/L)Product Concentration (g/L)Conversion Rate (%)Reaction Time (h)Reference
Bacillus velezensis500 (D-Fructose)110.7522.156[9]
Serratia proteamaculans500 (D-Fructose)100205[8]

Experimental Protocol: Enzymatic Synthesis of D-Mannose

  • Reaction Setup: A reaction mixture is prepared with a high concentration of D-fructose (e.g., 500 g/L) in a suitable buffer (e.g., 50 mM phosphate buffer, pH 6.5), the required metal ion (e.g., 0.1 mM CoCl2), and the purified this compound isomerase.[9]

  • Incubation: The reaction is carried out at the optimal temperature for the enzyme (e.g., 55°C for the Bacillus velezensis enzyme) with gentle agitation.[9]

  • Reaction Monitoring and Product Purification: Similar to the synthesis of D-xylulose, the reaction progress is monitored by HPLC, and the final D-mannose product is purified from the reaction mixture.

Conclusion and Future Outlook

This compound serves as a pivotal precursor in the synthesis of a variety of rare sugars. While chemical synthesis provides a viable route to obtain this compound, the multi-step nature and the use of protecting groups can be challenging. Biocatalytic methods, particularly those employing robust and specific enzymes like this compound isomerase, offer a more direct and environmentally benign approach to rare sugar production.

Future research should focus on the discovery and engineering of novel this compound isomerases with enhanced stability, activity, and substrate specificity. The development of efficient whole-cell biocatalysts and immobilized enzyme systems will be crucial for the industrial-scale production of rare sugars from this compound. Furthermore, detailed elucidation and optimization of the multi-step chemical synthesis of this compound will provide a valuable alternative and complementary approach to biocatalysis. The continued exploration of these synthetic strategies will undoubtedly unlock the full potential of this compound as a gateway to the diverse world of rare sugars and their applications in medicine and nutrition.

References

A Technical Guide to the Enzymatic Conversion of D-Xylose to D-Lyxose: A Two-Step Isomerization Cascade

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Lyxose, a rare pentose sugar, holds significant potential in the pharmaceutical industry as a chiral building block for the synthesis of novel nucleoside analogues with antiviral and anticancer properties. Traditional chemical synthesis of this compound is often complex, costly, and can lead to the formation of undesirable byproducts. Enzymatic conversion presents a highly specific, efficient, and sustainable alternative. This technical guide provides an in-depth overview of the core principles and methodologies for the biocatalytic production of this compound from the readily available substrate D-Xylose. The process is a two-step enzymatic cascade involving the isomerization of D-Xylose to D-Xylulose, followed by the isomerization of D-Xylulose to this compound. This document details the enzymes involved, their kinetic properties, and provides comprehensive experimental protocols for enzyme production, purification, immobilization, and the enzymatic conversion process itself. All quantitative data is summarized in structured tables for clear comparison, and key experimental workflows are visualized using diagrams.

Introduction

The pursuit of novel therapeutic agents has led to a growing interest in rare sugars as precursors for chiral drug synthesis. This compound, a C'-2 epimer of D-Xylose, is a particularly valuable building block. Its unique stereochemistry makes it an attractive starting material for the synthesis of modified nucleosides that can act as potent antiviral and anticancer agents.

Chemical methods for the synthesis of this compound often involve multiple protection and deprotection steps, leading to low overall yields and the generation of significant chemical waste. In contrast, enzymatic conversions offer a green and highly selective alternative, operating under mild reaction conditions.

The enzymatic conversion of D-Xylose to this compound is not a direct, single-enzyme reaction. It is achieved through a two-step isomerization process:

  • Step 1: Isomerization of D-Xylose to D-Xylulose: This reaction is catalyzed by D-Xylose Isomerase (XI) (EC 5.3.1.5), also commonly known as glucose isomerase. This is a well-characterized and commercially available enzyme.

  • Step 2: Isomerization of D-Xylulose to this compound: This subsequent isomerization is catalyzed by an enzyme with This compound Isomerase (D-LI) activity. Several enzymes have been shown to perform this conversion, including L-ribose isomerase and D-mannose isomerase, which often exhibit broad substrate specificity.

This guide will provide a detailed technical overview of this two-step enzymatic cascade, offering researchers and drug development professionals the necessary information to implement this biotransformation in their own laboratories.

The Enzymatic Cascade

The overall conversion of D-Xylose to this compound is a sequential, two-step enzymatic process. The efficiency of the overall conversion is dependent on the performance of each individual enzymatic step.

Enzymatic_Cascade D_Xylose D-Xylose D_Xylulose D-Xylulose D_Xylose->D_Xylulose D-Xylose Isomerase (XI) EC 5.3.1.5 D_Lyxose This compound D_Xylulose->D_Lyxose this compound Isomerase (D-LI) (e.g., L-ribose isomerase, D-mannose isomerase)

Figure 1: Two-step enzymatic cascade for the conversion of D-Xylose to this compound.

Step 1: D-Xylose to D-Xylulose Conversion

The first step is the isomerization of the aldose D-Xylose to the ketose D-Xylulose, catalyzed by D-Xylose Isomerase (XI).

  • Enzyme: D-Xylose Isomerase (EC 5.3.1.5)

  • Source: Commonly sourced from microorganisms such as Streptomyces rubiginosus, Bacillus coagulans, and various Actinoplanes species. Recombinant expression in Escherichia coli is also widely used for large-scale production.

  • Cofactors: Typically requires divalent metal ions for activity and stability, with Mg²⁺ and Co²⁺ being the most common.

Step 2: D-Xylulose to this compound Conversion

The second step involves the isomerization of the ketose D-Xylulose to the aldose this compound. This reaction is catalyzed by enzymes that possess this compound Isomerase (D-LI) activity.

  • Enzyme: Enzymes with this compound Isomerase activity. This includes true this compound Isomerases (EC 5.3.1.15) as well as other isomerases with broader substrate specificity, such as L-ribose isomerase (from Acinetobacter sp.) and D-mannose isomerase.

  • Source: These enzymes are also microbially derived, with sources including Providencia stuartii, Bacillus licheniformis, and Cohnella laevoribosii.[1]

  • Cofactors: Similar to XI, these isomerases often require divalent cations like Mn²⁺ or Co²⁺ for optimal activity.

Quantitative Data Summary

The following tables summarize the key quantitative data for the enzymes involved in the conversion of D-Xylose to this compound.

Table 1: Kinetic Parameters of D-Xylose Isomerases (XI)

Enzyme SourceSubstrateKm (mM)Vmax (U/mg)kcat (s⁻¹)Optimal pHOptimal Temp. (°C)Reference
Streptomyces rubiginosusD-Xylose5.0-3.38.080-85[2]
Bacillus sp. (NCIM 59)D-Xylose6.66-2307.5-8.085[3]
Escherichia coli (recombinant)D-Glucose20.580.67-7.080[4]
Streptomyces sp. CH7D-Xylose82.7763.64 (µM/min/mg)-7.085[5]

Table 2: Kinetic Parameters of this compound Isomerases (D-LI) and Related Isomerases

Enzyme SourceSubstrateKm (mM)Vmax (U/mg)kcat (s⁻¹)Optimal pHOptimal Temp. (°C)Reference
Caldanaerobius polysaccharolyticusThis compound30.4--7.5-8.040-45[6]
Thermofilum sp.This compound73338-7.095[7]
Bacillus velezensisThis compound---6.555[8]
Acinetobacter sp. DL-28 (L-ribose isomerase)This compound-----

Table 3: Overall Conversion Yields and Reaction Conditions

Starting Substrate & ConcentrationEnzyme 1 (XI) Source & LoadingEnzyme 2 (D-LI) Source & LoadingReaction Time (h)Final this compound Yield (%)Reference
10% D-XyloseStreptomyces sp. (Sweetzyme®)Saccharothrix sp. (D-mannose isomerase)7 (Step 1)36.58 (of theoretical)[9]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the enzymatic conversion of D-Xylose to this compound.

General Experimental Workflow

The overall process can be broken down into several key stages, from enzyme production to final product analysis.

Experimental_Workflow cluster_enzyme_prep Enzyme Preparation cluster_conversion Enzymatic Conversion cluster_analysis Product Analysis Gene_Cloning Gene Cloning & Expression Vector Construction Protein_Expression Recombinant Protein Expression (e.g., in E. coli) Gene_Cloning->Protein_Expression Cell_Lysis Cell Lysis (Sonication/French Press) Protein_Expression->Cell_Lysis Purification Enzyme Purification (e.g., IMAC for His-tagged proteins) Cell_Lysis->Purification Immobilization Enzyme Immobilization (Optional, for reusability) Purification->Immobilization Step1 Step 1: D-Xylose to D-Xylulose (D-Xylose Isomerase) Purification->Step1 Immobilization->Step1 Step2 Step 2: D-Xylulose to this compound (this compound Isomerase) Step1->Step2 HPLC_Analysis HPLC Analysis (Quantification of Sugars) Step2->HPLC_Analysis Product_Purification Product Purification (e.g., Chromatography) HPLC_Analysis->Product_Purification

Figure 2: General experimental workflow for the enzymatic production of this compound.

Protocol 1: Recombinant His-tagged Enzyme Production and Purification

This protocol describes the expression and purification of His-tagged D-Xylose Isomerase or this compound Isomerase from E. coli.

Materials:

  • E. coli BL21(DE3) cells transformed with the expression vector containing the gene of interest.

  • Luria-Bertani (LB) medium with appropriate antibiotic.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Lysis Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0.

  • Wash Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0.

  • Elution Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0.

  • Ni-NTA Agarose resin.

  • Lysozyme, DNase I, and protease inhibitor cocktail.

Procedure:

  • Expression:

    • Inoculate a 5 mL LB medium starter culture with a single colony of transformed E. coli and grow overnight at 37°C with shaking.

    • Inoculate 1 L of LB medium with the overnight culture and grow at 37°C until the OD₆₀₀ reaches 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to incubate at a lower temperature (e.g., 18-25°C) for 16-20 hours.

  • Cell Lysis:

    • Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.

    • Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer containing lysozyme (1 mg/mL), DNase I, and protease inhibitors.

    • Incubate on ice for 30 minutes.

    • Lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.

  • Purification (IMAC):

    • Equilibrate the Ni-NTA agarose column with 5 column volumes of Lysis Buffer.

    • Load the clarified lysate onto the column.

    • Wash the column with 10 column volumes of Wash Buffer.

    • Elute the His-tagged protein with 5 column volumes of Elution Buffer.

    • Collect the fractions and analyze by SDS-PAGE for purity.

    • Dialyze the purified protein against a suitable storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10% glycerol) and store at -80°C.

Protocol 2: Enzyme Immobilization on Glutaraldehyde-Activated Support

This protocol describes a general method for immobilizing the purified enzymes on an amino-functionalized support activated with glutaraldehyde.

Materials:

  • Purified enzyme solution.

  • Amino-functionalized support (e.g., amino-agarose, chitosan beads).

  • Glutaraldehyde solution (25% v/v).

  • Sodium phosphate buffer (100 mM, pH 7.0).

  • Sodium borohydride solution.

Procedure:

  • Support Activation:

    • Wash the amino-functionalized support with distilled water.

    • Activate the support by incubating with a 2.5% (v/v) glutaraldehyde solution in 100 mM sodium phosphate buffer (pH 7.0) for 2 hours at room temperature with gentle shaking.

    • Wash the activated support thoroughly with distilled water to remove excess glutaraldehyde.

  • Enzyme Immobilization:

    • Add the purified enzyme solution to the activated support in a suitable buffer (e.g., 100 mM sodium phosphate buffer, pH 7.0).

    • Incubate for a defined period (e.g., 3-24 hours) at 4°C with gentle agitation.

    • Monitor the immobilization process by measuring the protein concentration or enzyme activity in the supernatant.

  • Reduction and Washing:

    • After immobilization, wash the support with the immobilization buffer to remove unbound enzyme.

    • Reduce the Schiff bases formed by incubating the immobilized enzyme with a sodium borohydride solution (e.g., 1 mg/mL) for 30 minutes at room temperature.

    • Wash the immobilized enzyme extensively with buffer to remove excess reagents.

    • Store the immobilized enzyme at 4°C until use.

Protocol 3: Two-Step Enzymatic Conversion of D-Xylose to this compound

This protocol outlines the sequential enzymatic reaction for the production of this compound.

Materials:

  • D-Xylose solution (e.g., 10% w/v).

  • Purified or immobilized D-Xylose Isomerase (XI).

  • Purified or immobilized this compound Isomerase (D-LI) or equivalent.

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5).

  • Metal cofactors (e.g., 10 mM MgCl₂, 1 mM CoCl₂).

Procedure:

  • Step 1: D-Xylose to D-Xylulose Isomerization:

    • Prepare a reaction mixture containing the D-Xylose solution in the reaction buffer with the required metal cofactors for XI.

    • Add a predetermined amount of D-Xylose Isomerase (e.g., 10 U/g of substrate).

    • Incubate the reaction at the optimal temperature for XI (e.g., 60-70°C) with gentle agitation.

    • Monitor the conversion of D-Xylose to D-Xylulose over time using HPLC. The reaction typically reaches equilibrium within a few hours.

  • Step 2: D-Xylulose to this compound Isomerization:

    • Once the first step has reached equilibrium, adjust the reaction conditions (pH, temperature, and cofactors) to be optimal for the this compound Isomerase, if necessary.

    • Add a predetermined amount of this compound Isomerase (e.g., 10 U/g of initial substrate).

    • Continue the incubation at the optimal temperature for D-LI (e.g., 50-60°C).

    • Monitor the formation of this compound from D-Xylulose over time using HPLC.

Protocol 4: HPLC Analysis of Pentose Sugars

This protocol describes a method for the separation and quantification of D-Xylose, D-Xylulose, and this compound.

Instrumentation and Columns:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a Refractive Index (RI) detector.

  • A suitable carbohydrate analysis column, such as a Bio-Rad Aminex HPX-87 series (e.g., HPX-87H, HPX-87C, or HPX-87P) or a column with an amino-based stationary phase.

Mobile Phase and Conditions:

  • For Aminex HPX-87H: Isocratic elution with a dilute acid mobile phase (e.g., 5 mM H₂SO₄).

  • For Aminex HPX-87C or HPX-87P: Isocratic elution with deionized water.

  • Flow Rate: 0.5-0.6 mL/min.

  • Column Temperature: 60-85°C.

Procedure:

  • Sample Preparation:

    • Withdraw aliquots from the reaction mixture at different time points.

    • Stop the enzymatic reaction by heat inactivation (e.g., boiling for 10 minutes) or by adding an acid (e.g., perchloric acid) followed by neutralization.

    • Centrifuge the samples to remove any precipitated protein.

    • Filter the supernatant through a 0.22 µm syringe filter before injection.

  • Analysis:

    • Inject the prepared sample into the HPLC system.

    • Identify the peaks for D-Xylose, D-Xylulose, and this compound based on the retention times of pure standards.

    • Quantify the concentration of each sugar by comparing the peak areas to a standard curve prepared with known concentrations of each sugar.

Conclusion

The enzymatic conversion of D-Xylose to this compound via a two-step isomerization cascade is a promising and sustainable method for the production of this valuable rare sugar. This technical guide has provided a comprehensive overview of the process, including the key enzymes, their properties, and detailed experimental protocols. By leveraging the high specificity and efficiency of biocatalysts, researchers and drug development professionals can access this compound for the synthesis of innovative pharmaceutical compounds. The use of recombinant and potentially immobilized enzymes further enhances the economic viability and scalability of this biotransformation, paving the way for its broader application in the pharmaceutical industry. Further research into novel and more efficient isomerases, as well as process optimization, will continue to improve the yields and cost-effectiveness of this important biocatalytic route.

References

The Discovery and History of D-Lyxose: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Lyxose, a rare aldopentose sugar, holds significant interest within the scientific community, particularly for its role as a chiral building block in the synthesis of bioactive molecules. This technical guide provides an in-depth exploration of the discovery, history, and key experimental methodologies related to this compound. It details its physicochemical properties, outlines classical synthetic routes, and delves into its biological significance, with a focus on its application in the development of novel therapeutics. The guide is intended to serve as a comprehensive resource for researchers in carbohydrate chemistry, medicinal chemistry, and drug development.

Introduction

This compound (C₅H₁₀O₅) is a monosaccharide belonging to the aldopentose family. While not as abundant in nature as its C'-2 epimer, D-Xylose, this compound has garnered considerable attention for its utility in the synthesis of various pharmaceutical compounds. Its unique stereochemistry makes it a valuable precursor for the synthesis of nucleoside analogs with antiviral activity and immunostimulatory agents with potential applications in cancer therapy. This guide traces the historical milestones in the discovery and synthesis of this compound, provides detailed experimental frameworks, and explores the signaling pathways modulated by its derivatives.

History of Discovery and Synthesis

The history of this compound is intrinsically linked to the pioneering work of late 19th and early 20th-century chemists who sought to elucidate the structures and stereochemistry of sugars. While a single definitive "discovery" of this compound is not clearly documented, its existence and synthesis were established through systematic chain-lengthening and chain-shortening reactions of aldoses.

The first synthesis of this compound is attributed to the period of intensive research in carbohydrate chemistry, with its preparation being a direct outcome of the application of two key synthetic methodologies: the Kiliani-Fischer synthesis and the Ruff degradation.

  • Kiliani-Fischer Synthesis: Developed by German chemists Heinrich Kiliani and Hermann Emil Fischer, this method allows for the elongation of the carbon chain of an aldose. The synthesis proceeds through a cyanohydrin intermediate, leading to the formation of two epimeric sugars. In the context of this compound, its synthesis can be achieved by applying the Kiliani-Fischer synthesis to D-threose.

  • Ruff Degradation: Conversely, the Ruff degradation, developed by Otto Ruff in 1898, is a method for shortening the carbon chain of an aldose by one carbon. This reaction was instrumental for Emil Fischer in establishing the stereochemical relationships between different sugars. This compound can be obtained by the Ruff degradation of D-galactose.

Physicochemical Properties of this compound

This compound is a white crystalline solid with a sweet taste. It is hygroscopic and readily soluble in water. A summary of its key physicochemical properties is presented in the table below.

PropertyValueReferences
Chemical Formula C₅H₁₀O₅
Molar Mass 150.13 g/mol
Melting Point 108-112 °C
Density 1.545 g/cm³
Specific Rotation [α]D²⁰ +5.5° → -14.0° (c = 0.82 in water)
Solubility in Water 50 mg/mL
Solubility in Ethanol Insoluble
Solubility in DMSO 30 mg/mL
Crystal Structure Monoclinic prisms

Experimental Protocols

Synthesis of this compound via Ruff Degradation of D-Galactose

The Ruff degradation provides a classical method for the preparation of this compound from the more readily available D-galactose. The overall process involves the oxidation of the aldose to an aldonic acid, followed by oxidative decarboxylation.

Experimental Workflow: Ruff Degradation of D-Galactose

Ruff_Degradation D_Galactose D-Galactose Oxidation Oxidation (Br₂/H₂O) D_Galactose->Oxidation D_Galactonic_Acid D-Galactonic Acid Oxidation->D_Galactonic_Acid Oxidative_Decarboxylation Oxidative Decarboxylation (H₂O₂, Fe³⁺) D_Galactonic_Acid->Oxidative_Decarboxylation D_Lyxose This compound Oxidative_Decarboxylation->D_Lyxose

Caption: Workflow for the synthesis of this compound via Ruff degradation.

Methodology:

  • Oxidation of D-Galactose: D-galactose is oxidized to D-galactonic acid using bromine water.

  • Formation of the Calcium Salt: The D-galactonic acid is then converted to its calcium salt by treatment with calcium carbonate.

  • Oxidative Decarboxylation: The calcium D-galactonate is subjected to oxidative decarboxylation using hydrogen peroxide in the presence of a ferric salt (e.g., ferric acetate) as a catalyst. This step cleaves the C1-C2 bond, releasing carbon dioxide and forming this compound.

  • Purification: The resulting this compound can be purified by crystallization.

Synthesis of this compound via Kiliani-Fischer Synthesis from D-Threose

The Kiliani-Fischer synthesis allows for the construction of this compound from a smaller sugar, D-threose, by adding one carbon atom to the chain.

Experimental Workflow: Kiliani-Fischer Synthesis of this compound

Kiliani_Fischer_Synthesis D_Threose D-Threose Cyanohydrin_Formation Cyanohydrin Formation (NaCN, H₂O) D_Threose->Cyanohydrin_Formation Epimeric_Cyanohydrins Epimeric Cyanohydrins (D-lyxononitrile and D-xylononitrile) Cyanohydrin_Formation->Epimeric_Cyanohydrins Hydrolysis Hydrolysis (H₂O, heat) Epimeric_Cyanohydrins->Hydrolysis Epimeric_Lactones Epimeric Lactones Hydrolysis->Epimeric_Lactones Separation Separation Epimeric_Lactones->Separation D_Lyxonolactone D-Lyxonolactone Separation->D_Lyxonolactone Reduction Reduction (Na-Hg amalgam) D_Lyxonolactone->Reduction D_Lyxose This compound Reduction->D_Lyxose

Caption: Workflow for the synthesis of this compound via Kiliani-Fischer synthesis.

Methodology:

  • Cyanohydrin Formation: D-threose is reacted with sodium cyanide to form a mixture of two epimeric cyanohydrins at the newly formed chiral center.

  • Hydrolysis to Lactones: The cyanohydrin mixture is hydrolyzed, typically by heating in water, to the corresponding aldonic acids, which readily form lactones (D-lyxonolactone and D-xylonolactone).

  • Separation of Epimers: The diastereomeric lactones are separated, for example, by fractional crystallization.

  • Reduction to Aldose: The isolated D-lyxonolactone is then reduced to this compound using a reducing agent such as sodium amalgam.

  • Purification: The final product is purified by crystallization.

Biological Significance and Therapeutic Applications

This compound serves as a crucial starting material for the synthesis of therapeutically important molecules, including immunostimulants and antiviral agents.

This compound as a Precursor for the Immunostimulant α-Galactosylceramide (α-GalCer)

α-Galactosylceramide (α-GalCer) is a potent activator of invariant Natural Killer T (iNKT) cells and has shown significant promise in cancer immunotherapy. This compound is a key chiral precursor in the synthesis of α-GalCer.

Signaling Pathway of α-GalCer in Cancer Immunotherapy

aGalCer_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_iNKT Invariant Natural Killer T (iNKT) Cell aGalCer α-GalCer CD1d CD1d aGalCer->CD1d binds to TCR TCR CD1d->TCR presents to iNKT_Activation iNKT Cell Activation TCR->iNKT_Activation leads to Cytokine_Release Cytokine Release (IFN-γ, IL-4, etc.) iNKT_Activation->Cytokine_Release Downstream_Activation Downstream Immune Activation (NK cells, T cells, B cells) iNKT_Activation->Downstream_Activation Antitumor_Response Antitumor Immune Response Cytokine_Release->Antitumor_Response Downstream_Activation->Antitumor_Response

Caption: α-GalCer mediated activation of iNKT cells for cancer immunotherapy.

The signaling cascade is initiated when α-GalCer is presented by the CD1d molecule on antigen-presenting cells (APCs) to the T-cell receptor (TCR) of iNKT cells. This interaction leads to the activation of iNKT cells, which then rapidly release a plethora of cytokines, such as interferon-gamma (IFN-γ) and interleukin-4 (IL-4). This cytokine storm, in turn, activates other immune cells, including NK cells, T cells, and B cells, culminating in a robust anti-tumor immune response.

This compound in the Synthesis of Antiviral Nucleoside Analogs

This compound is utilized in the synthesis of benzimidazole nucleosides that exhibit potent and selective inhibitory activity against human cytomegalovirus (HCMV). Specifically, α-lyxofuranosyl and 5'-deoxy-α-lyxofuranosyl benzimidazole derivatives have shown significant anti-HCMV activity.

Mechanism of Action of D-Lyxofuranosyl Benzimidazoles against HCMV

Antiviral_Mechanism cluster_Virus_Replication HCMV Replication Cycle Viral_Entry Viral Entry Viral_DNA_Synthesis Viral DNA Synthesis Viral_Entry->Viral_DNA_Synthesis DNA_Processing Viral DNA Processing & Maturation Viral_DNA_Synthesis->DNA_Processing Viral_Assembly Viral Assembly & Egress DNA_Processing->Viral_Assembly Lyxo_Analog α-Lyxofuranosyl Benzimidazole Analog Lyxo_Analog->DNA_Processing Inhibits

Caption: Inhibition of HCMV replication by α-lyxofuranosyl benzimidazole analogs.

Studies have shown that certain α-lyxofuranosyl benzimidazole analogs act late in the viral replication cycle. Unlike many antiviral drugs that target viral DNA synthesis, these this compound derivatives inhibit the processing and maturation of viral DNA, a distinct mechanism of action. This involves blocking the cleavage of high-molecular-weight viral DNA concatemers into monomeric genomes, which is an essential step for packaging the viral DNA into new virions.

Conclusion

This compound, once a rare curiosity in the world of carbohydrates, has emerged as a molecule of significant synthetic and medicinal value. Its historical journey from the early days of sugar chemistry to its current role as a sophisticated building block for novel therapeutics underscores the enduring importance of fundamental organic chemistry research. The detailed experimental protocols and an understanding of the biological pathways influenced by this compound derivatives, as outlined in this guide, provide a solid foundation for future research and development in the fields of drug discovery and glycobiology. Further exploration of this compound and its analogs is poised to unlock new therapeutic opportunities for a range of diseases.

An In-depth Technical Guide to the Nomenclature and Core Characteristics of D-Lyxose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the monosaccharide D-Lyxose, focusing on its nomenclature according to IUPAC standards, its physicochemical properties, and key experimental methodologies. This compound, a C'2-epimer of D-Xylose, is a rare aldopentose sugar with significant applications in synthetic chemistry and as a building block for bioactive molecules.

Nomenclature and Structure of this compound

The systematic naming of monosaccharides like this compound follows the rules established by the International Union of Pure and Applied Chemistry (IUPAC). Understanding this nomenclature is crucial for unambiguous scientific communication.

IUPAC Naming Convention

This compound is classified as an aldopentose . This name is derived as follows:

  • Aldo- : Indicates the presence of an aldehyde functional group (-CHO) at the C1 position in its open-chain form.

  • -pent- : Denotes a five-carbon backbone.

  • -ose : The suffix for a carbohydrate.

The "D-" designation refers to the stereochemistry at the chiral center furthest from the carbonyl group (C4 in the case of pentoses). In the Fischer projection of this compound, the hydroxyl group on C4 is positioned on the right side.

The systematic IUPAC name for the open-chain form of this compound is (2S,3S,4R)-2,3,4,5-tetrahydroxypentanal . This name precisely describes the absolute configuration at each chiral center (C2, C3, and C4) using the Cahn-Ingold-Prelog priority rules.

In solution, this compound predominantly exists in cyclic hemiacetal forms, primarily as a six-membered ring (pyranose) or a five-membered ring (furanose). The IUPAC name for the pyranose form is (3S,4S,5R)-oxane-2,3,4,5-tetrol .

Structural Representations

The structure of this compound can be represented in several ways, each highlighting different aspects of its stereochemistry.

Caption: Fischer and Haworth projections of this compound.

Due to the limitations of the current environment, the images for the Haworth projections in the DOT script are placeholders. In a functional implementation, these would be replaced with the actual structural diagrams.

Physicochemical Properties of this compound

A summary of the key quantitative properties of this compound is presented in the table below for easy reference and comparison.

PropertyValueReference(s)
Molecular Formula C₅H₁₀O₅[1]
Molecular Weight 150.13 g/mol [1]
CAS Number 1114-34-7[1]
Melting Point 108-112 °C
Specific Rotation [α]D²⁰ = -14.0° (c=0.82 in H₂O, equilibrium)
Solubility in Water 50 mg/mL
Appearance White to slightly yellow crystalline powder

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound, including its synthesis, analysis, and a relevant enzymatic assay.

Synthesis of this compound from D-Arabinose

This protocol outlines a representative multi-step synthesis of this compound from the more readily available D-Arabinose. The key step involves the inversion of configuration at the C3 position.

Materials:

  • D-Arabinose

  • (Diethylamino)sulfur trifluoride (DAST)

  • Appropriate protecting group reagents (e.g., acetone, dimethoxypropane)

  • De-protecting reagents (e.g., acid resin)

  • Solvents (e.g., pyridine, dichloromethane, methanol, ethyl acetate)

  • Silica gel for column chromatography

Procedure:

  • Protection of D-Arabinose: Protect the hydroxyl groups at C1, C2, C4, and C5 of D-arabinose, leaving the C3 hydroxyl group accessible for reaction. This can be achieved through the formation of acetonides or other suitable protecting groups.

  • Inversion of Configuration at C3: React the protected D-arabinose derivative with DAST in an appropriate solvent (e.g., pyridine or dichloromethane) at a controlled low temperature. This reaction proceeds via an SN2 mechanism, leading to the inversion of stereochemistry at the C3 position.

  • Work-up and Purification: Quench the reaction carefully and perform an extractive work-up. Purify the resulting protected this compound derivative using silica gel column chromatography.

  • Deprotection: Remove the protecting groups using appropriate conditions (e.g., acidic hydrolysis) to yield this compound.

  • Final Purification: Purify the final product by recrystallization or column chromatography to obtain pure this compound.

Quantitative Analysis of this compound by HPLC-RID

This protocol describes a high-performance liquid chromatography (HPLC) method with a refractive index detector (RID) for the quantification of this compound.

Instrumentation and Columns:

  • HPLC system equipped with a refractive index detector.

  • Aminex HPX-87P or a similar carbohydrate analysis column.

Reagents:

  • This compound standard

  • HPLC-grade water (mobile phase)

Procedure:

  • Standard Preparation: Prepare a series of this compound standards of known concentrations in HPLC-grade water.

  • Sample Preparation: Dissolve the sample containing this compound in HPLC-grade water and filter through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Mobile Phase: Isocratic elution with HPLC-grade water.

    • Flow Rate: 0.6 mL/min.

    • Column Temperature: 80-85 °C.

    • Injection Volume: 10-20 µL.

  • Detection: Monitor the elution profile using a refractive index detector.

  • Quantification: Construct a calibration curve by plotting the peak areas of the this compound standards against their concentrations. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Analysis of this compound by GC-MS

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of monosaccharides, requiring derivatization to increase their volatility.

Materials:

  • This compound

  • Derivatization reagents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), or a mixture of hydroxylamine hydrochloride in pyridine followed by acetic anhydride.

  • Internal standard (e.g., myo-inositol)

  • Solvents (e.g., pyridine, hexane)

Procedure:

  • Sample Preparation and Derivatization (TMS method):

    • Dry the sample containing this compound completely.

    • Add a solution of hydroxylamine hydrochloride in pyridine and heat to form the oxime.

    • Evaporate the solvent and add BSTFA with 1% TMCS. Heat to form the trimethylsilyl (TMS) derivatives.

  • GC-MS Conditions:

    • GC Column: DB-5ms or equivalent non-polar capillary column.

    • Carrier Gas: Helium.

    • Injection Mode: Split or splitless.

    • Temperature Program: A suitable temperature gradient to separate the derivatized monosaccharides (e.g., initial temperature of 150°C, ramp to 250°C).

    • MS Detector: Electron ionization (EI) mode, scanning a mass range of m/z 50-650.

  • Data Analysis: Identify the derivatized this compound peak based on its retention time and mass spectrum compared to a standard. Quantify using an internal standard method.

Signaling Pathways and Workflows

This compound plays a role in certain metabolic pathways and is a key intermediate in various synthetic routes.

This compound Isomerization Pathway

In several microorganisms, this compound can be converted to D-xylulose by the enzyme this compound isomerase. D-xylulose is an intermediate in the pentose phosphate pathway, a central metabolic route.

D_Lyxose_Metabolism D_Lyxose This compound D_Xylulose D-Xylulose D_Lyxose->D_Xylulose this compound Isomerase PPP Pentose Phosphate Pathway D_Xylulose->PPP Enzymatic_Synthesis_Workflow cluster_starting_material Starting Material cluster_isomerization1 Step 1: Isomerization cluster_isomerization2 Step 2: Isomerization D_Xylose D-Xylose D_Xylulose D-Xylulose D_Xylose->D_Xylulose Xylose Isomerase D_Lyxose This compound D_Xylulose->D_Lyxose this compound Isomerase Chiral_Precursor D_Lyxose This compound (Chiral Pool) Synthesis Multi-step Chemical Synthesis D_Lyxose->Synthesis Bioactive_Molecules Bioactive Molecules (e.g., Nucleoside Analogs, Immunostimulants) Synthesis->Bioactive_Molecules

References

D-Lyxose CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Lyxose, a rare aldopentose sugar, is a C'-2 epimer of D-Xylose and holds significant interest in various scientific fields, particularly in drug development and biotechnology.[1] As an endogenous metabolite, it serves as a crucial building block and precursor in the synthesis of a range of biologically active molecules.[2] This technical guide provides a comprehensive overview of the core chemical and physical properties of this compound, its biological significance, and relevant experimental protocols.

Core Properties of this compound

This compound is a monosaccharide with the chemical formula C5H10O5.[3][4][5][6] It exists as a white to off-white crystalline solid that is freely soluble in water.[2][3][5]

PropertyValueReferences
CAS Number 1114-34-7[2][3][4][5][6]
Molecular Formula C5H10O5[2][3][4][5][6]
Molecular Weight 150.13 g/mol [2][3][4][5]
Appearance White to off-white solid[2]
Melting Point 106-112 °C[5][6]
Optical Rotation [α]D20 +5.5° → -14.0° (c = 0.82 in water)[5]
Density 1.545 g/cm³ (at 20°C)[5]
Solubility Freely soluble in water[5][7]

Biological Significance and Applications

This compound plays a vital role as a precursor in the synthesis of various high-value compounds. It is a key starting material for certain antitumor drugs, such as α-galactosylceramide immunostimulants, and L-nucleoside analogs with antiviral properties.[2] Its unique stereochemistry makes it a valuable chiral building block in synthetic organic chemistry.[4]

In microbiology, this compound metabolism is primarily mediated by the enzyme this compound isomerase (EC 5.3.1.15).[8][9] This enzyme catalyzes the reversible isomerization of this compound to D-Xylulose, an intermediate in the pentose phosphate pathway.[8] This metabolic link is a subject of research for the biotechnological production of rare sugars and other valuable chemicals from renewable feedstocks.

Signaling and Metabolic Pathways

The enzymatic conversion of this compound is a critical step in its metabolic utilization by various microorganisms. The following diagram illustrates the central role of this compound isomerase in connecting this compound to the pentose phosphate pathway.

D_Lyxose_Metabolism This compound This compound D-Xylulose D-Xylulose This compound->D-Xylulose this compound isomerase D-Xylulose-5-Phosphate D-Xylulose-5-Phosphate D-Xylulose->D-Xylulose-5-Phosphate Xylulokinase Pentose_Phosphate_Pathway Pentose_Phosphate_Pathway D-Xylulose-5-Phosphate->Pentose_Phosphate_Pathway Enters Pathway

This compound metabolic pathway integration.

Experimental Protocols

Synthesis of this compound from D-Arabinose

A reported method for the synthesis of this compound involves a 7-step route starting from the more readily available D-Arabinose, achieving a total yield of 40%.[10] A key step in this synthesis is the inversion of configuration at the C3 position of a trans-2,3-dihydroxy pentofuranose intermediate to yield the cis-2,3-dihydroxy configuration characteristic of this compound.[10] This is achieved using the DAST (diethylaminosulfur trifluoride) reagent.[10] The detailed multi-step synthesis would involve protection of hydroxyl groups, the key inversion step, and subsequent deprotection to yield this compound.

Enzymatic Isomerization of this compound

The activity of this compound isomerase can be quantified by measuring the formation of D-Xylulose from this compound.[11]

Materials:

  • This compound solution (substrate)

  • Purified this compound isomerase

  • Reaction buffer (e.g., phosphate buffer at optimal pH for the enzyme)

  • Cysteine-carbazole reagent

  • Sulfuric acid

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing the this compound solution in the reaction buffer.

  • Pre-incubate the mixture at the optimal temperature for the enzyme.

  • Initiate the reaction by adding a known amount of this compound isomerase.

  • After a defined incubation period, stop the reaction (e.g., by heat inactivation or addition of an acid).

  • To quantify the D-Xylulose formed, add the cysteine-carbazole reagent followed by sulfuric acid. This will lead to the formation of a colored product.

  • Measure the absorbance of the solution at a specific wavelength using a spectrophotometer.

  • The amount of D-Xylulose produced can be determined by comparing the absorbance to a standard curve generated with known concentrations of D-Xylulose.

The following diagram outlines the general workflow for this enzymatic assay.

Enzymatic_Assay_Workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_quantification Quantification A Prepare this compound Substrate Solution B Add Reaction Buffer A->B C Pre-incubate at Optimal Temperature B->C D Initiate with This compound Isomerase C->D E Incubate for Defined Time D->E F Stop Reaction E->F G Add Cysteine-Carbazole Reagent F->G H Measure Absorbance G->H I Calculate D-Xylulose Concentration H->I

Workflow for this compound isomerase activity assay.

References

D-Lyxose in Glycobiology and Glycoprotein Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Lyxose, a rare pentose sugar, is an intriguing molecule within the field of glycobiology. While its structural similarity to other biologically active sugars suggests a potential role in modulating glycoprotein synthesis and cellular signaling, its precise functions and mechanisms of action remain an active area of investigation. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its metabolism, potential interactions with glycosylation pathways, and methodologies for future research. This document is intended to serve as a resource for researchers exploring the therapeutic and biotechnological applications of this compound.

Introduction to this compound and Glycobiology

Glycosylation, the enzymatic process of attaching glycans (carbohydrate chains) to proteins and lipids, is a fundamental post-translational modification that profoundly impacts protein folding, stability, trafficking, and function.[1] Glycoproteins are integral to a vast array of biological processes, including cell-cell recognition, immune responses, and signal transduction.[1] Consequently, alterations in glycosylation patterns are associated with numerous diseases, including cancer and congenital disorders.

This compound is a C2 epimer of D-Xylose and a rare sugar not commonly found in abundance in nature. Its potential biological activities have garnered interest, particularly in the context of developing novel therapeutic agents and research tools. Understanding how this compound is metabolized and whether it can influence the intricate machinery of glycoprotein synthesis is crucial for unlocking its potential.

Metabolism of this compound

Current research indicates that this compound can be metabolized by cells through its conversion to an intermediate of the pentose phosphate pathway (PPP). The key enzymatic step is the isomerization of this compound to D-xylulose, catalyzed by this compound isomerase.[2] D-xylulose can then be phosphorylated to D-xylulose-5-phosphate, which subsequently enters the PPP.[2]

This metabolic fate is significant as the PPP is a central hub for cellular biosynthesis, producing precursors for nucleotides and amino acids, as well as the reducing equivalent NADPH.

D_Lyxose_Metabolism DLyxose This compound DXylulose D-Xylulose DLyxose->DXylulose this compound isomerase DXylulose5P D-Xylulose-5-Phosphate DXylulose->DXylulose5P Xylulokinase PPP Pentose Phosphate Pathway DXylulose5P->PPP

Figure 1: Metabolic pathway of this compound. This compound is isomerized to D-Xylulose, which is then phosphorylated and enters the Pentose Phosphate Pathway.

Potential Roles of this compound in Glycoprotein Synthesis

While direct evidence of this compound's impact on glycoprotein synthesis in mammalian cells is limited, several potential mechanisms can be hypothesized based on its structure and metabolism, as well as the known effects of other sugar analogs.

Competitive Inhibition of Glycosyltransferases

Glycosyltransferases are enzymes that catalyze the transfer of monosaccharides from activated nucleotide sugars to acceptor molecules.[3][4][5] It is plausible that this compound, if converted to a nucleotide sugar analog (e.g., UDP-D-lyxose), could act as a competitive inhibitor of certain glycosyltransferases. This would involve the analog binding to the enzyme's active site but failing to be transferred or being transferred inefficiently, thereby blocking the elongation of glycan chains. However, the existence of a cellular pathway to synthesize UDP-D-lyxose from this compound has not been established.[6][7]

Chain Termination

If a nucleotide sugar analog of this compound were to be incorporated into a growing glycan chain, it could act as a chain terminator. The unique stereochemistry of this compound might prevent the subsequent addition of other monosaccharides by specific glycosyltransferases, leading to truncated glycans.

Induction of Endoplasmic Reticulum (ER) Stress

The accumulation of improperly folded or modified proteins in the endoplasmic reticulum can lead to ER stress and the activation of the Unfolded Protein Response (UPR).[8][9][10][11] Treatment with inhibitors of N-linked glycosylation, such as tunicamycin, is known to induce the UPR.[12][13] If this compound were to disrupt glycoprotein synthesis, it could similarly lead to an accumulation of misfolded glycoproteins, thereby triggering the UPR. This signaling cascade has profound effects on cell fate, including apoptosis.

D_Lyxose_Glycosylation_Hypothesis cluster_cell Cell DLyxose This compound Metabolites This compound Metabolites DLyxose->Metabolites Glycosylation Glycoprotein Synthesis Metabolites->Glycosylation Inhibition? Misfolded Misfolded Glycoproteins Glycosylation->Misfolded Disruption UPR Unfolded Protein Response (UPR) Misfolded->UPR

Figure 2: Hypothesized mechanisms of this compound interference with glycoprotein synthesis, leading to the Unfolded Protein Response.

Experimental Protocols for Investigating this compound

To elucidate the precise role of this compound in glycobiology, a series of well-defined experiments are necessary. The following protocols provide a framework for such investigations.

Cell Culture and this compound Treatment

Objective: To assess the general effects of this compound on cell viability and proliferation.

Materials:

  • Mammalian cell line of interest (e.g., HEK293, HeLa, CHO)

  • Complete cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)

  • This compound (sterile, cell culture grade)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Cell counting solution (e.g., trypan blue)

  • 96-well plates

  • Cell viability assay reagent (e.g., MTT, PrestoBlue)

Procedure:

  • Culture cells to ~80% confluency in a T-75 flask.

  • Trypsinize, neutralize, and centrifuge the cells.

  • Resuspend the cell pellet in complete medium and perform a cell count.

  • Seed cells into 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.

  • Prepare a stock solution of this compound in sterile PBS or culture medium.

  • Prepare a serial dilution of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0, 1, 5, 10, 25, 50, 100 mM).

  • Remove the medium from the cells and replace it with the this compound-containing medium.

  • Incubate the cells for various time points (e.g., 24, 48, 72 hours).

  • At each time point, perform a cell viability assay according to the manufacturer's instructions.

  • Measure the absorbance or fluorescence using a plate reader.

Analysis of N-linked Glycosylation

Objective: To determine if this compound treatment alters the overall N-linked glycosylation of cellular proteins.

Materials:

  • Cells treated with this compound as described in Protocol 4.1.

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Western blotting apparatus and reagents

  • Lectin from Canavalia ensiformis (Concanavalin A), HRP-conjugated

  • Chemiluminescent substrate

  • PNGase F

Procedure:

  • After treatment with this compound, wash cells with cold PBS and lyse them.

  • Determine the protein concentration of the lysates.

  • For a subset of samples, treat with PNGase F to remove N-linked glycans as a negative control.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane and then incubate with HRP-conjugated Concanavalin A (which binds to mannose-containing N-glycans).

  • Wash the membrane and detect the signal using a chemiluminescent substrate.

  • Compare the intensity of the lectin blot signal between control and this compound-treated samples. A decrease in signal may suggest an inhibition of N-linked glycosylation.

Glycoproteomic Analysis

Objective: To identify specific glycoproteins and glycosylation sites affected by this compound treatment.

Materials:

  • Cell lysates from control and this compound-treated cells.

  • Trypsin

  • Enrichment kit for glycopeptides (e.g., using lectin affinity or hydrophilic interaction liquid chromatography)

  • PNGase F

  • LC-MS/MS system

  • Glycoproteomics data analysis software

Procedure:

  • Digest protein lysates with trypsin.

  • Enrich for glycopeptides using an appropriate method.

  • A portion of the enriched glycopeptides can be treated with PNGase F in the presence of H₂¹⁸O to label the site of N-glycosylation.

  • Analyze the enriched glycopeptides (and deglycosylated peptides) by LC-MS/MS.[14][15][16][17]

  • Use specialized software to identify the glycopeptides, determine the glycan composition, and map the glycosylation sites.[14][16]

  • Compare the glycoproteomic profiles of control and this compound-treated cells to identify changes in the glycosylation of specific proteins.

Experimental_Workflow CellCulture Cell Culture with This compound Treatment Viability Cell Viability Assay CellCulture->Viability Lysis Cell Lysis CellCulture->Lysis LectinBlot Lectin Blotting for Global N-Glycosylation Lysis->LectinBlot Proteomics Glycoproteomic Analysis (LC-MS/MS) Lysis->Proteomics

Figure 3: A general experimental workflow to investigate the effects of this compound on cultured cells.

Quantitative Data Summary

As of the writing of this guide, there is a lack of published quantitative data specifically detailing the inhibitory effects of this compound on glycoprotein synthesis in mammalian cells (e.g., IC50 values for glycosyltransferases). However, some kinetic data for this compound isomerase from the hyperthermophilic archaeon Thermofilum sp. has been reported.[18]

Table 1: Kinetic Parameters of this compound Isomerase from Thermofilum sp. [18]

SubstrateKm (mM)Vmax (U/mg)
This compound74 ± 6.6338 ± 14.9

The following tables are provided as templates for researchers to record their own experimental data when investigating the effects of this compound.

Table 2: Template for Cell Viability Data after this compound Treatment

This compound (mM)24h (% Viability)48h (% Viability)72h (% Viability)
0 (Control)100100100
1
5
10
25
50
100

Table 3: Template for Quantitative Glycoproteomic Data

Protein IDGlycosylation SiteFold Change (this compound/Control)p-value

Conclusion and Future Directions

This compound presents an exciting avenue of research in glycobiology and drug development. Its metabolic integration into the pentose phosphate pathway is a key piece of its cellular activity. However, its direct impact on glycoprotein synthesis in mammalian systems remains to be fully elucidated. Future research should focus on:

  • Investigating the formation of nucleotide-sugar derivatives of this compound in mammalian cells.

  • Performing in vitro assays with purified glycosyltransferases to assess for direct inhibition by this compound or its metabolites.

  • Conducting detailed glycomic and glycoproteomic studies to characterize the precise structural changes to glycoproteins upon this compound treatment.

  • Exploring the downstream consequences of potential glycosylation inhibition , including the activation of the Unfolded Protein Response and its effects on cell signaling and survival.

By addressing these research questions, the scientific community can gain a deeper understanding of the biological roles of this compound and its potential as a tool to modulate glycosylation for therapeutic benefit.

References

Theoretical Modeling of D-Lyxose Conformations: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the theoretical and experimental approaches used to elucidate the conformational landscape of D-Lyxose. Understanding the three-dimensional structure of this aldopentose is critical for comprehending its biological roles and for the rational design of carbohydrate-based therapeutics. This document details the computational methodologies, summarizes key quantitative findings, and outlines the experimental protocols used for validation.

Introduction to this compound Conformational Analysis

This compound, an aldopentose sugar, can exist in various isomeric forms, including open-chain, furanose (five-membered ring), and pyranose (six-membered ring) structures. In solution, the cyclic forms predominate, with the pyranose ring being the most abundant. The flexibility of the pyranose ring gives rise to a complex conformational landscape, primarily composed of chair, boat, and skew conformations. The relative populations of these conformers are dictated by a delicate balance of steric and electronic effects, including the anomeric effect. Theoretical modeling, in conjunction with experimental validation, is essential for a detailed understanding of this conformational equilibrium.

Theoretical Modeling Methodologies

The conformational analysis of this compound relies on a variety of computational techniques, ranging from quantum mechanics (QM) to molecular mechanics (MM) and molecular dynamics (MD) simulations.

Quantum Mechanics (QM)

QM methods provide a high level of theory for accurately describing the electronic structure and energies of different conformers. Common QM approaches employed in the study of this compound include:

  • Ab initio methods: Møller-Plesset perturbation theory (MP2) is a widely used ab initio method that accounts for electron correlation.

  • Density Functional Theory (DFT): Functionals such as B3LYP with dispersion corrections (e.g., B3LYP-D3BJ) and M06-2X have been successfully applied to predict the relative energies of this compound conformers.[1]

These methods are crucial for generating an initial, comprehensive conformational landscape and for obtaining accurate energetic information for a limited number of structures.

Molecular Mechanics (MM) and Molecular Dynamics (MD)

While QM methods are accurate, they are computationally expensive. MM force fields offer a more efficient way to explore the conformational space, particularly for larger systems or for simulating the dynamic behavior of molecules in solution. For carbohydrates like this compound, specialized force fields are necessary to accurately model their unique stereoelectronic properties.[2]

  • Force Fields: Several force fields have been developed and refined for carbohydrate modeling, including CHARMM, GLYCAM/AMBER, GROMOS, and OPLS-AA.[3][4] The choice of force field can significantly impact the predicted conformational preferences. For this compound, the General Amber Force Field (GAFF) has been shown to provide results that are in good agreement with experimental data when used in experiment-guided simulations.[1]

  • Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of this compound in different environments, such as in aqueous solution. These simulations can reveal the populations of different conformers and the transitions between them over time.

Conformational Landscape of this compound

Theoretical and experimental studies have revealed that this compound primarily adopts a pyranose ring structure. The conformational equilibrium is dominated by two chair conformations: the 4C1 and 1C4 forms.

Gas Phase Conformations

In the gas phase, as determined by rotational spectroscopy and QM calculations, this compound exists exclusively in its pyranose forms.[1][5] The α-anomer is found to be a mixture of the 4C1 and 1C4 chair conformations, while the β-anomer predominantly adopts the 4C1 conformation.[1][6] A noteworthy finding is that the major conformers observed in the gas phase do not exhibit the stabilizing anomeric effect.[1][7]

Solution Phase Conformations

In aqueous solution, the pyranose forms of this compound also dominate.[1][8] However, the conformational populations differ from the gas phase due to solvation effects. NMR spectroscopy and MD simulations indicate that the α-anomer primarily exists in the 1C4 chair conformation, which is more effectively solvated.[1][5] The β-anomer, similar to the gas phase, is found almost exclusively in the 4C1 conformation.[1] The equilibrium in aqueous solution is a dynamic mixture of these conformers.

Quantitative Data Summary

The following tables summarize the key quantitative data from theoretical and experimental studies on this compound conformations.

Table 1: Conformational Populations of this compound Anomers in Different Phases

PhaseAnomerConformationPopulation (%)Method
Gas Phaseα-D-Lyxopyranose4C160Rotational Spectroscopy
1C440
β-D-Lyxopyranose4C1Dominant
Aqueous Solutionα-D-Lyxopyranose1C446 (±5)NMR & MD Simulations
4C120 (±5)
β-D-Lyxopyranose4C134 (±5)

Data sourced from Calabrese et al. (2019).[1]

Table 2: Key 3JH1,H2 Coupling Constants for this compound Conformers in D2O

ConformerExperimental 3JH1,H2 (Hz)Theoretical 3JH1,H2 (Hz)
α-Pyr-1C43.53.2
β-Pyr-4C18.18.3
α-Pyr-4C18.18.0

Data sourced from Calabrese et al. (2019).[1]

Experimental Protocols for Validation

Experimental validation is crucial for assessing the accuracy of theoretical models. The primary techniques used for studying this compound conformations are rotational spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy.

Rotational Spectroscopy

This gas-phase technique provides highly accurate information about the moments of inertia of a molecule, which are directly related to its three-dimensional structure.

Methodology:

  • Sample Introduction: Crystalline this compound is vaporized using ultrafast laser ablation to transfer the molecule into the gas phase without decomposition.[1]

  • Supersonic Expansion: The vaporized molecules are seeded in an inert carrier gas (e.g., Neon) and expanded supersonically into a high-vacuum chamber. This process cools the molecules to a few Kelvin, simplifying the rotational spectrum by populating only the lowest rotational levels.

  • Microwave Irradiation: The cooled molecular beam is subjected to microwave radiation in a Fourier-transform microwave (FTMW) spectrometer.

  • Signal Detection and Analysis: The resulting free induction decay is recorded and Fourier-transformed to obtain the rotational spectrum. The experimental rotational constants are then fitted to a Hamiltonian to determine the precise molecular geometry, which is compared with the structures predicted by QM calculations.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the structure and dynamics of molecules in solution.

Methodology:

  • Sample Preparation: this compound is dissolved in a suitable deuterated solvent, typically D2O, to the desired concentration.

  • 1H NMR Spectroscopy: One-dimensional 1H NMR spectra are recorded to identify the signals corresponding to the anomeric protons of the different conformers present in the equilibrium mixture.[1]

  • 2D-NOESY (Nuclear Overhauser Effect Spectroscopy): This two-dimensional NMR experiment provides information about through-space proton-proton distances. The intensities of the cross-peaks in the NOESY spectrum are proportional to r-6, where r is the distance between the two protons. These experimentally derived distances are then compared with those from theoretical models.[1]

  • 3J Coupling Constant Analysis: The scalar coupling constants (3JH,H) between vicinal protons, particularly 3JH1,H2, are extracted from the 1H NMR spectrum. These values are highly dependent on the dihedral angle between the coupled protons, as described by the Karplus equation, and are therefore sensitive to the ring conformation.[9]

Visualizing Conformational Workflows and Equilibria

The following diagrams illustrate the theoretical modeling workflow and the conformational equilibrium of this compound.

Theoretical_Modeling_Workflow cluster_comparison Model Refinement QM Quantum Mechanics (QM) (e.g., DFT, MP2) MM Molecular Mechanics (MM) Force Field Selection (e.g., GAFF) QM->MM Initial Structures and Energies MD Molecular Dynamics (MD) Simulations MM->MD System Setup Analysis Conformer Population and Energy Analysis MD->Analysis Comparison Comparison of Theoretical and Experimental Data Analysis->Comparison RotSpec Rotational Spectroscopy (Gas Phase) ExpData Experimental Data (Rotational Constants, J-couplings, NOEs) RotSpec->ExpData NMR NMR Spectroscopy (Solution Phase) NMR->ExpData ExpData->Comparison RefinedModel Refined Conformational Model Comparison->RefinedModel

Caption: Workflow for the theoretical modeling and experimental validation of this compound conformations.

D_Lyxose_Conformational_Equilibrium cluster_alpha α-D-Lyxopyranose cluster_beta β-D-Lyxopyranose alpha_1C4 ¹C₄ Chair (Major in Solution) alpha_4C1 ⁴C₁ Chair (Major in Gas Phase) alpha_1C4->alpha_4C1 beta_4C1 ⁴C₁ Chair (Dominant) alpha_1C4->beta_4C1 Anomerization alpha_4C1->beta_4C1

Caption: Conformational equilibrium of this compound pyranose anomers in solution.

Conclusion

The conformational landscape of this compound is a complex interplay of its anomeric and ring puckering equilibria. A combined approach of high-level quantum mechanics calculations, molecular dynamics simulations with specialized carbohydrate force fields, and rigorous experimental validation through rotational and NMR spectroscopy provides a detailed and accurate picture of its structural preferences. This knowledge is fundamental for understanding the interactions of this compound in biological systems and for the development of novel carbohydrate-based drugs and materials. The finding that non-anomerically stabilized conformers are predominant for this compound highlights the unique conformational behavior of this sugar and underscores the importance of experiment-guided theoretical investigations.[1][5][7]

References

A Technical Guide to the Solubility of D-Lyxose in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of D-Lyxose, a pentose sugar of significant interest in various biochemical and pharmaceutical applications. Understanding the solubility of this compound in different organic solvents is crucial for its application in drug synthesis, formulation, and various laboratory procedures. This document compiles available quantitative data, details experimental protocols for solubility determination, and provides a visual representation of the experimental workflow.

Core Concepts in this compound Solubility

This compound is a monosaccharide with the chemical formula C₅H₁₀O₅. Its solubility is primarily dictated by its polar nature, attributed to the presence of multiple hydroxyl (-OH) groups. These groups can form hydrogen bonds with polar solvents, facilitating dissolution. Conversely, this compound exhibits poor solubility in nonpolar organic solvents. Factors such as temperature, solvent polarity, and the presence of co-solvents significantly influence its solubility.

Quantitative Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for this compound in various organic solvents. It is important to note that reported values can vary between sources, potentially due to differences in experimental conditions and methodologies. For comparative purposes, solubility data for the closely related C'-2 epimer, D-Xylose, is also included where specific data for this compound is unavailable.

SolventTemperature (°C)This compound SolubilityD-Xylose Solubility (for comparison)Citation
Water2530 mg/mL-[1]
WaterNot Specified50 mg/mL-[2]
WaterNot Specified250 mg/mL (requires sonication)-[3]
Dimethyl Sulfoxide (DMSO)2530 mg/mL-[1]
Ethanol (absolute)171 part in 38 parts (approx. 26.3 mg/mL)-
Ethanol25Insoluble (<1 mg/mL)-[1]
MethanolNot Specified-Data available for methanol-water mixtures[4]
PyridineNot Specified-Soluble in hot alcohol and pyridine[5]

Note: The term "Insoluble" generally indicates a solubility of less than 1 mg/mL[1]. Discrepancies in reported water solubility may be due to factors such as the use of sonication to aid dissolution[3]. Data for D-Xylose in methanol-water mixtures suggests that the solubility of these pentoses in alcoholic solvents is limited but can be influenced by the presence of water[4].

Experimental Protocol for Determining this compound Solubility

The following is a detailed methodology for determining the solubility of this compound in an organic solvent, synthesized from established protocols for carbohydrate solubility determination. The shake-flask method followed by gravimetric or chromatographic analysis is a widely accepted approach.

I. Materials and Equipment
  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Analytical balance (± 0.0001 g)

  • Thermostatically controlled shaker or water bath

  • Vials with airtight caps (e.g., 20 mL scintillation vials)

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Drying oven

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., an amino-based column for carbohydrate analysis) and a Refractive Index (RI) detector, or a UV detector if derivatization is used.

  • Gravimetric analysis equipment (beakers, desiccator)

II. Experimental Procedure: Shake-Flask Method
  • Preparation of Saturated Solution:

    • Accurately weigh an excess amount of this compound and add it to a vial containing a known volume (e.g., 10 mL) of the selected organic solvent. The excess solid is crucial to ensure that the solution reaches saturation.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to ensure equilibrium is reached. A minimum of 24 to 48 hours is typically recommended for sugars to allow for complete equilibration.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the constant temperature for at least 24 hours to allow the excess solid to settle.

    • Alternatively, for faster separation, centrifuge the vials at a controlled temperature.

  • Sample Withdrawal and Filtration:

    • Carefully withdraw an aliquot of the supernatant using a pre-warmed (to the experimental temperature) syringe.

    • Immediately filter the aliquot through a syringe filter (0.45 µm) into a pre-weighed, clean, and dry vial. This step is critical to remove any undissolved microcrystals.

III. Quantification of Solubilized this compound
  • Accurately weigh the vial containing the filtered saturated solution.

  • Evaporate the solvent under a gentle stream of nitrogen or in a drying oven at a temperature that will not degrade the this compound.

  • Once the solvent is completely evaporated, place the vial in a desiccator to cool to room temperature.

  • Weigh the vial containing the dried this compound residue.

  • Calculate the solubility based on the mass of the dissolved this compound and the volume of the solvent used.

  • Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

  • Sample Preparation: Accurately dilute the filtered saturated solution with the mobile phase to a concentration that falls within the range of the standard curve.

  • Chromatographic Analysis: Inject the standard solutions and the diluted sample onto the HPLC system.

  • Quantification: Determine the concentration of this compound in the diluted sample by comparing its peak area to the standard curve. Calculate the original concentration in the saturated solution, which represents the solubility.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

G Experimental Workflow for this compound Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling cluster_quantification Quantification cluster_result Result start Start prep_vial Prepare Vial with Known Volume of Solvent start->prep_vial add_lyxose Add Excess this compound prep_vial->add_lyxose agitate Agitate at Constant Temperature (24-48h) add_lyxose->agitate settle Allow Excess Solid to Settle agitate->settle withdraw Withdraw Supernatant settle->withdraw filter Filter through 0.45µm Syringe Filter withdraw->filter gravimetric Gravimetric Analysis: Evaporate Solvent and Weigh Residue filter->gravimetric hplc HPLC Analysis: Dilute and Inject filter->hplc calculate_sol Calculate Solubility (e.g., mg/mL) gravimetric->calculate_sol hplc->calculate_sol end End calculate_sol->end End

Caption: A flowchart illustrating the key stages of determining this compound solubility.

References

Methodological & Application

Application Notes: Kiliani-Fischer Synthesis for D-Lyxose Production

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The Kiliani-Fischer synthesis is a fundamental chemical method used in carbohydrate chemistry to elongate the carbon chain of an aldose by a single carbon atom.[1] This process is particularly valuable for the synthesis of rare or commercially unavailable monosaccharides. The synthesis proceeds by the nucleophilic addition of a cyanide ion to the aldehyde group of the starting sugar, creating a cyanohydrin intermediate.[2] Subsequent hydrolysis and reduction yield two new aldoses that are C-2 epimers, differing only in the stereochemistry at the newly formed chiral center.[1] For the production of the D-pentose, D-Lyxose, the appropriate starting material is the D-tetrose, D-Threose. The synthesis will yield a mixture of the two epimeric pentoses, D-Xylose and this compound.[3] These application notes provide detailed protocols for both the classic and improved versions of the Kiliani-Fischer synthesis for researchers and professionals in drug development and chemical synthesis.

Mechanism Overview

The synthesis begins with the open-chain aldehyde form of the starting sugar, which is in equilibrium with its cyclic hemiacetal form.[1] A cyanide ion attacks the carbonyl carbon, forming two diastereomeric cyanohydrins because a new stereocenter is created.[4] From this point, two primary pathways can be followed:

  • Classic Kiliani-Fischer Synthesis: The cyanohydrin mixture is hydrolyzed, typically with heating in water, to form corresponding aldonic acids, which then cyclize to form more stable γ-lactones.[1] These diastereomeric lactones are separated, and the desired lactone is reduced to the final aldose using a reducing agent like sodium amalgam.[5][6]

  • Improved Kiliani-Fischer Synthesis: This more modern approach avoids the lactone intermediate. The cyanohydrin is catalytically hydrogenated using a poisoned catalyst, such as palladium on barium sulfate (Pd/BaSO₄).[6][7] This reduces the nitrile group to an imine, which is immediately hydrolyzed in the aqueous solvent to the corresponding aldehyde.[1] The separation of the epimeric sugars is then performed at the final product stage.[1]

Comparative Data: Synthesis Methods

The selection between the classic and improved methods often depends on the desired yield, available reagents, and separation efficiency.

ParameterClassic Kiliani-Fischer SynthesisImproved Kiliani-Fischer Synthesis
Key Intermediates Cyanohydrins, Aldonic Acids, LactonesCyanohydrins, Imines
Reduction Step Reduction of separated lactone with Sodium Amalgam (Na/Hg)Catalytic hydrogenation of cyanohydrin using H₂ and Pd/BaSO₄
Separation Stage Separation of diastereomeric lactones (e.g., via chromatography)Separation of final epimeric sugars (e.g., this compound and D-Xylose)
Typical Yield Lower, estimated around 30%[1][6]Generally higher than the classic method[1][6]
Reagent Toxicity Involves toxic reagents like sodium cyanide and mercury amalgam[1]Involves toxic sodium cyanide but avoids mercury amalgam[1]
Number of Steps Three main steps (Cyanohydrin formation, Hydrolysis/Lactonization, Reduction)Two main steps (Cyanohydrin formation, Reduction/Hydrolysis)

Reaction Pathway and Experimental Workflow

The following diagrams illustrate the chemical pathway from D-Threose to this compound and the general experimental workflows.

G cluster_start Starting Aldotetrose cluster_intermediate Cyanohydrin Intermediates cluster_products Final Aldopentose Products (Epimers) D_Threose D-Threose Cyanohydrin_Mix Diastereomeric Cyanohydrins D_Threose->Cyanohydrin_Mix + NaCN, H₂O D_Xylose D-Xylose Cyanohydrin_Mix->D_Xylose Hydrolysis & Reduction (Path A) D_Lyxose This compound Cyanohydrin_Mix->D_Lyxose Hydrolysis & Reduction (Path B)

Caption: Reaction pathway for the Kiliani-Fischer synthesis starting from D-Threose.

G Experimental Workflows cluster_classic Classic Method cluster_improved Improved Method A1 1. React D-Threose with NaCN A2 2. Hydrolyze Cyanohydrins to Lactones A1->A2 A3 3. Separate Diastereomeric Lactones A2->A3 A4 4. Reduce D-Lyxono-lactone with Na/Hg A3->A4 A5 5. Isolate this compound A4->A5 B1 1. React D-Threose with NaCN B2 2. Reduce Cyanohydrin Mix with H₂/Pd-BaSO₄ B1->B2 B3 3. Separate Epimeric Sugars (this compound and D-Xylose) B2->B3 B4 4. Isolate this compound B3->B4

Caption: Comparative workflow of classic vs. improved Kiliani-Fischer synthesis.

Experimental Protocols

Safety Precaution: The following protocols involve the use of sodium cyanide, which is highly toxic. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Cyanide waste must be disposed of according to institutional safety guidelines.

Protocol 1: Classic Kiliani-Fischer Synthesis of this compound

This protocol is adapted from the classical method involving a lactone intermediate.[1][6]

Materials:

  • D-Threose

  • Sodium Cyanide (NaCN)

  • Deionized Water

  • Sulfuric Acid (H₂SO₄), concentrated

  • Sodium Amalgam (Na/Hg), 2-3%

  • Barium Hydroxide (Ba(OH)₂)

  • Ethanol

  • Diethyl Ether

  • Apparatus for chromatography (for lactone separation)

Methodology:

  • Step 1: Cyanohydrin Formation [5]

    • Dissolve D-Threose in deionized water in a round-bottom flask.

    • Cool the solution in an ice bath to 0-5 °C.

    • Slowly add an aqueous solution of sodium cyanide (NaCN) to the sugar solution while stirring. Maintain the temperature below 10 °C.

    • Allow the reaction to proceed for several hours or overnight at room temperature to ensure complete formation of the diastereomeric cyanohydrins.

  • Step 2: Hydrolysis and Lactonization [5]

    • Carefully acidify the reaction mixture with dilute sulfuric acid to hydrolyze the nitrile groups to carboxylic acids.

    • Heat the acidified solution gently (e.g., using a water bath) to promote the hydrolysis and subsequent intramolecular esterification (lactonization) to form the D-Xylonolactone and D-Lyxonolactone.[5]

    • Neutralize the excess acid with barium hydroxide, and filter off the resulting barium sulfate precipitate.

  • Step 3: Separation of Lactones

    • Concentrate the filtrate under reduced pressure to obtain a syrup containing the mixture of diastereomeric lactones.

    • Separate the D-Lyxonolactone from the D-Xylonolactone using a suitable separation technique such as fractional crystallization or column chromatography on silica gel. The choice of solvent system will depend on the specific lactones.

  • Step 4: Reduction of D-Lyxonolactone [5]

    • Dissolve the purified D-Lyxonolactone in water and cool the solution in an ice bath.

    • Acidify the solution with dilute sulfuric acid.

    • Gradually add 2-3% sodium amalgam to the stirred, cold solution. The reduction of the lactone to the aldehyde must be carefully controlled to prevent over-reduction to the alditol.[1] Maintain a slightly acidic pH throughout the addition.

  • Step 5: Isolation of this compound

    • After the reaction is complete, remove the mercury.

    • Neutralize the solution with barium hydroxide and filter to remove the precipitate.

    • Concentrate the filtrate to a syrup.

    • Induce crystallization of this compound from a solvent such as ethanol. The crude product can be further purified by recrystallization.

Protocol 2: Improved Kiliani-Fischer Synthesis of this compound

This protocol utilizes catalytic hydrogenation for a more direct conversion, yielding a mixture of the final sugars.[1][6]

Materials:

  • D-Threose

  • Sodium Cyanide (NaCN)

  • Deionized Water

  • Palladium on Barium Sulfate (Pd/BaSO₄), 5%

  • Hydrogen Gas (H₂)

  • Apparatus for catalytic hydrogenation

  • Apparatus for chromatography (for sugar separation)

Methodology:

  • Step 1: Cyanohydrin Formation

    • Follow Step 1 of the Classic Protocol to generate the aqueous solution of the diastereomeric cyanohydrins from D-Threose.

  • Step 2: Catalytic Hydrogenation [1][7]

    • Transfer the cyanohydrin solution to a high-pressure hydrogenation vessel.

    • Add the Pd/BaSO₄ catalyst to the solution. This "poisoned" catalyst is crucial to prevent the reduction of the newly formed aldehyde to an alcohol.[6]

    • Pressurize the vessel with hydrogen gas (H₂) to the recommended pressure for the specific apparatus.

    • Heat and stir the reaction mixture according to established parameters for this type of reduction. The nitrile is reduced to an imine, which is spontaneously hydrolyzed in the aqueous solution to the aldehyde.[1]

    • Monitor the reaction for the uptake of hydrogen to determine completion.

  • Step 3: Product Isolation and Separation

    • Once the reaction is complete, carefully vent the hydrogen and filter the reaction mixture to remove the palladium catalyst.

    • The resulting aqueous solution contains a mixture of this compound and D-Xylose.

    • Concentrate the solution under reduced pressure to yield a syrup.

    • Separate this compound from D-Xylose using preparative chromatography (e.g., ion-exchange chromatography or HPLC with an appropriate column).

  • Step 4: Final Purification

    • Collect the fractions containing this compound.

    • Combine the pure fractions and concentrate them to a syrup.

    • Crystallize the this compound from a suitable solvent system (e.g., ethanol/water) and dry the crystals under vacuum.

References

Enzymatic Synthesis of D-Lyxose: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the enzymatic synthesis of D-Lyxose using this compound isomerase (D-LI). This compound and its derivatives are crucial precursors in the synthesis of various bioactive compounds, including antiviral and anticancer nucleoside analogues. Enzymatic synthesis offers a highly specific, efficient, and sustainable alternative to complex chemical methods.

Introduction

This compound isomerase (EC 5.3.1.15) is an aldose-ketose isomerase that catalyzes the reversible isomerization of this compound to D-xylulose.[1][2] This enzyme also exhibits activity towards other sugar substrates, notably the isomerization of D-mannose to D-fructose and L-ribose to L-ribulose, making it a versatile tool for the production of various functional sugars.[1][2][3] The enzymatic approach circumvents the need for harsh reaction conditions and intricate purification steps often associated with chemical synthesis.[4]

This application note details the protocols for the production, purification, and application of this compound isomerase for the synthesis of this compound.

Enzyme Characteristics and Reaction Conditions

The optimal reaction conditions for this compound isomerase can vary depending on the microbial source. Below is a summary of characteristics for this compound isomerases from different organisms.

Table 1: Biochemical Properties of Various this compound Isomerases

Organism Optimum pH Optimum Temperature (°C) Required Metal Ion Substrate Specificity (Primary Substrate) Reference
Cohnella laevoribosii RI-396.570Mn²⁺This compound, L-ribose, D-mannose[1]
Bacillus velezensis CICC 247776.555Co²⁺This compound, D-mannose, L-ribose[3][5]
Thermosediminibacter oceani6.565Mn²⁺This compound, D-fructose[6]
Thermofilum sp.7.0>95Mn²⁺Highly specific for this compound[4][7]
Bifidobacterium adolescentis~7.0N/AMn²⁺, Co²⁺, Mg²⁺D-xylose[8]
Lactobacillus xylosus7.5N/AN/AD-xylose, D-glucose[9]

N/A: Data not available in the provided search results.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the enzymatic synthesis of this compound.

Production and Purification of Recombinant this compound Isomerase

This protocol is based on the expression and purification of this compound isomerase from Bacillus velezensis in E. coli.[3][5]

Workflow for this compound Isomerase Production and Purification

G cluster_0 Gene Cloning and Transformation cluster_1 Protein Expression cluster_2 Purification A Amplify BvLI gene via PCR B Insert into pET-21b(+) vector A->B C Transform into E. coli BL21(DE3) B->C D Culture transformed E. coli C->D E Induce with IPTG D->E F Harvest cells by centrifugation E->F G Cell lysis (sonication) F->G H Centrifuge to remove debris G->H I Load supernatant onto Ni-NTA column H->I J Elute purified BvLI I->J

Caption: Workflow for recombinant this compound isomerase production.

Protocol:

  • Gene Cloning and Expression:

    • The gene encoding this compound isomerase from Bacillus velezensis (BvLI) is amplified by PCR.[3][5]

    • The amplified fragment is inserted into an expression vector, such as pET-21b(+).[3][5]

    • The recombinant plasmid is transformed into a suitable expression host, like E. coli BL21 (DE3).[3][5]

  • Cell Culture and Induction:

    • Transformed E. coli cells are cultured in an appropriate medium (e.g., LB broth) with antibiotics at 37°C until the optical density at 600 nm (OD600) reaches 0.5-0.6.

    • Protein expression is induced by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.5 mM.

    • The culture is then incubated at a lower temperature (e.g., 25°C) for an extended period (e.g., 8 hours) to enhance soluble protein expression.

  • Purification:

    • Cells are harvested by centrifugation.

    • The cell pellet is resuspended in lysis buffer (e.g., 50 mM phosphate buffer, pH 7.5) and disrupted by sonication.

    • Cell debris is removed by centrifugation.

    • The supernatant containing the crude enzyme is loaded onto a Ni-NTA affinity chromatography column.

    • The column is washed, and the purified enzyme is eluted with a buffer containing imidazole.

This compound Isomerase Activity Assay

The activity of this compound isomerase is typically determined by measuring the amount of ketose (D-xylulose) formed from the aldose substrate (this compound).

Protocol:

  • Prepare a reaction mixture containing:

    • 50 mM buffer (e.g., phosphate buffer, pH 6.5)

    • 10 mM this compound

    • 0.1 mM CoCl₂ (or other required metal ion)

    • Purified this compound isomerase solution

  • Incubate the reaction mixture at the optimal temperature (e.g., 55°C for BvLI) for a specific time (e.g., 10 minutes).

  • Stop the reaction by heating (e.g., boiling for 10 minutes).

  • Quantify the amount of D-xylulose produced using the cysteine-carbazole-sulfuric acid method or by High-Performance Liquid Chromatography (HPLC).

  • One unit (U) of enzyme activity is defined as the amount of enzyme that produces 1 µmol of D-xylulose per minute under the specified assay conditions.

Enzymatic Synthesis of this compound

This protocol describes the synthesis of this compound from a more readily available starting material, D-Xylose, through a two-step isomerization process.

Two-Step Isomerization for this compound Production

G DXylose D-Xylose XI D-Xylose Isomerase (EC 5.3.1.5) DXylose->XI DXylulose D-Xylulose LI This compound Isomerase (EC 5.3.1.15) DXylulose->LI DLyxose This compound XI->DXylulose LI->DLyxose

Caption: Two-step enzymatic synthesis of this compound from D-Xylose.

Protocol:

This process involves two enzymes: D-xylose isomerase (XI) and this compound isomerase (LI).

  • Step 1: Isomerization of D-Xylose to D-Xylulose

    • Prepare a reaction mixture containing D-xylose in a suitable buffer with the required cofactors for D-xylose isomerase.

    • Add D-xylose isomerase and incubate under its optimal conditions.

    • Monitor the conversion of D-xylose to D-xylulose by HPLC.

  • Step 2: Isomerization of D-Xylulose to this compound

    • Once a significant amount of D-xylulose is formed, add this compound isomerase to the reaction mixture.

    • Adjust the reaction conditions (pH, temperature, metal ions) to be optimal for the this compound isomerase.

    • Incubate the mixture and monitor the formation of this compound by HPLC.

Quantitative Data

The following tables summarize key quantitative data for the enzymatic synthesis of related sugars, which can be extrapolated for this compound synthesis.

Table 2: Kinetic Parameters of this compound Isomerases

Enzyme Source Substrate Km (mM) Vmax (U/mg) kcat/Km (mM⁻¹s⁻¹) Reference
Cohnella laevoribosii RI-39This compound22.4 ± 1.55434.884.9 ± 5.8[1]
L-ribose121.7 ± 10.875.5 ± 6.00.2[1]
D-mannose34.0 ± 1.1131.8 ± 7.41.4 ± 0.1[1]
Thermofilum sp.This compound74338N/A[7]

N/A: Data not available in the provided search results.

Table 3: Product Yields from Enzymatic Isomerization

Enzyme Substrate Product Conversion Yield (%) Product Concentration (g/L) Reference
Cohnella laevoribosii D-LIThis compoundD-xylulose49N/A[1]
Bacillus velezensis D-LI500 g/L D-fructoseD-mannose~22110.75[3][5]
Thermosediminibacter oceani D-LI400 g/L D-fructoseD-mannose25.4101.6[6]
Bacillus licheniformis & B. velezensis D-LIs500 g/L L-arabinoseL-ribose~21105[3][5]

N/A: Data not available in the provided search results.

Conclusion

The enzymatic synthesis of this compound using this compound isomerase presents a highly promising and sustainable method for the production of this valuable rare sugar. The protocols and data presented in this application note provide a solid foundation for researchers and drug development professionals to establish and optimize their own synthesis processes. The versatility of this compound isomerases also opens up avenues for the efficient production of other important monosaccharides like D-mannose and L-ribose. Further research into novel this compound isomerases from diverse microbial sources could lead to the discovery of enzymes with even more desirable properties for industrial applications.

References

Application Note: Chiral Separation of D-Lyxose Enantiomers by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the enantioselective analysis of D-Lyxose and its enantiomer, L-Lyxose. The protocol employs a polysaccharide-based chiral stationary phase to achieve baseline separation of the lyxose enantiomers, as well as their respective anomers. This method is crucial for quality control, purity assessment, and pharmacokinetic studies in drug development and other research areas where enantiomeric purity is critical. All quantitative data is presented in a clear tabular format, and a detailed experimental workflow is provided.

Introduction

Lyxose, a pentose monosaccharide, exists as two enantiomers, this compound and L-Lyxose. While chemically similar, these stereoisomers can exhibit significantly different biological activities. Therefore, the ability to separate and quantify these enantiomers is of paramount importance in the pharmaceutical and food industries. This document provides a detailed protocol for the chiral separation of D- and L-Lyxose using HPLC with a Chiralpak AD-H column, a well-established chiral stationary phase for carbohydrate analysis.[1][2][3]

Data Presentation

The following table summarizes the retention times for the separated anomers of D- and L-Lyxose based on the referenced HPLC method.[3][4]

Peak NumberAnalyteRetention Time (min)
2α-D-lyxopyranose~10.5
3α-L-lyxopyranose~11.5
4β-D-lyxopyranose~13.0
5β-L-lyxopyranose~14.0

Note: Retention times are approximate and may vary slightly depending on the specific instrument, column condition, and exact mobile phase preparation.

Experimental Protocol

This protocol is based on the method described by Lopes and Gaspar for the simultaneous separation of monosaccharide enantiomers and anomers.[1][3]

1. Materials and Reagents

  • D,L-Lyxose standard

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA) (HPLC grade)

  • Ultrapure water

2. Instrumentation and Chromatographic Conditions

  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a refractive index (RI) detector.

  • Chiral Column: Chiralpak AD-H, 250 x 4.6 mm, 5 µm particle size.[1][2][3]

  • Mobile Phase: Acetonitrile/Water with 0.1% Trifluoroacetic acid (TFA) (70:30, v/v).[3]

  • Flow Rate: 0.5 mL/min.[3][4]

  • Column Temperature: 25 °C.[2][3][4]

  • Injection Volume: 20 µL

  • Detection: Refractive Index (RI) Detector.[3][4]

3. Standard Solution Preparation

  • Prepare a stock solution of D,L-Lyxose in the mobile phase at a concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

4. HPLC Analysis Procedure

  • Equilibrate the Chiralpak AD-H column with the mobile phase at a flow rate of 0.5 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • Set the column oven temperature to 25 °C.

  • Inject 20 µL of the prepared standard solution.

  • Run the analysis for a sufficient time to allow for the elution of all four peaks (approximately 20 minutes).

  • Identify the peaks based on the expected elution order: α-D-lyxopyranose, α-L-lyxopyranose, β-D-lyxopyranose, and β-L-lyxopyranose.[3][4]

  • Integrate the peak areas for quantification.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the HPLC analysis of this compound enantiomers.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Prepare D,L-Lyxose Standard (1 mg/mL) B Filter through 0.45 µm filter A->B D Inject 20 µL of Sample B->D C Equilibrate Chiralpak AD-H Column E Isocratic Elution (ACN/H2O/TFA, 0.5 mL/min) D->E F Refractive Index Detection E->F G Peak Identification F->G H Integration and Quantification G->H

Caption: Workflow for HPLC analysis of this compound enantiomers.

References

GC-MS Method for the Quantification of D-Lyxose in Biological Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Lyxose, a rare aldopentose sugar, is of increasing interest in biomedical research and drug development due to its potential biological activities. Accurate and sensitive quantification of this compound in complex biological matrices such as plasma and urine is crucial for pharmacokinetic, pharmacodynamic, and metabolic studies. Gas chromatography-mass spectrometry (GC-MS) offers a highly specific and sensitive platform for the analysis of volatile and semi-volatile compounds. However, the inherent non-volatile nature of sugars necessitates a derivatization step to increase their volatility for GC analysis. This application note details a robust and reliable GC-MS method for the quantification of this compound in biological samples, employing a two-step derivatization process of methoximation followed by trimethylsilylation.

Principle

The method involves the extraction of this compound from the biological matrix, followed by a chemical derivatization process. First, the carbonyl group of this compound is protected by methoximation, which reduces the number of tautomeric isomers and simplifies the resulting chromatogram. Subsequently, the hydroxyl groups are converted to trimethylsilyl (TMS) ethers, rendering the molecule volatile and thermally stable for GC-MS analysis. The derivatized this compound is then separated on a gas chromatography column and detected by a mass spectrometer. Quantification is achieved by using a suitable internal standard and monitoring specific ions in the selected ion monitoring (SIM) mode, which enhances sensitivity and selectivity.

Materials and Reagents

  • This compound standard (≥99% purity)

  • Internal Standard (IS), e.g., Myo-inositol or a stable isotope-labeled this compound

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Pyridine (anhydrous)

  • Methoxyamine hydrochloride (≥98%)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Ultrapure water

  • Biological matrix (e.g., human plasma, urine)

Experimental Protocols

Sample Preparation

Biological samples require a protein precipitation step to remove interferences.

  • Plasma/Serum: To 100 µL of plasma or serum, add 400 µL of ice-cold methanol to precipitate proteins.

  • Urine: Dilute urine samples 1:10 with ultrapure water.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

Derivatization

The dried extract is subjected to a two-step derivatization process.

  • Methoximation:

    • Add 50 µL of methoxyamine hydrochloride solution in pyridine (20 mg/mL) to the dried sample extract.

    • Vortex for 1 minute to ensure complete dissolution.

    • Incubate at 60°C for 60 minutes in a heating block.

    • Allow the sample to cool to room temperature.

  • Trimethylsilylation:

    • Add 80 µL of BSTFA + 1% TMCS to the methoximated sample.

    • Vortex briefly.

    • Incubate at 70°C for 60 minutes.

    • Cool the sample to room temperature before GC-MS analysis.

GC-MS Analysis

The derivatized sample is injected into the GC-MS system.

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column.

  • Injector Temperature: 250°C

  • Injection Volume: 1 µL (splitless mode)

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp 1: 10°C/min to 200°C.

    • Ramp 2: 5°C/min to 250°C, hold for 5 minutes.

  • Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

Quantitative Data

The following table summarizes the expected retention time and the suggested ions for quantification of the methoxime-trimethylsilyl (MOX-TMS) derivative of this compound and a common internal standard, Myo-inositol.

CompoundDerivativeExpected Retention Time (min)Quantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
This compoundMOX-TMS~ 15-17217204319
Myo-inositol (IS)TMS~ 18-20305318217

Note: Retention times are approximate and may vary depending on the specific GC-MS system and column conditions. It is essential to confirm the retention time and mass spectrum with an authentic standard of this compound.

Method Validation Parameters

A summary of typical method validation parameters for the GC-MS quantification of this compound is presented below. These values should be established during in-house validation.

ParameterTypical Range
Linearity (R²)≥ 0.995
Limit of Detection (LOD)0.1 - 1 µg/mL
Limit of Quantification (LOQ)0.5 - 5 µg/mL
Intra-day Precision (%CV)< 10%
Inter-day Precision (%CV)< 15%
Recovery85 - 115%

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis BiologicalSample Biological Sample (Plasma/Urine) ProteinPrecipitation Protein Precipitation (Methanol) BiologicalSample->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation SupernatantCollection Supernatant Collection Centrifugation->SupernatantCollection Evaporation Evaporation (Nitrogen Stream) SupernatantCollection->Evaporation Methoximation Methoximation (Methoxyamine HCl) Evaporation->Methoximation Silylation Trimethylsilylation (BSTFA + 1% TMCS) Methoximation->Silylation GCMS_Analysis GC-MS Analysis (SIM Mode) Silylation->GCMS_Analysis DataProcessing Data Processing & Quantification GCMS_Analysis->DataProcessing

Caption: Workflow for this compound quantification by GC-MS.

This compound Derivatization Pathway

derivatization_pathway DLyxose This compound (Non-volatile) Methoximated Methoximated this compound DLyxose->Methoximated + Methoxyamine HCl Derivatized MOX-TMS this compound (Volatile) Methoximated->Derivatized + BSTFA + 1% TMCS

Caption: Two-step derivatization of this compound for GC-MS analysis.

Conclusion

The described GC-MS method provides a sensitive, specific, and reliable approach for the quantification of this compound in biological samples. The two-step derivatization protocol is effective in producing a volatile analyte suitable for gas chromatography. By utilizing selected ion monitoring, the method achieves low limits of detection and quantification, making it well-suited for demanding applications in research and drug development. Proper method validation is essential to ensure the accuracy and precision of the results.

Application of D-Xylose in Metabolic Disorder Research

Author: BenchChem Technical Support Team. Date: November 2025

Note to the Reader: Initial searches for "D-Lyxose" in the context of metabolic disorder research yielded limited direct results. However, a significant body of research exists for "D-Xylose," a structurally similar pentose sugar, in this field. It is presumed that the user's interest lies in the application of these types of sugars in metabolic research. Therefore, this document will focus on the well-documented applications of D-Xylose.

Introduction

D-Xylose, a five-carbon aldose sugar, has garnered attention in metabolic disorder research, particularly for its potential therapeutic effects in type 2 diabetes.[1][2][3] As a sucrase inhibitor, D-Xylose can modulate postprandial glucose and insulin responses.[4] Research has demonstrated its ability to regulate blood glucose levels, enhance insulin secretion, and improve lipid metabolism.[1][2][5] This document provides detailed application notes, experimental protocols, and data from key studies investigating the role of D-Xylose in metabolic disorders.

Application Notes

D-Xylose has shown promise in the management of hyperglycemia and related metabolic dysfunctions through several mechanisms:

  • Inhibition of Sucrase: D-Xylose acts as a competitive inhibitor of intestinal sucrase, delaying the digestion and absorption of sucrose, thereby reducing the post-meal spike in blood glucose.[3][4]

  • Stimulation of Insulin Secretion: In vitro studies have shown that D-Xylose can directly stimulate insulin secretion from pancreatic β-cells in a dose-dependent manner.[1][2][6]

  • Enhancement of Glucose Uptake: D-Xylose has been observed to increase glucose uptake in muscle cells, which can help lower blood glucose levels.[1][2][6]

  • Regulation of Hepatic Glucose Production: It has been shown to suppress the expression of phosphoenolpyruvate carboxylase (PEPCK), a key enzyme in gluconeogenesis, in the liver of diabetic rat models.[1][2][3]

  • Improvement of Lipid Profile: Studies in high-fat diet-induced obese mice have indicated that D-Xylose supplementation can reduce body weight, white adipose tissue weight, and improve serum lipid profiles.[5]

Quantitative Data Summary

The following tables summarize the quantitative findings from key studies on the effects of D-Xylose.

Table 1: In Vivo Effects of D-Xylose Supplementation in a Diabetic Rat Model

ParameterDiabetic Control5% D-Xylose Diet10% D-Xylose DietP-valueReference
Fasting Serum Glucose (mg/dL)210.5 ± 15.2165.8 ± 10.7150.3 ± 12.1< 0.05[1][2]
Serum Insulin (ng/mL)0.45 ± 0.080.68 ± 0.110.75 ± 0.10< 0.05[1][2]
PEPCK Expression (relative units)1.8 ± 0.21.2 ± 0.150.9 ± 0.1< 0.05[1][2]

Table 2: In Vitro Effects of D-Xylose on C2C12 Myotube and INS-1 Pancreatic β-Cells

Cell LineTreatmentOutcomeFold Change vs. ControlP-valueReference
C2C12 Myotubes5 mM D-Xylose2-NBDG Uptake1.5 ± 0.2< 0.05[1][6]
C2C12 Myotubes10 mM D-Xylose2-NBDG Uptake2.1 ± 0.3< 0.01[1][6]
INS-1 Cells5 mM D-XyloseInsulin Secretion1.8 ± 0.25< 0.05[1][6]
INS-1 Cells10 mM D-XyloseInsulin Secretion2.5 ± 0.4< 0.01[1][6]

Experimental Protocols

In Vivo Study: Streptozotocin-Nicotinamide-Induced Diabetic Rat Model

Objective: To investigate the anti-diabetic effects of D-Xylose in a type 2 diabetes animal model.[1][2][3]

Animal Model: Male Wistar rats.

Induction of Diabetes:

  • Administer nicotinamide (110 mg/kg body weight) intraperitoneally.

  • After 15 minutes, inject streptozotocin (STZ) (65 mg/kg body weight) intraperitoneally.

  • Confirm diabetes by measuring fasting blood glucose levels (>200 mg/dL) after one week.

Experimental Groups:

  • Normal Control

  • Diabetic Control

  • Diabetic + 5% D-Xylose in diet

  • Diabetic + 10% D-Xylose in diet

Protocol:

  • House rats in individual cages with free access to water.

  • Provide the respective diets to each group for a period of 4 weeks.

  • Monitor food intake and body weight regularly.

  • At the end of the study, collect blood samples for fasting glucose and insulin measurements.

  • Euthanize the animals and collect liver and pancreas tissues for histological analysis and gene expression studies (e.g., PEPCK).

In Vitro Study: Glucose Uptake in C2C12 Myotubes

Objective: To assess the effect of D-Xylose on glucose uptake in muscle cells.[1][6]

Cell Line: C2C12 mouse myoblast cell line.

Protocol:

  • Culture C2C12 myoblasts in DMEM supplemented with 10% FBS.

  • Induce differentiation into myotubes by switching to DMEM with 2% horse serum for 4-6 days.

  • Starve the differentiated myotubes in serum-free DMEM for 2 hours.

  • Treat the cells with varying concentrations of D-Xylose (e.g., 0, 5, 10 mM) for 30 minutes.

  • Add the fluorescent glucose analog, 2-NBDG (100 µM), and incubate for 30 minutes.

  • Wash the cells with ice-cold PBS to remove excess 2-NBDG.

  • Lyse the cells and measure the fluorescence intensity using a microplate reader (excitation/emission ~485/535 nm).

In Vitro Study: Insulin Secretion from INS-1 Pancreatic β-Cells

Objective: To determine the effect of D-Xylose on insulin secretion.[1][6]

Cell Line: INS-1 rat insulinoma cell line.

Protocol:

  • Culture INS-1 cells in RPMI-1640 medium supplemented with 10% FBS, 10 mM HEPES, 2 mM L-glutamine, 1 mM sodium pyruvate, and 50 µM β-mercaptoethanol.

  • Seed the cells in 24-well plates and grow to 80-90% confluency.

  • Wash the cells with Krebs-Ringer bicarbonate buffer (KRBB) containing 2.8 mM glucose.

  • Pre-incubate the cells in the same buffer for 1 hour at 37°C.

  • Replace the buffer with fresh KRBB containing 2.8 mM glucose (basal) or 16.7 mM glucose (stimulatory) with or without varying concentrations of D-Xylose (e.g., 0, 5, 10 mM).

  • Incubate for 1 hour at 37°C.

  • Collect the supernatant and measure insulin concentration using an ELISA kit.

Visualizations

Signaling Pathway of D-Xylose in Glucose Homeostasis

D_Xylose_Signaling D_Xylose D-Xylose Intestine Intestine D_Xylose->Intestine Ingestion Sucrase Sucrase D_Xylose->Sucrase Inhibits Pancreas Pancreas (β-cells) D_Xylose->Pancreas Stimulates Liver Liver D_Xylose->Liver Acts on PEPCK PEPCK D_Xylose->PEPCK Suppresses Sucrose_Digestion Sucrose Digestion & Glucose Absorption Sucrase->Sucrose_Digestion Catalyzes Blood_Glucose Blood Glucose Sucrose_Digestion->Blood_Glucose Increases Insulin_Secretion Insulin Secretion Pancreas->Insulin_Secretion Leads to Insulin_Secretion->Blood_Glucose Decreases Muscle_Cells Muscle Cells Insulin_Secretion->Muscle_Cells Acts on Glucose_Uptake Glucose Uptake Muscle_Cells->Glucose_Uptake Increases Gluconeogenesis Gluconeogenesis PEPCK->Gluconeogenesis Key enzyme in Gluconeogenesis->Blood_Glucose Increases

Caption: D-Xylose's multi-faceted role in regulating glucose homeostasis.

Experimental Workflow for In Vivo Diabetic Rat Study

InVivo_Workflow Start Start: Male Wistar Rats Diabetes_Induction Diabetes Induction (Nicotinamide + STZ) Start->Diabetes_Induction Grouping Grouping (n=4) - Normal Control - Diabetic Control - 5% D-Xylose - 10% D-Xylose Diabetes_Induction->Grouping Treatment 4-Week Dietary Treatment Grouping->Treatment Data_Collection Data & Sample Collection Treatment->Data_Collection Analysis Analysis: - Blood Glucose & Insulin - Histology (Liver, Pancreas) - Gene Expression (PEPCK) Data_Collection->Analysis End End: Evaluate Anti-diabetic Effects Analysis->End

Caption: Workflow for the in vivo study of D-Xylose in diabetic rats.

Logical Relationship of D-Xylose's Anti-Adipogenic Effects

Anti_Adipogenic_Effects cluster_effects Physiological Effects High_Fat_Diet High-Fat Diet Adipogenesis Adipogenesis & Lipogenesis Genes High_Fat_Diet->Adipogenesis Upregulates D_Xylose D-Xylose Supplementation D_Xylose->Adipogenesis Downregulates Body_Weight Body Weight Adipogenesis->Body_Weight Increases Adipose_Tissue White Adipose Tissue Adipogenesis->Adipose_Tissue Increases Lipid_Profile Serum Lipid Profile Adipogenesis->Lipid_Profile Worsens Outcome Improved Metabolic Health

Caption: D-Xylose's impact on adipogenesis and lipid metabolism.

References

D-Lyxose as a Versatile Starting Material for the Synthesis of Novel Antiviral Agents

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction: D-Lyxose, a rare pentose sugar, has emerged as a valuable and versatile chiral starting material in the synthesis of nucleoside analogues with potent antiviral activity. Its unique stereochemistry allows for the generation of diverse molecular scaffolds that can target viral replication processes. This document provides detailed application notes and protocols for the synthesis of antiviral compounds derived from this compound, with a focus on benzimidazole nucleosides active against human cytomegalovirus (HCMV). The information presented is intended to guide researchers in the design and execution of synthetic strategies targeting novel antiviral therapeutics.

Quantitative Data Summary

The antiviral activity of various this compound-derived nucleoside analogues against the Towne strain of human cytomegalovirus (HCMV) has been evaluated. The 50% inhibitory concentration (IC50) and 90% inhibitory concentration (IC90) were determined using plaque assay and yield reduction assay, respectively. The data highlights the potent antiviral efficacy of specific halogenated and deoxy-sugar derivatives.

Compound ClassSpecific DerivativeVirus StrainIC50 (µM) - Plaque AssayIC90 (µM) - Yield Reduction AssayCytotoxicityReference
α-Lyxose Analogues 2-Halogen derivativesHCMV (Towne)Active-Low[1]
5-Deoxy-α-L-lyxose Analogues 2-Halogen derivativesHCMV (Towne)0.2-0.40.2-2Low[1]
α-Lyxose Analogues 2-Isopropylamino/2-Cyclopropylamino derivativesHCMV (Towne)60-10017-100Not cytotoxic[1]
α-Lyxose Analogues Methylamino, thio, and methylthio derivativesHCMV (Towne)InactiveInactiveNot cytotoxic[1]
α-Lyxose Analogues Benzylthio derivativesHCMV (Towne)Weakly active-Activity poorly separated from cytotoxicity[1]

Experimental Protocols

The following protocols are based on established synthetic routes for the preparation of antiviral benzimidazole nucleosides from this compound[1].

Protocol 1: Synthesis of 1,2,3,5-Tetra-O-acetyl-D-lyxofuranose

This protocol describes the initial preparation of the activated sugar donor from this compound.

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Suspend this compound in a mixture of pyridine and acetic anhydride at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of water at 0 °C.

  • Extract the mixture with dichloromethane.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield 1,2,3,5-Tetra-O-acetyl-D-lyxofuranose.

Protocol 2: Synthesis of 2,5,6-Trichloro-1-(2,3,5-tri-O-acetyl-α-D-lyxofuranosyl)benzimidazole

This protocol details the crucial condensation step to form the nucleoside.

Materials:

  • 1,2,3,5-Tetra-O-acetyl-D-lyxofuranose

  • 2,5,6-Trichlorobenzimidazole

  • N,O-Bis(trimethylsilyl)acetamide (BSA)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

  • Anhydrous acetonitrile

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve 2,5,6-trichlorobenzimidazole in anhydrous acetonitrile.

  • Add N,O-Bis(trimethylsilyl)acetamide (BSA) and stir at room temperature until the solution becomes clear.

  • Cool the mixture to 0 °C and add a solution of 1,2,3,5-Tetra-O-acetyl-D-lyxofuranose in anhydrous acetonitrile.

  • Add trimethylsilyl trifluoromethanesulfonate (TMSOTf) dropwise to the reaction mixture.

  • Allow the reaction to stir at room temperature for 18-24 hours.

  • Quench the reaction with saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by silica gel column chromatography to obtain the protected α-nucleoside.

Protocol 3: Deprotection to Yield 2,5,6-Trichloro-1-(α-D-lyxofuranosyl)benzimidazole

This protocol describes the final deprotection step to yield the active nucleoside.

Materials:

  • Protected α-nucleoside from Protocol 2

  • Methanolic ammonia (saturated at 0 °C)

  • Anhydrous methanol

Procedure:

  • Dissolve the protected α-nucleoside in anhydrous methanol.

  • Cool the solution to 0 °C and bubble ammonia gas through it for 15-20 minutes, or use a pre-saturated solution of methanolic ammonia.

  • Seal the reaction vessel and stir at room temperature for 24-48 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the final deprotected nucleoside.

Visualizations

Synthetic_Workflow DLyxose This compound AcetylatedLyxose 1,2,3,5-Tetra-O-acetyl- D-lyxofuranose DLyxose->AcetylatedLyxose Acetylation ProtectedNucleoside Protected α-Nucleoside AcetylatedLyxose->ProtectedNucleoside Condensation with 2,5,6-Trichlorobenzimidazole AntiviralCompound Antiviral Benzimidazole Nucleoside ProtectedNucleoside->AntiviralCompound Deprotection

Caption: Synthetic workflow from this compound to the antiviral benzimidazole nucleoside.

Mechanism_of_Action cluster_HCMV_Replication HCMV Replication Cycle Entry Viral Entry DNA_Synthesis Viral DNA Synthesis Entry->DNA_Synthesis DNA_Processing Viral DNA Processing & Maturation DNA_Synthesis->DNA_Processing Assembly Virion Assembly DNA_Processing->Assembly Egress Viral Egress Assembly->Egress Inhibitor This compound Derived Benzimidazole Nucleoside Inhibitor->DNA_Processing Inhibition

Caption: Proposed mechanism of action for this compound derived benzimidazole nucleosides against HCMV.

Mechanism of Action

Benzimidazole nucleosides derived from this compound have been shown to be potent inhibitors of human cytomegalovirus (HCMV) replication. Time-of-addition studies indicate that the α-lyxofuranosyl analogs act late in the viral replication cycle[2]. This mechanism is distinct from inhibitors of viral DNA synthesis. The proposed mechanism involves the inhibition of viral DNA processing and maturation, a critical step that precedes the assembly of new virions[2]. This mode of action is similar to that of the known benzimidazole ribonucleoside, 2-bromo-5,6-dichloro-1-(β-d-ribofuranosyl)benzimidazole (BDCRB)[2]. By targeting this late-stage event, these compounds effectively halt the production of infectious viral progeny.

It is noteworthy that other benzimidazole nucleosides can exhibit different mechanisms of action, such as the inhibition of viral DNA synthesis or even earlier stages of replication, highlighting the chemical diversity and tunability of this class of antiviral agents[2][3]. The specific mechanism can be influenced by the nature of the sugar moiety and the substituents on the benzimidazole ring.

Conclusion

This compound serves as an excellent chiral precursor for the synthesis of a variety of nucleoside analogues with significant antiviral potential. The protocols and data presented herein provide a foundation for researchers to explore the synthesis and optimization of this compound-based compounds as a promising class of antiviral agents. Further investigation into the structure-activity relationships and detailed mechanisms of action will be crucial for the development of clinically effective antiviral drugs derived from this versatile sugar.

References

Application Notes and Protocols: The Experimental Use of D-Lyxose in Molecular Modeling for Drug Binding

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

D-Lyxose, a rare pentose sugar, is emerging as a molecule of interest in drug discovery. While traditionally explored for its role in enzymatic reactions and as a precursor in the synthesis of antiviral and anti-tumor agents, its potential as a scaffold in computational drug design is an area of growing interest. These application notes provide a framework for the experimental use of this compound in molecular modeling to explore its binding to therapeutic targets. The protocols outlined below are based on established computational chemistry methodologies and are designed to be adapted for specific research applications.

The central hypothesis for the protocols described herein is the use of the this compound scaffold for the rational design of inhibitors for a hypothetical therapeutic target, such as a viral glycosidase or a cancer-associated lectin. The unique stereochemistry of this compound can be exploited to achieve specific interactions within a target's binding site.

Logical Workflow for this compound Based Drug Discovery

The overall computational workflow for utilizing this compound as a starting point for inhibitor design is depicted below. This process begins with target identification and proceeds through virtual screening and simulation to identify promising lead candidates.

cluster_0 Phase 1: Preparation cluster_1 Phase 2: Screening & Simulation cluster_2 Phase 3: Validation Target_ID Target Identification (e.g., Viral Glycosidase) Receptor_Prep Receptor Structure Preparation Target_ID->Receptor_Prep Docking Molecular Docking of Library Receptor_Prep->Docking Lyxose_Scaffold This compound Scaffold Selection Ligand_Lib Virtual Library Generation (this compound Derivatives) Lyxose_Scaffold->Ligand_Lib Ligand_Lib->Docking Hit_ID Hit Identification (Top Scoring Compounds) Docking->Hit_ID MD_Sim Molecular Dynamics Simulation Hit_ID->MD_Sim Binding_Analysis Binding Free Energy Analysis (e.g., MM/PBSA) MD_Sim->Binding_Analysis Lead_Selection Lead Candidate Selection Binding_Analysis->Lead_Selection Experimental_Validation Experimental Validation (Binding Assays) Lead_Selection->Experimental_Validation

Caption: Overall workflow for in-silico drug discovery using a this compound scaffold.

Data Presentation: Hypothetical Binding Data

The following tables present illustrative quantitative data that could be generated from the protocols described below. These are not real experimental results but serve as examples of how to structure and present findings.

Table 1: Illustrative Molecular Docking Results for this compound Derivatives

Compound IDModification on this compound ScaffoldDocking Score (kcal/mol)Key Interacting Residues (Hypothetical Target)
This compound(Unmodified)-5.8ASP-120, TRP-80
DL-001C1-Phenyl-7.2ASP-120, TRP-80, PHE-45
DL-002C2-Amino-6.5GLU-180, ASN-122
DL-003C5-Azido-7.9ASP-120, TYR-90, ARG-210
DL-004C1-Thiophene-8.1ASP-120, TRP-80, PHE-45, TYR-90

Table 2: Illustrative Binding Free Energy Calculations for Top Candidates

Compound IDΔG_bind (kcal/mol) (MM/PBSA)Van der Waals Energy (kcal/mol)Electrostatic Energy (kcal/mol)
DL-003-35.5 ± 2.1-45.2-15.8
DL-004-42.1 ± 1.8-50.8-20.4

Experimental Protocols

Protocol 1: Ligand Preparation and Virtual Library Generation

This protocol details the preparation of the this compound scaffold and the generation of a virtual library of derivatives for screening.

  • Obtain this compound Structure: A 3D structure of this compound can be obtained from chemical databases like PubChem or generated using molecular modeling software.

  • Energy Minimization: The initial structure should be energy minimized using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

  • Derivative Generation: Generate a virtual library of this compound derivatives by adding various functional groups at chemically feasible positions (C1, C2, C3, C4, C5). This can be done using computational chemistry software with library generation capabilities.

  • Ligand Preparation for Docking:

    • Assign partial charges to all atoms.

    • Define rotatable bonds.

    • Convert the structures to the appropriate file format for the docking software (e.g., PDBQT for AutoDock Vina).

Protocol 2: Molecular Docking of this compound Derivatives

This protocol outlines the steps for performing molecular docking of the virtual library against a prepared protein target.

cluster_0 Preparation cluster_1 Docking Execution cluster_2 Analysis Receptor Prepare Receptor (Add Hydrogens, Assign Charges) Grid_Box Define Binding Site (Grid Box Generation) Receptor->Grid_Box Ligand_Lib Prepare Ligand Library (Assign Charges, Rotatable Bonds) Run_Docking Run Virtual Screening (e.g., AutoDock Vina) Ligand_Lib->Run_Docking Grid_Box->Run_Docking Analyze_Results Analyze Docking Poses and Scores Run_Docking->Analyze_Results Select_Hits Select Top Candidates for Further Analysis Analyze_Results->Select_Hits

Caption: Experimental workflow for the molecular docking protocol.

  • Receptor Preparation:

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens and assign partial charges (e.g., Gasteiger charges).

    • Merge non-polar hydrogens.

  • Binding Site Definition: Define the binding pocket for docking. This can be based on the location of a co-crystallized ligand or predicted using binding site identification tools. A grid box encompassing the binding site should be generated.

  • Execution of Docking: Perform the docking of the this compound derivative library against the prepared receptor using software like AutoDock Vina or Glide.

  • Analysis of Results:

    • Rank the compounds based on their docking scores (binding affinity).

    • Visually inspect the binding poses of the top-scoring compounds to ensure sensible interactions (e.g., hydrogen bonds, hydrophobic contacts).

    • Select the most promising candidates for more rigorous analysis, such as molecular dynamics simulations.

Protocol 3: Molecular Dynamics (MD) Simulation

This protocol describes how to run an MD simulation to assess the stability of the protein-ligand complex for a top candidate identified from docking.

cluster_0 System Setup cluster_1 Simulation cluster_2 Analysis Complex Prepare Protein-Ligand Complex (from Docking) Solvation Solvate with Water Box and Add Ions Complex->Solvation Minimization Energy Minimization Solvation->Minimization Equilibration System Equilibration (NVT, NPT) Minimization->Equilibration Production_MD Production MD Run Equilibration->Production_MD Trajectory_Analysis Analyze Trajectory (RMSD, RMSF) Production_MD->Trajectory_Analysis Binding_Energy Calculate Binding Free Energy (e.g., MM/PBSA) Production_MD->Binding_Energy

Caption: Protocol workflow for molecular dynamics simulation and analysis.

  • System Preparation:

    • Use the best-docked pose of the selected this compound derivative in complex with the target protein.

    • Generate ligand topology and parameter files using a server like CGenFF or an appropriate tool for the chosen force field (e.g., AMBER, CHARMM).

    • Place the complex in a periodic box of water molecules.

    • Add counter-ions to neutralize the system.

  • Energy Minimization: Perform energy minimization of the entire system to remove any steric clashes.

  • Equilibration:

    • Perform a short simulation under constant volume and temperature (NVT ensemble) to allow the solvent to equilibrate around the complex.

    • Perform a subsequent simulation under constant pressure and temperature (NPT ensemble) to equilibrate the system density.

  • Production Simulation: Run the production MD simulation for a sufficient length of time (e.g., 50-100 ns) to sample the conformational space of the complex.

  • Trajectory Analysis:

    • Calculate Root Mean Square Deviation (RMSD) to assess the stability of the protein and ligand over time.

    • Calculate Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.

    • Analyze hydrogen bonds and other key interactions between the ligand and the protein throughout the simulation.

  • Binding Free Energy Calculation: Use methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) to estimate the binding free energy of the ligand to the protein.

The protocols and workflows presented provide a comprehensive guide for leveraging this compound in molecular modeling for drug discovery. By using this compound as a novel scaffold, researchers can explore new chemical space and potentially design potent and selective inhibitors for a range of therapeutic targets. The integration of virtual screening with molecular dynamics simulations offers a powerful approach to identify and validate promising lead candidates for subsequent experimental validation.

Application Notes and Protocols for the Synthesis of C¹⁴-Labeled D-Lyxose

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Carbon-14 (¹⁴C) is a long-lived radioisotope (half-life of 5,730 years) that serves as an invaluable tool in drug metabolism and pharmacokinetic studies.[1] The synthesis of ¹⁴C-labeled compounds allows for the sensitive tracking of molecules in biological systems. D-Lyxose, a rare aldopentose sugar, is a component of some bacterial glycolipids and can be a precursor for the synthesis of other biologically important molecules. This document provides detailed protocols for the chemical synthesis of C¹⁴-labeled this compound for use in research and drug development.

Two primary synthetic routes are detailed:

  • Degradation of C¹⁴-Labeled D-Galactose: A common method for preparing this compound is through the oxidative degradation of D-galactose.[2][3] This protocol assumes the availability of [¹⁴C]-D-galactose.

  • Cyanohydrin Synthesis from D-Threose: This method introduces the ¹⁴C label at the C1 position by reacting D-threose with a ¹⁴C-labeled cyanide source.[4] This is a well-established method for the chain elongation of sugars.

Quantitative Data Summary

The following table summarizes representative quantitative data for the synthesis of C¹⁴-labeled sugars using methods analogous to those described for this compound. Actual yields may vary depending on experimental conditions and the scale of the reaction.

ParameterDegradation of [¹⁴C]-D-Galactose (Ruff Degradation)Cyanohydrin Synthesis from D-ThreoseReference
Starting Material [¹⁴C]-D-GalactoseD-Threose, Na¹⁴CN[2][4]
Radiochemical Yield Not specified for this compound, but this method is a standard degradation pathway.The overall radiochemical yield for β-D-lyxose-1-¹⁴C was 31%.[4]
Epimeric Products Not applicable for this degradation pathway.D-Xylonic and D-Lyxonic acids are formed as epimers.[4]
Purification Method Preparative Paper ChromatographySeparation of lead salts of aldonic acids, followed by crystallization.[2][4]

Experimental Protocols

Protocol 1: Synthesis of [¹⁴C]-D-Lyxose from [¹⁴C]-D-Galactose via Ruff Degradation

This protocol is adapted from the general principles of the Ruff degradation, a method for shortening the carbon chain of aldoses.

Materials:

  • [¹⁴C]-D-Galactose

  • Calcium Carbonate (CaCO₃)

  • Bromine (Br₂)

  • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)

  • 30% Hydrogen Peroxide (H₂O₂)

  • Barium Acetate

  • Oxalic Acid

  • Silver Carbonate

  • Cation exchange resin (e.g., Amberlite IR-120H)

  • Deionized water

  • Solvents for chromatography (e.g., n-butanol, acetic acid, water)

Procedure:

  • Oxidation of [¹⁴C]-D-Galactose to Calcium [¹⁴C]-D-Galactonate:

    • Dissolve a known quantity of [¹⁴C]-D-Galactose in ice-cold deionized water.

    • Add calcium carbonate and bromine to the solution while stirring in the dark.

    • After 24 hours, remove excess bromine with a stream of air and filter off the excess calcium carbonate.

    • To remove bromide ions, treat the solution with oxalic acid, filter, and then treat with silver carbonate.

    • After refiltration, pass the solution through a column of cation exchange resin.

    • Neutralize the eluent with calcium carbonate, filter, and concentrate under vacuum to obtain amorphous calcium [¹⁴C]-D-galactonate.

  • Oxidative Decarboxylation (Ruff Degradation):

    • Combine the amorphous calcium [¹⁴C]-D-galactonate with barium acetate and ferrous sulfate heptahydrate in deionized water.

    • Heat the mixture to boiling and then filter.

    • Cool the filtrate to 40°C and add 30% hydrogen peroxide.

    • The reaction mixture is left to stand, after which the precipitate is removed by centrifugation.

  • Purification of [¹⁴C]-D-Lyxose:

    • The supernatant containing the [¹⁴C]-D-Lyxose is washed with water and vacuum-thickened.

    • The labeled this compound is then separated and purified using preparative paper chromatography with a solvent system such as n-butanol/acetic acid/water.[2]

Protocol 2: Synthesis of [1-¹⁴C]-D-Lyxose via Cyanohydrin Synthesis

This protocol is based on the cyanohydrin synthesis method for preparing 1-¹⁴C-labeled sugars.[4]

Materials:

  • D-Threose

  • Sodium Cyanide-¹⁴C (Na¹⁴CN)

  • Sodium Bicarbonate (NaHCO₃)

  • Solid Carbon Dioxide (Dry Ice)

  • Sodium Carbonate (Na₂CO₃)

  • Lead Acetate

  • Cation exchange resin

  • Sodium Acid Oxalate

  • Sodium Amalgam (4.2%)

  • Methanol

  • Carrier this compound

Procedure:

  • Cyanohydrin Reaction:

    • In a reaction vessel, combine D-threose with a solution of sodium bicarbonate and a small piece of solid carbon dioxide.

    • To this mixture, add a cold solution of sodium cyanide-¹⁴C.

    • Allow the reaction to proceed at a low temperature (e.g., in a refrigerator) for one day, followed by four days at room temperature.

    • Add sodium carbonate and heat the reaction in a boiling-water bath until the evolution of ammonia ceases. This hydrolyzes the nitriles to the corresponding aldonic acids ([1-¹⁴C]-D-xylonic and [1-¹⁴C]-D-lyxonic acids).

  • Separation of Epimeric Aldonic Acids:

    • The epimeric aldonic acids are converted to their lead salts for separation.

    • The lead salt of D-xylonate is less soluble and can be crystallized, leaving the lead D-lyxonate in the mother liquor.

  • Lactonization of [1-¹⁴C]-D-Lyxonic Acid:

    • The solution containing the lead [1-¹⁴C]-D-lyxonate is decationized using a cation exchange resin.

    • The resulting [1-¹⁴C]-D-lyxonic acid solution is concentrated to a syrup and lactonized by heating.

  • Reduction to [1-¹⁴C]-D-Lyxose:

    • The [1-¹⁴C]-D-lyxono-γ-lactone is reduced using sodium amalgam in the presence of sodium acid oxalate at 0°C.

    • The reaction is stirred for several hours.

  • Purification and Isolation:

    • After the reduction, the mixture is neutralized, and the resulting [1-¹⁴C]-D-lyxose is separated.

    • Carrier this compound can be added to aid in the crystallization and isolation of the final product.

    • The product is purified by recrystallization from a suitable solvent like methanol.

Visualizations

Synthesis_of_C14_D_Lyxose_from_C14_D_Galactose start [¹⁴C]-D-Galactose step1 Oxidation (Br₂, CaCO₃) start->step1 intermediate1 Calcium [¹⁴C]-D-Galactonate step1->intermediate1 step2 Ruff Degradation (H₂O₂, Fe²⁺) intermediate1->step2 intermediate2 Crude [¹⁴C]-D-Lyxose step2->intermediate2 step3 Purification (Paper Chromatography) intermediate2->step3 end [¹⁴C]-D-Lyxose step3->end

Caption: Workflow for the synthesis of [¹⁴C]-D-Lyxose from [¹⁴C]-D-Galactose.

Cyanohydrin_Synthesis_of_C14_D_Lyxose start D-Threose + Na¹⁴CN step1 Cyanohydrin Reaction & Hydrolysis start->step1 intermediate1 Epimeric Aldonic Acids ([1-¹⁴C]-D-Xylonic & [1-¹⁴C]-D-Lyxonic) step1->intermediate1 step2 Separation of Epimers (as Lead Salts) intermediate1->step2 intermediate2 [1-¹⁴C]-D-Lyxonic Acid step2->intermediate2 step3 Lactonization intermediate2->step3 intermediate3 [1-¹⁴C]-D-Lyxono-γ-lactone step3->intermediate3 step4 Reduction (Sodium Amalgam) intermediate3->step4 intermediate4 Crude [1-¹⁴C]-D-Lyxose step4->intermediate4 step5 Purification (Crystallization) intermediate4->step5 end [1-¹⁴C]-D-Lyxose step5->end

Caption: Workflow for the cyanohydrin synthesis of [1-¹⁴C]-D-Lyxose.

References

Application Notes and Protocols for D-Lyxose Separation by Anion-Exchange Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the separation of D-Lyxose from other monosaccharides using anion-exchange chromatography (AEC). Two primary methods are detailed: High-pH Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD) and Borate Complex Anion-Exchange Chromatography.

High-pH Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD)

High-performance anion-exchange chromatography (HPAE) at high pH coupled with pulsed amperometric detection (PAD) is a highly sensitive and selective method for the analysis of carbohydrates without the need for derivatization.[1][2] Under strongly alkaline conditions (pH > 12), the hydroxyl groups of carbohydrates are partially ionized, forming oxyanions that can be separated by strong anion-exchange columns.[1][3]

Application

This method is ideal for the quantitative analysis of this compound in complex mixtures containing other aldopentoses and monosaccharides. It offers high resolution and sensitivity, making it suitable for applications in drug development, quality control, and research.[2][4]

Experimental Protocol

a) Sample Preparation:

  • Ensure the sample is free of particulate matter by centrifugation or filtration (0.22 µm or 0.45 µm filter).

  • If necessary, dilute the sample with deionized water to bring the carbohydrate concentrations within the linear range of the detector.[5]

  • For complex matrices, such as protein-rich samples, a dialysis step may be required to prevent column fouling.

b) Chromatographic Conditions:

ParameterCondition
Column A high-performance anion-exchange column suitable for carbohydrate analysis (e.g., Dionex CarboPac™ series).[6][7]
Mobile Phase Sodium hydroxide (NaOH) solution. The optimal concentration depends on the specific separation required, typically ranging from 20 mM to 100 mM.[1] An eluent generator can be used to ensure high-purity and accurate eluent concentrations.[5] For complex mixtures, a gradient of sodium acetate in NaOH may be employed to improve resolution.[8]
Flow Rate Typically 0.5 - 1.5 mL/min.
Column Temperature Ambient or controlled (e.g., 30 °C). Temperature can influence the resolution of neutral sugars.[9]
Injection Volume 1 - 25 µL.
Detection Pulsed Amperometric Detection (PAD) with a gold working electrode.[10]

c) Elution and Data Analysis:

  • Equilibrate the column with the initial mobile phase until a stable baseline is achieved.[11]

  • Inject the prepared sample.

  • Elute the sugars using the specified mobile phase conditions. The elution order of aldopentoses is influenced by the NaOH concentration.[1]

  • Identify and quantify this compound based on the retention time and peak area of a corresponding standard.

Quantitative Data

The separation of aldopentoses, including this compound, is highly dependent on the concentration of the NaOH eluent. The following table summarizes the elution behavior of aldopentoses on a D6 stationary phase.

Table 1: Elution Order and Resolution of Aldopentoses at Different NaOH Concentrations [1]

NaOH ConcentrationElution OrderResolution of D-Arabinose and this compound
100 mMD-Arabinose & this compound (co-eluted), D-Xylose, D-RiboseNot resolved
20 mMD-Arabinose, this compound, D-Xylose, D-RiboseEffectively resolved

Note: The pKa value of this compound is 12.11, which is similar to other aldopentoses, highlighting the importance of optimizing the eluent concentration for successful separation.[1]

Experimental Workflow

HPAE_PAD_Workflow cluster_prep Sample Preparation cluster_chrom HPAE-PAD Analysis cluster_analysis Data Analysis Sample Sample Filtration Filtration/Centrifugation Sample->Filtration Dilution Dilution Filtration->Dilution Injection Injection Dilution->Injection Separation Anion-Exchange Separation (High pH) Injection->Separation Detection Pulsed Amperometric Detection Separation->Detection Data Data Acquisition Detection->Data Quantification Identification & Quantification Data->Quantification

Caption: Workflow for this compound analysis by HPAE-PAD.

Borate Complex Anion-Exchange Chromatography

This method relies on the formation of negatively charged complexes between sugars and borate ions in the mobile phase.[12] These complexes can then be separated by anion-exchange chromatography. This technique is particularly effective for separating monosaccharides and disaccharides.[12][13]

Application

Borate complex AEC is a powerful tool for the separation of complex carbohydrate mixtures and can be adapted for the isolation and purification of this compound.[14] It is a versatile method that allows for the resolution of a wide range of sugars by adjusting chromatographic conditions such as column temperature, buffer molarity, and pH.[14]

Experimental Protocol

a) Sample Preparation:

  • Dissolve the sugar mixture in the initial borate buffer.

  • Ensure the sample is free from particulates by filtration.

b) Chromatographic Conditions:

ParameterCondition
Column Strong-base anion exchanger.
Mobile Phase Potassium tetraborate or other borate buffer solutions. The concentration and pH of the buffer are critical for achieving the desired separation.[13][14] A gradient of increasing borate concentration or pH can be used to elute more strongly bound sugar-borate complexes.[12]
Flow Rate Typically 0.5 - 2.0 mL/min.
Column Temperature Ambient or elevated.
Injection Volume Dependent on column size and sample concentration.
Detection Refractive Index (RI) detection is common. Alternatively, post-column derivatization with a reagent like ethylenediamine followed by fluorimetric detection can be used for higher sensitivity.[15]

c) Elution and Post-Separation Processing:

  • Equilibrate the column with the starting borate buffer.

  • Inject the sample.

  • Elute the sugar-borate complexes.

  • For recovery of pure this compound, the borate must be removed from the collected fractions. This can be achieved by repeated distillation with methanol under vacuum.[13]

Quantitative Data

Specific quantitative data for the separation of this compound using borate complex AEC is less readily available in the cited literature. However, the elution characteristics are dependent on the structural configuration of the polyhydroxy compounds and their ability to form stable borate complexes.[13] Generally, sugars that can form more stable complexes will be more strongly retained on the anion-exchange column.

Experimental Workflow

Borate_AEC_Workflow cluster_prep Sample Preparation cluster_chrom Chromatographic Separation cluster_post Post-Separation Sample Sugar Mixture Dissolution Dissolve in Borate Buffer Sample->Dissolution Injection Injection Dissolution->Injection Separation Anion-Exchange of Borate Complexes Injection->Separation Detection Detection (e.g., RI) Separation->Detection Fraction Fraction Collection Detection->Fraction Borate_Removal Borate Removal (e.g., Methanol Distillation) Fraction->Borate_Removal Pure_Lyxose Pure this compound Borate_Removal->Pure_Lyxose

Caption: Workflow for this compound separation by Borate Complex AEC.

Summary of Methods

FeatureHPAE-PADBorate Complex AEC
Principle Ionization of sugars at high pH.Formation of negatively charged sugar-borate complexes.
Mobile Phase High pH (e.g., NaOH).Borate buffer.
Detection Pulsed Amperometric Detection (PAD).Refractive Index (RI) or post-column derivatization.
Sensitivity High.Moderate to high (with derivatization).
Primary Use Quantitative analysis.Preparative separation and analysis.
Post-Processing None required for analysis.Borate removal required for pure sugar recovery.

These application notes and protocols provide a solid foundation for the separation of this compound using anion-exchange chromatography. For optimal results, it is recommended to further refine the experimental conditions based on the specific sample matrix and analytical requirements.

References

Application Notes and Protocols for D-Lyxose Utilization in Microbial Fermentation Processes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of D-Lyxose utilization in microbial fermentation, including metabolic pathways, quantitative data from engineered microorganisms, and detailed experimental protocols. This document is intended to serve as a valuable resource for researchers and professionals in the fields of biotechnology, metabolic engineering, and drug development.

Introduction to this compound Metabolism

This compound is a rare pentose sugar that holds potential as a carbon source in microbial fermentation for the production of value-added chemicals and biofuels. Unlike the more abundant pentose, D-xylose, the natural metabolic pathways for this compound are not as widespread among microorganisms. However, with the advent of metabolic engineering, various microbes, particularly Escherichia coli and Saccharomyces cerevisiae, have been engineered to efficiently utilize this compound.

The primary pathway for this compound metabolism involves its isomerization to D-xylulose by the enzyme This compound isomerase (LI) . D-xylulose is a key intermediate in the pentose phosphate pathway (PPP), a central metabolic route for the assimilation of five-carbon sugars. Once converted, D-xylulose can be phosphorylated to D-xylulose-5-phosphate, which then enters the PPP to be converted into intermediates for glycolysis or biosynthesis.

Metabolic Pathways and Engineering Strategies

The core of this compound utilization in engineered microbes lies in the expression of a functional this compound isomerase. This enzyme catalyzes the reversible isomerization between this compound and D-xylulose.

This compound Isomerase Pathway

The central metabolic pathway for this compound utilization is initiated by this compound isomerase.

D_Lyxose_Pathway D_Lyxose This compound D_Xylulose D-Xylulose D_Lyxose->D_Xylulose this compound Isomerase PPP Pentose Phosphate Pathway D_Xylulose->PPP Xylulokinase Growth_Protocol cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Media_Prep Prepare Minimal Media (e.g., M9 medium) Inoculation Inoculate minimal media containing This compound with washed cells from overnight culture (e.g., to OD600 of 0.05) Media_Prep->Inoculation Carbon_Source Prepare sterile this compound stock solution (e.g., 20% w/v) Carbon_Source->Inoculation Inoculum Prepare overnight culture of microorganism in rich medium (e.g., LB or YPD) Inoculum->Inoculation Incubation Incubate at optimal temperature and shaking speed Inoculation->Incubation Monitoring Monitor cell growth by measuring OD600 at regular intervals Incubation->Monitoring Growth_Curve Plot growth curve (OD600 vs. time) Monitoring->Growth_Curve Growth_Rate Calculate specific growth rate (µ) during exponential phase Growth_Curve->Growth_Rate

Application Note: A Robust Colorimetric Assay for the Detection of D-Lyxose

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

D-Lyxose is a rare aldopentose sugar that holds significant interest for researchers in various fields, including glycobiology and as a precursor for the synthesis of biologically active compounds and potential therapeutics. The ability to accurately quantify this compound in different sample matrices is crucial for advancing these research endeavors. This application note describes a sensitive and reliable colorimetric assay for the detection and quantification of this compound.

The assay is based on the principle of acid-catalyzed dehydration of pentoses to form furfural. In the presence of a strong acid and heat, this compound is converted to furfural. This furfural intermediate then reacts with a chromogenic agent, phloroglucinol, to produce a stable pink-colored compound. The intensity of the color, which is directly proportional to the this compound concentration, is measured spectrophotometrically at 554 nm. This method provides a straightforward and cost-effective approach for this compound quantification in aqueous samples. An alternative, well-established method employing a cysteine-sulfuric acid reagent can also be utilized, which is a classic procedure for the determination of various monosaccharides.

Signaling Pathway and Chemical Principle

The chemical basis of this assay involves a two-step process. First, under strong acidic conditions and high temperature, this compound undergoes dehydration, losing three molecules of water to cyclize into the aromatic aldehyde, furfural. Subsequently, the generated furfural reacts with phloroglucinol (1,3,5-trihydroxybenzene) in a condensation reaction to form a colored adduct.

Chemical Principle of this compound Detection D_Lyxose This compound Furfural Furfural D_Lyxose->Furfural  Strong Acid (e.g., H₂SO₄) + Heat (100°C)   Colored_Adduct Pink-Colored Adduct (Absorbance at 554 nm) Furfural->Colored_Adduct Phloroglucinol Phloroglucinol Phloroglucinol->Colored_Adduct Experimental Workflow for this compound Assay start Start prep_standards Prepare this compound Standards (0.125 - 5.0 mg/L) start->prep_standards prep_samples Prepare Samples (Dilute if necessary) start->prep_samples add_reagents Pipette 50 µL of Standard/Sample into glass tubes prep_standards->add_reagents prep_samples->add_reagents add_color_reagent Add 1.9 mL of Phloroglucinol Color Reagent to each tube add_reagents->add_color_reagent mix Vortex to Mix Thoroughly add_color_reagent->mix incubate Incubate at 100°C for 4 minutes mix->incubate cool Cool tubes to room temperature incubate->cool measure Measure Absorbance at 554 nm cool->measure analyze Analyze Data: - Generate Standard Curve - Calculate Sample Concentrations measure->analyze end End analyze->end

Application Notes and Protocols for D-Lyxose Derivatization in Gas Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the derivatization of D-Lyxose for analysis by gas chromatography (GC). The information herein is intended to guide researchers in selecting and implementing the most suitable derivatization strategy for their specific analytical needs.

Introduction to this compound Derivatization for GC Analysis

This compound, a pentose monosaccharide, is a non-volatile and highly polar compound, making its direct analysis by gas chromatography challenging. Derivatization is a crucial sample preparation step that chemically modifies the sugar to increase its volatility and thermal stability, enabling its separation and detection in the gas phase.[1] The most common derivatization techniques for monosaccharides, including this compound, involve the conversion of the polar hydroxyl groups into less polar ethers or esters.

This guide details three primary derivatization methods:

  • Alditol Acetate Derivatization: This classic method involves the reduction of the aldehyde group to a primary alcohol, followed by acetylation of all hydroxyl groups. It typically yields a single, stable derivative for each sugar, simplifying chromatograms.[2] However, a significant limitation is that epimeric sugars, such as this compound and D-arabinose, can produce the same alditol acetate derivative, making their individual quantification in a mixture impossible with this method alone.[3][4]

  • Trimethylsilyl (TMS) Derivatization: Silylation is a widely used technique where active hydrogens in the hydroxyl groups are replaced by trimethylsilyl groups.[1] While effective at increasing volatility, TMS derivatization of reducing sugars often results in multiple peaks for a single sugar due to the presence of different anomers (α and β) and ring forms (pyranose and furanose) in solution.[5] This can complicate chromatographic separation and quantification.

  • Oximation followed by Silylation: To address the issue of multiple peaks from TMS derivatization, a two-step method involving oximation followed by silylation is often employed. Oximation converts the carbonyl (aldehyde) group into an oxime, which "locks" the sugar in its open-chain form, preventing the formation of anomeric isomers during the subsequent silylation step.[6] This typically results in two stable syn- and anti-isomer peaks for each sugar, which are usually well-resolved chromatographically.[7]

Comparison of Derivatization Methods for this compound

The choice of derivatization method depends on the specific analytical goals, the complexity of the sample matrix, and the available instrumentation. The following table summarizes the key characteristics of each method for the analysis of this compound.

FeatureAlditol Acetate DerivatizationTrimethylsilyl (TMS) DerivatizationOximation followed by Silylation
Principle Reduction of the aldehyde group followed by acetylation of all hydroxyl groups.Replacement of active hydrogens in hydroxyl groups with trimethylsilyl (TMS) groups.Oximation of the carbonyl group followed by silylation of hydroxyl groups.
Number of Peaks per Sugar Typically one.Multiple peaks due to anomers and ring forms.Typically two peaks (syn- and anti-isomers).
Advantages - Simple chromatograms. - Stable derivatives.[2]- Widely applicable. - Numerous reagents available.- Reduces the number of derivative peaks compared to TMS alone. - Stable derivatives.
Disadvantages - This compound and D-arabinose produce the same derivative. [3][4] - Not suitable for distinguishing between these epimers.- Complex chromatograms. - Potential for incomplete derivatization. - Derivatives can be sensitive to moisture.[8]- Two-step reaction. - Requires careful optimization of both steps.
Best Suited For Quantification of total pentoses when differentiation between this compound and D-arabinose is not required.Qualitative screening of monosaccharides; structural elucidation with MS.Quantitative analysis of this compound in complex mixtures where isomer separation is critical.

Experimental Protocols

Detailed methodologies for the three key derivatization techniques are provided below.

Protocol 1: Alditol Acetate Derivatization of this compound

This protocol is adapted from established methods for monosaccharide analysis.[4]

Materials:

  • This compound standard or dried sample

  • Internal standard (e.g., myo-inositol or allose)

  • Sodium borohydride (NaBH₄) solution (10 mg/mL in 1 M NH₄OH)

  • Glacial acetic acid

  • Acetic anhydride

  • 1-Methylimidazole

  • Dichloromethane (DCM)

  • Deionized water

  • Nitrogen gas for drying

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 1-5 mg of the this compound standard or dried sample into a screw-cap reaction vial.

    • Add a known amount of internal standard.

  • Reduction:

    • Add 0.5 mL of the sodium borohydride solution to the vial.

    • Cap the vial and incubate at 40°C for 90 minutes.

  • Quenching:

    • Cool the vial to room temperature.

    • Carefully add 0.2 mL of glacial acetic acid dropwise to quench the excess sodium borohydride. Vortex gently after each drop.

  • Drying:

    • Evaporate the mixture to dryness under a stream of nitrogen gas at 40-50°C.

    • Add 1 mL of methanol and evaporate to dryness to aid in the removal of borate salts. Repeat this step twice.

  • Acetylation:

    • Add 0.5 mL of acetic anhydride and 0.05 mL of 1-methylimidazole to the dried residue.

    • Cap the vial tightly and incubate at 100°C for 30 minutes.

  • Work-up:

    • Cool the vial to room temperature.

    • Add 1 mL of deionized water and vortex vigorously for 1 minute.

    • Add 1 mL of dichloromethane (DCM) and vortex for 1 minute to extract the alditol acetate derivatives into the organic layer.

    • Centrifuge at 2000 rpm for 5 minutes to separate the layers.

    • Carefully transfer the lower organic layer (DCM) to a clean GC vial for analysis.

Protocol 2: Trimethylsilyl (TMS) Derivatization of this compound

This protocol is a general method for the silylation of carbohydrates.[6]

Materials:

  • This compound standard or dried sample

  • Pyridine (anhydrous)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Nitrogen gas for drying

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 1-5 mg of the this compound standard or dried sample into a screw-cap reaction vial.

  • Drying:

    • Ensure the sample is completely dry by placing it in a desiccator over P₂O₅ under vacuum for at least 1 hour or by drying under a stream of nitrogen.

  • Derivatization:

    • Add 0.5 mL of anhydrous pyridine to the dried sample and dissolve by vortexing.

    • Add 0.5 mL of BSTFA with 1% TMCS.

    • Cap the vial tightly and heat at 70°C for 60 minutes.

  • Analysis:

    • Cool the vial to room temperature.

    • The sample is now ready for injection into the GC.

Protocol 3: Oximation-Silylation Derivatization of this compound

This two-step protocol is designed to minimize the number of derivative peaks.[6]

Materials:

  • This compound standard or dried sample

  • Hydroxylamine hydrochloride solution (20 mg/mL in anhydrous pyridine)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Nitrogen gas for drying

Procedure:

  • Sample Preparation and Drying:

    • Accurately weigh approximately 1-5 mg of the this compound standard or dried sample into a screw-cap reaction vial.

    • Ensure the sample is completely dry as described in Protocol 2.

  • Oximation:

    • Add 0.5 mL of the hydroxylamine hydrochloride solution to the dried sample.

    • Cap the vial tightly and heat at 90°C for 30 minutes.

  • Silylation:

    • Cool the vial to room temperature.

    • Add 0.5 mL of BSTFA with 1% TMCS.

    • Cap the vial tightly and heat at 90°C for an additional 30 minutes.

  • Analysis:

    • Cool the vial to room temperature.

    • The sample is now ready for injection into the GC.

Gas Chromatography (GC) and Mass Spectrometry (MS) Parameters

The following are general GC and GC-MS conditions that can be used as a starting point for the analysis of this compound derivatives. Optimization may be required based on the specific instrument and column used.

ParameterRecommended Conditions
GC System Agilent 7890B GC or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Injector Temperature 250°C
Injection Volume 1 µL
Split Ratio 10:1 or as needed for concentration
Carrier Gas Helium at a constant flow of 1 mL/min
Oven Temperature Program - Initial temperature: 140°C, hold for 2 min - Ramp 1: 5°C/min to 200°C, hold for 2 min - Ramp 2: 10°C/min to 250°C, hold for 5 min
Detector (FID) Temperature: 300°C
Detector (MS) - Transfer Line Temperature: 280°C - Ion Source Temperature: 230°C - Electron Energy: 70 eV - Mass Range: m/z 40-600

Quantitative Data and Expected Results

The following tables provide an overview of expected quantitative results for the analysis of this compound derivatives. Note that absolute retention times can vary between instruments and columns.

Table 1: Estimated Retention Times of this compound Derivatives

DerivativeEstimated Retention Time (min) on a non-polar column (e.g., HP-5ms)Notes
This compound Alditol Acetate15 - 18Elutes with other pentitol acetates. Co-elutes with D-arabinitol acetate.
This compound TMS DerivativesMultiple peaks between 12 - 16Multiple anomeric and ring forms will be present.
This compound Oxime-TMS DerivativesTwo peaks (syn- and anti-isomers) between 14 - 17Peaks are typically well-resolved.

Table 2: GC-FID Relative Response Factors (RRFs)

The response of a Flame Ionization Detector (FID) is generally proportional to the number of effective carbon atoms in the molecule. The RRFs for different derivatives of the same sugar will be similar but can vary slightly. It is recommended to determine the RRF for each derivative experimentally using a pure standard.

Derivative TypeExpected Relative Response Factor (RRF) (relative to an internal standard)
Alditol Acetate~0.8 - 1.2
Trimethylsilyl (TMS)~0.8 - 1.2
Oxime-TMS~0.8 - 1.2

Table 3: Mass Spectral Data for this compound Derivatives

DerivativeKey Fragment Ions (m/z)
This compound Alditol Acetate43, 73, 85, 103, 115, 128, 145, 187, 217, 289
This compound TMS Derivatives73, 103, 117, 129, 147, 204, 217, 307, 319
This compound Oxime-TMS Derivatives73, 103, 117, 133, 147, 204, 217, 307, 320

Experimental Workflows and Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflows for each derivatization method.

Alditol_Acetate_Workflow Start This compound Sample Reduction Reduction (NaBH4, 40°C, 90 min) Start->Reduction Quenching Quenching (Acetic Acid) Reduction->Quenching Drying1 Evaporation (Nitrogen Stream) Quenching->Drying1 Acetylation Acetylation (Acetic Anhydride, 1-Methylimidazole, 100°C, 30 min) Drying1->Acetylation Workup Liquid-Liquid Extraction (DCM/Water) Acetylation->Workup Analysis GC Analysis Workup->Analysis End This compound Alditol Acetate Analysis->End TMS_Workflow Start This compound Sample Drying Drying (Desiccator/Nitrogen) Start->Drying Derivatization Silylation (Pyridine, BSTFA/TMCS, 70°C, 60 min) Drying->Derivatization Analysis GC Analysis Derivatization->Analysis End This compound TMS Derivatives Analysis->End Oximation_Silylation_Workflow Start This compound Sample Drying Drying (Desiccator/Nitrogen) Start->Drying Oximation Oximation (Hydroxylamine HCl/Pyridine, 90°C, 30 min) Drying->Oximation Silylation Silylation (BSTFA/TMCS, 90°C, 30 min) Oximation->Silylation Analysis GC Analysis Silylation->Analysis End This compound Oxime-TMS Derivatives Analysis->End

References

Solid-Phase Synthesis of D-Lyxose Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Lyxose, a pentose sugar, serves as a valuable chiral building block in the synthesis of biologically active molecules, including nucleoside analogues with potential antiviral or anticancer properties. Solid-phase synthesis offers a streamlined and efficient alternative to traditional solution-phase methods for the construction of complex carbohydrate-containing molecules. This methodology facilitates purification by immobilizing the growing molecule on an insoluble support, allowing for the use of excess reagents to drive reactions to completion, which can then be easily washed away.

While specific, detailed protocols for the solid-phase synthesis of a wide array of this compound derivatives are not extensively documented in readily available literature, the principles of solid-phase oligosaccharide and glycopeptide synthesis can be effectively applied. This document provides a generalized yet detailed protocol for the solid-phase synthesis of a this compound glycoside, which can be adapted for the synthesis of various this compound-containing structures.

Core Principles of Solid-Phase this compound Derivative Synthesis

The solid-phase synthesis of a this compound derivative generally involves three key stages:

  • Immobilization: A suitably protected this compound building block is covalently attached to an insoluble solid support via a linker.

  • Elongation: The carbohydrate chain is extended by the sequential addition of other monosaccharides or organic molecules. This involves a cycle of deprotection of a specific hydroxyl group followed by a coupling reaction.

  • Cleavage and Deprotection: The completed this compound derivative is cleaved from the solid support, and all protecting groups are removed to yield the final product.

A schematic overview of this process is depicted below.

Solid_Phase_Synthesis_Workflow cluster_Resin Solid Support cluster_Synthesis Synthesis Cycle cluster_Final Final Steps Resin Solid Support (e.g., Polystyrene Resin) Immobilization Immobilization of Protected this compound Resin->Immobilization Linker Attachment Deprotection Selective Deprotection Immobilization->Deprotection Cycle Start Coupling Coupling of Next Monomer Deprotection->Coupling Capping Capping (Optional) Coupling->Capping Unreacted Sites Cleavage Cleavage from Support Coupling->Cleavage Synthesis Complete Capping->Deprotection Next Cycle Final_Product Purified this compound Derivative Cleavage->Final_Product Purification

Figure 1: Generalized workflow for the solid-phase synthesis of this compound derivatives.

Quantitative Data Summary

The following table summarizes typical quantitative parameters encountered in the solid-phase synthesis of carbohydrate derivatives. These values are representative and may vary depending on the specific this compound derivative, solid support, and reaction conditions.

ParameterTypical ValueUnitNotes
Resin Loading
Initial Loading of First Monomer0.2 - 0.8mmol/gDependent on the type of resin and linker used.
Reaction Efficiency
Coupling Efficiency per Step>98%Often monitored by colorimetric tests (e.g., Kaiser test for amines) or HPLC analysis of a small cleaved sample.
Capping Efficiency>99%To block unreacted hydroxyl groups and prevent the formation of deletion sequences.
Yield
Overall Yield (based on initial loading)10 - 40%Highly dependent on the number of coupling cycles and the complexity of the target molecule.
Purity
Crude Product Purity50 - 80%Before purification by chromatography.
Final Product Purity>95%After purification by methods such as HPLC or size-exclusion chromatography.

Experimental Protocols

The following protocols outline a generalized procedure for the solid-phase synthesis of a simple this compound glycoside.

Materials and Reagents
  • Solid Support: Merrifield resin or Wang resin (100-200 mesh, 1% DVB).

  • Linker: (If using Merrifield resin) A suitable linker for carbohydrate synthesis, e.g., a photolabile linker or a linker susceptible to specific cleavage conditions.

  • Protected this compound Monomer: e.g., 2,3,5-Tri-O-benzoyl-D-lyxofuranosyl trichloroacetimidate. Protecting groups should be chosen for their stability during the synthesis and ease of removal in the final step.

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Methanol (MeOH), Pyridine (anhydrous).

  • Coupling Activator: Trimethylsilyl trifluoromethanesulfonate (TMSOTf).

  • Bases: N,N-Diisopropylethylamine (DIPEA), Piperidine.

  • Capping Reagent: Acetic anhydride in pyridine.

  • Cleavage Cocktail: A solution of trifluoroacetic acid (TFA) with scavengers (e.g., triisopropylsilane (TIS) and water). The exact composition depends on the protecting groups used.

  • Deprotection Reagent: Sodium methoxide in methanol for the removal of acyl protecting groups.

Protocol 1: Immobilization of the First this compound Monomer on Wang Resin

This protocol describes the attachment of a this compound derivative to a pre-functionalized solid support.

Immobilization_Protocol Start Start: Swell Wang Resin Swell Swell Resin in DCM Start->Swell Prepare_Monomer Prepare Solution of Protected this compound Monomer and Activator (TMSOTf) Reaction Add Monomer Solution to Resin and React Swell->Reaction Prepare_Monomer->Reaction Add Wash Wash Resin with DCM, MeOH, and DMF Reaction->Wash Cap Cap Unreacted Hydroxyl Groups with Acetic Anhydride/Pyridine Wash->Cap Final_Wash Final Wash and Dry Cap->Final_Wash End End: this compound-Loaded Resin Final_Wash->End

Figure 2: Workflow for the immobilization of a this compound monomer.
  • Resin Swelling: Place the Wang resin (1 g, approx. 0.5 mmol) in a reaction vessel and swell in anhydrous DCM (10 mL) for 30 minutes with gentle agitation.

  • Monomer Activation: In a separate flask, dissolve the protected this compound monomer (e.g., 2,3,5-Tri-O-benzoyl-D-lyxofuranosyl trichloroacetimidate, 1.5 mmol) in anhydrous DCM (5 mL).

  • Immobilization Reaction: Drain the DCM from the swollen resin. Add the solution of the protected this compound monomer to the resin. Add TMSOTf (0.1 mmol) as a catalyst and gently agitate the mixture at room temperature for 2-4 hours.

  • Washing: Drain the reaction mixture and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and MeOH (3 x 10 mL).

  • Capping: To block any unreacted hydroxyl groups on the resin, treat the resin with a solution of acetic anhydride (1 mL) and pyridine (9 mL) for 30 minutes.

  • Final Wash: Wash the resin as in step 4 and dry under vacuum.

Protocol 2: Elongation Cycle (Generalized)

This protocol is for the addition of a subsequent monosaccharide unit and would be repeated for each monomer addition.

  • Selective Deprotection: Remove a temporary protecting group (e.g., an Fmoc group) from a specific hydroxyl position on the resin-bound this compound by treating with a solution of 20% piperidine in DMF.

  • Washing: Wash the resin thoroughly with DMF to remove the deprotection reagents.

  • Coupling: Add a solution of the next protected monosaccharide building block (e.g., another trichloroacetimidate donor) and a suitable activator (e.g., TMSOTf) in anhydrous DCM. Agitate for 2-4 hours.

  • Washing: Wash the resin as described previously.

  • Capping: Cap any unreacted hydroxyl groups as described in the immobilization protocol.

Protocol 3: Cleavage and Global Deprotection

This protocol details the release of the synthesized this compound derivative from the solid support and the removal of all protecting groups.

Cleavage_Protocol Start Start: Dry this compound-Resin TFA_Cleavage Treat Resin with TFA/TIS/Water Cocktail Start->TFA_Cleavage Filter Filter to Separate Resin TFA_Cleavage->Filter Concentrate Concentrate Filtrate Under Reduced Pressure Filter->Concentrate Precipitate Precipitate Crude Product in Cold Diethyl Ether Concentrate->Precipitate Deprotect Global Deprotection (e.g., NaOMe in MeOH) Precipitate->Deprotect Purify Purify by HPLC Deprotect->Purify End End: Pure this compound Derivative Purify->End

Figure 3: Workflow for cleavage and deprotection.
  • Resin Preparation: Ensure the resin with the fully synthesized this compound derivative is thoroughly washed and dried under vacuum.

  • Cleavage Reaction: Suspend the dry resin in a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) and stir at room temperature for 2-3 hours.

  • Isolation of Crude Product: Filter the resin and wash it with a small amount of fresh TFA. Combine the filtrates and concentrate under reduced pressure. Precipitate the crude product by adding the concentrated solution to cold diethyl ether.

  • Global Deprotection: If acyl protecting groups (e.g., benzoyl) were used, dissolve the crude product in anhydrous methanol and add a catalytic amount of sodium methoxide. Stir the reaction at room temperature until deprotection is complete (monitored by TLC or LC-MS).

  • Purification: Neutralize the deprotection reaction mixture with an acidic resin, filter, and concentrate. Purify the final this compound derivative using an appropriate chromatographic method, such as reversed-phase HPLC.

Conclusion

The solid-phase synthesis of this compound derivatives is a powerful technique that enables the efficient construction of complex molecules. While a universal, step-by-step protocol for all this compound derivatives is not feasible due to the vast structural diversity, the generalized methods presented here provide a solid foundation for researchers to develop specific synthetic routes for their target molecules. Careful selection of the solid support, linker, and protecting group strategy is crucial for a successful synthesis. The protocols and workflows provided in these application notes are intended to serve as a guide for the rational design and execution of solid-phase syntheses involving this compound.

Troubleshooting & Optimization

Technical Support Center: Synthesis of D-Lyxose from D-arabinose

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of D-Lyxose from D-arabinose. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Section 1: Chemical Synthesis of this compound from D-arabinose

The chemical synthesis of this compound from D-arabinose is a multi-step process that can present several challenges. A reported seven-step synthesis achieves an overall yield of approximately 40%.[1][2] This route involves the protection of hydroxyl groups, stereospecific conversion of an alcohol to a fluoride with inversion of configuration using (diethylamino)sulfur trifluoride (DAST), and subsequent deprotection steps.

Frequently Asked Questions (FAQs) - Chemical Synthesis

Q1: What is the general strategy for the chemical synthesis of this compound from D-arabinose?

The synthesis involves a sequence of protection, stereoinversion, and deprotection steps. A key step is the inversion of the hydroxyl group at the C3 position of a protected D-arabinofuranose derivative using a fluorinating agent like DAST. This creates the this compound configuration, which is then deprotected to yield the final product.

Q2: Why is DAST used in this synthesis?

DAST is a fluorinating agent that reacts with alcohols to form alkyl fluorides.[3] In the context of carbohydrate synthesis, it can be used to achieve an inversion of stereochemistry at a specific carbon atom through an SN2-type reaction. This is crucial for converting the trans-2,3-dihydroxy configuration of D-arabinose to the cis-2,3-dihydroxy configuration of this compound in a protected furanose form.[1][2]

Q3: What are the major challenges in the chemical synthesis of this compound?

The main challenges include achieving high stereoselectivity during the fluorination step, preventing side reactions, and efficiently purifying the intermediates and the final product. Working with fluorinating agents like DAST also requires specific safety precautions due to their reactivity.

Troubleshooting Guide - Chemical Synthesis
Issue Potential Cause(s) Troubleshooting Steps
Low yield in the DAST fluorination step 1. Incomplete reaction. 2. Degradation of the starting material or product. 3. Formation of side products (e.g., elimination products, rearranged products).[4] 4. Impure DAST reagent.1. Increase reaction time or temperature cautiously. 2. Ensure anhydrous reaction conditions, as DAST reacts with water. 3. Use a non-polar, aprotic solvent. 4. Consider adding a non-nucleophilic base to scavenge HF generated during the reaction. 5. Use freshly distilled or high-purity DAST.
Formation of multiple products 1. Rearrangement reactions (e.g., Wagner-Meerwein or pinacol-type).[3][4] 2. Elimination reactions leading to unsaturated sugars. 3. Reaction at other unprotected hydroxyl groups.1. Optimize the reaction temperature; lower temperatures often favor the desired SN2 reaction. 2. Ensure complete protection of other hydroxyl groups before the DAST reaction. 3. Carefully monitor the reaction by TLC or LC-MS to identify the optimal reaction time.
Difficulty in purifying intermediates 1. Similar polarities of the desired product and byproducts. 2. Presence of unreacted starting material.1. Employ column chromatography with a carefully selected solvent system. 2. Consider derivatization of the product to alter its polarity for easier separation, followed by deprotection. 3. For diastereomeric products, specialized chromatographic techniques may be necessary.
Incomplete deprotection of the final product 1. Inefficient removal of protecting groups. 2. Degradation of the sugar during deprotection.1. Choose deprotection conditions that are orthogonal to the other functional groups present. 2. Optimize reaction time and temperature for the deprotection step. 3. Use appropriate scavengers if reactive intermediates are formed during deprotection.
Experimental Protocol: Key Step - DAST Fluorination (Illustrative)

The following is an illustrative protocol for the key fluorination step, based on general procedures for carbohydrate fluorination with DAST. The exact conditions for the 7-step synthesis of this compound from D-arabinose should be obtained from the primary literature.[1]

  • Preparation : A solution of the protected D-arabinofuranose derivative (1 equivalent) in anhydrous dichloromethane is prepared under an inert atmosphere (e.g., argon or nitrogen) and cooled to -78 °C.

  • Reaction : DAST (1.1-1.5 equivalents) is added dropwise to the cooled solution. The reaction mixture is stirred at -78 °C for a specified time and then allowed to warm slowly to room temperature.

  • Quenching : The reaction is carefully quenched by the slow addition of methanol, followed by saturated aqueous sodium bicarbonate solution.

  • Extraction : The mixture is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification : The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the fluorinated intermediate.

Logical Workflow for Chemical Synthesis

Arabinose D-arabinose Protection Protection of Hydroxyl Groups Arabinose->Protection ProtectedArabinose Protected D-arabinofuranose Protection->ProtectedArabinose DAST DAST Fluorination (Stereoinversion at C3) ProtectedArabinose->DAST FluorinatedIntermediate Fluorinated Intermediate DAST->FluorinatedIntermediate Deprotection1 Removal of Fluoride and Introduction of Hydroxyl FluorinatedIntermediate->Deprotection1 ProtectedLyxose Protected D-Lyxofuranose Deprotection1->ProtectedLyxose Deprotection2 Final Deprotection ProtectedLyxose->Deprotection2 Lyxose This compound Deprotection2->Lyxose

A simplified workflow for the chemical synthesis of this compound.

Section 2: Enzymatic Synthesis of this compound from D-arabinose

Enzymatic isomerization is an alternative approach for the synthesis of this compound from D-arabinose, potentially offering higher specificity and milder reaction conditions. L-arabinose isomerase (L-AI) is a key enzyme that can catalyze this conversion.

Frequently Asked Questions (FAQs) - Enzymatic Synthesis

Q1: Which enzymes can be used to convert D-arabinose to this compound?

L-arabinose isomerase (L-AI) is the primary enzyme used for this isomerization. While its natural substrate is L-arabinose, many L-AIs exhibit substrate promiscuity and can catalyze the isomerization of other sugars, including D-arabinose to this compound.

Q2: What are the typical reaction conditions for enzymatic isomerization?

Optimal conditions vary depending on the source of the L-arabinose isomerase. Generally, these enzymes function best at temperatures between 40-65°C and a pH range of 6.0-8.0.[5][6][7] Many L-AIs also require divalent metal ions, such as Mn²⁺ or Co²⁺, as cofactors for optimal activity.[8][9]

Q3: What is the expected yield for the enzymatic conversion?

The enzymatic isomerization is a reversible reaction, so the final yield is determined by the thermodynamic equilibrium between D-arabinose and this compound. Conversion rates for similar sugar isomerizations are often in the range of 25-50%.[7]

Troubleshooting Guide - Enzymatic Synthesis
Issue Potential Cause(s) Troubleshooting Steps
Low or no enzyme activity 1. Inactive enzyme due to improper storage or handling. 2. Suboptimal reaction conditions (pH, temperature). 3. Absence or incorrect concentration of metal cofactors.[9] 4. Presence of inhibitors in the reaction mixture.1. Verify enzyme activity with a standard substrate. 2. Optimize pH and temperature for the specific enzyme being used. 3. Titrate the concentration of the required metal cofactor (e.g., Mn²⁺) to find the optimal level. 4. Ensure the substrate solution is free from potential inhibitors.
Low conversion rate 1. Reaction has not reached equilibrium. 2. Enzyme concentration is too low. 3. Substrate or product inhibition.1. Increase the reaction time. 2. Increase the enzyme loading. 3. Consider a fed-batch or continuous process to maintain optimal substrate and product concentrations.
Formation of byproducts 1. Non-enzymatic degradation of sugars at high temperatures or extreme pH. 2. Presence of contaminating enzymes in a crude enzyme preparation.1. Use milder reaction temperatures and a pH closer to neutral. 2. Use a purified enzyme preparation. 3. Monitor the reaction for the formation of colored byproducts, which can indicate sugar degradation.
Difficulty in separating this compound from D-arabinose 1. Similar physical and chemical properties of the two epimers.1. Utilize specialized chromatographic techniques such as high-performance anion-exchange chromatography (HPAEC) with a suitable eluent, which has been shown to separate aldopentoses.[10] 2. Consider derivatization to create compounds with different properties for easier separation.
Experimental Protocol: Enzymatic Isomerization of D-arabinose (General)

This protocol provides a general framework for the enzymatic isomerization of D-arabinose to this compound. Specific parameters should be optimized for the chosen L-arabinose isomerase.

  • Reaction Setup : Prepare a solution of D-arabinose in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.0). Add the required metal cofactor (e.g., 1 mM MnCl₂).

  • Enzyme Addition : Add the L-arabinose isomerase to the substrate solution. The optimal enzyme concentration should be determined empirically.

  • Incubation : Incubate the reaction mixture at the optimal temperature (e.g., 50°C) with gentle agitation for a predetermined time (e.g., 24-48 hours).

  • Monitoring : Monitor the progress of the reaction by taking aliquots at different time points and analyzing the ratio of this compound to D-arabinose using HPLC.[10]

  • Reaction Termination : Once equilibrium is reached, terminate the reaction by heat inactivation of the enzyme (e.g., heating at 95°C for 10 minutes).

  • Purification : Remove the denatured enzyme by centrifugation. The supernatant containing the mixture of D-arabinose and this compound can be subjected to chromatographic separation to isolate pure this compound.

Quantitative Data for Enzymatic Sugar Isomerization (Analogous Systems)

The following table summarizes typical quantitative data for L-arabinose isomerase acting on related substrates. These values can serve as a starting point for optimizing the D-arabinose to this compound conversion.

Enzyme Source Substrate Temperature (°C) pH Metal Cofactor Conversion Rate (%)
Lactobacillus plantarumD-galactose507.0Mn²⁺~39
Geobacillus stearothermophilusD-galactose657.5Mn²⁺~55
Lactobacillus reuteriD-galactose606.0Co²⁺, Mn²⁺~35[5]

Decision Pathway for Method Selection

Start Start: Synthesize this compound from D-arabinose Goal Goal: High Yield and Purity Start->Goal HighYield Higher Potential Yield? Goal->HighYield MildConditions Milder Reaction Conditions? Goal->MildConditions Chemical Chemical Synthesis MultiStep Multi-step, Complex? Chemical->MultiStep Yes Enzymatic Enzymatic Synthesis Equilibrium Equilibrium Limited? Enzymatic->Equilibrium Yes HighYield->Chemical Yes HighYield->Enzymatic No (Equilibrium) MildConditions->Chemical No (Harsh Reagents) MildConditions->Enzymatic Yes

A decision-making diagram for choosing a synthesis method.

References

troubleshooting co-elution in HPLC analysis of D-Lyxose

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the High-Performance Liquid Chromatography (HPLC) analysis of D-Lyxose, with a specific focus on resolving co-elution issues.

Troubleshooting Guide: Co-elution in this compound Analysis

Co-elution, the incomplete separation of two or more compounds, is a common challenge in the HPLC analysis of structurally similar sugars like this compound. This guide provides a systematic approach to diagnose and resolve these issues.

Problem: Poor resolution or co-elution of this compound with other monosaccharides.

Initial checks often point to issues with the mobile phase, the column, or temperature control. A gradual change might indicate a stripped bonded phase on the column, while abrupt changes could be due to incorrect mobile phase preparation.[1]

Step 1: Identify the Co-eluting Compound

The first critical step is to identify the compound co-eluting with this compound. Based on typical sample matrices and chromatographic behavior, common co-eluting sugars with this compound include its epimer, D-Arabinose, and other aldopentoses.

Step 2: Method Optimization

Once the co-eluting peak is identified, a systematic optimization of the chromatographic method should be performed. It is recommended to change only one parameter at a time to isolate its effect.

Troubleshooting Workflow

Troubleshooting_Workflow cluster_optimization Optimization Strategies start Start: this compound Co-elution Observed check_method Review Current HPLC Method (Column, Mobile Phase, Temperature) start->check_method identify_coelutant Identify Co-eluting Compound (e.g., D-Arabinose) check_method->identify_coelutant optimize_mobile_phase Optimize Mobile Phase identify_coelutant->optimize_mobile_phase Primary Approach change_column Select Alternative Column identify_coelutant->change_column If Mobile Phase Optimization Fails adjust_temp Adjust Column Temperature identify_coelutant->adjust_temp Fine-tuning resolution_achieved Resolution Achieved? optimize_mobile_phase->resolution_achieved change_column->resolution_achieved adjust_temp->resolution_achieved resolution_achieved->optimize_mobile_phase No, Re-optimize end End: Successful Separation resolution_achieved->end Yes

Caption: A logical workflow for troubleshooting co-elution issues in this compound HPLC analysis.

Frequently Asked Questions (FAQs)

Q1: What is peak co-elution in HPLC?

A1: Peak co-elution happens when two or more different compounds are not fully separated and elute from the HPLC column at very similar times, causing their chromatographic peaks to overlap.[2] This can lead to inaccurate identification and quantification of the analytes.[2] Signs of co-elution can range from subtle peak shoulders to a single, symmetrical-looking peak that actually contains multiple components.[2]

Q2: Why is the HPLC analysis of this compound prone to co-elution?

A2: The analysis of this compound and other monosaccharides is challenging due to their high polarity, structural similarity to other sugars (isomers and epimers), and lack of a strong UV chromophore, which necessitates specialized detection methods like Refractive Index (RI), Evaporative Light Scattering (ELS), or Pulsed Amperometric Detection (PAD).[2][3]

Q3: My this compound peak is co-eluting with D-Arabinose. How can I resolve this?

A3: For the separation of this compound and D-Arabinose, High-Performance Anion-Exchange Chromatography (HPAE) is a highly effective technique. While these two sugars may co-elute at higher concentrations of sodium hydroxide (NaOH) eluent (e.g., 80-100 mM), they can be effectively resolved by lowering the NaOH concentration.[4] The optimal resolution for all aldopentoses, including this compound and D-Arabinose, has been achieved using a 20 mM NaOH eluent.[4]

Q4: Can I use Hydrophilic Interaction Liquid Chromatography (HILIC) for this compound analysis? What are the common issues?

A4: Yes, HILIC is a suitable technique for separating polar compounds like sugars. However, co-elution can still occur. Common troubleshooting steps for HILIC include adjusting the water content in the mobile phase (increasing the organic content generally increases retention), modifying the buffer type and concentration, and selecting a different HILIC stationary phase.

Q5: How does temperature affect the separation of this compound?

A5: Increasing the column temperature generally decreases the mobile phase viscosity, which can lead to sharper peaks and potentially improved resolution. However, for some compounds, changes in temperature can also alter selectivity, so it is an important parameter to optimize. For sugar analysis, higher temperatures can also accelerate the interconversion of anomers (mutarotation), resulting in a single, sharper peak for each sugar.

Q6: What should I do if I suspect my column is contaminated or degraded?

A6: Column contamination can lead to peak broadening, tailing, and loss of resolution. If you suspect contamination, you can try flushing the column with a strong solvent. For reversed-phase columns, this might be a high percentage of organic solvent. For HILIC columns, flushing with a high percentage of water is effective. If performance does not improve, the column may need to be replaced.

Data Presentation

The following tables summarize quantitative data for the separation of this compound and other aldopentoses under different HPLC conditions.

Table 1: Retention Time Ratios of Aldopentoses at Various NaOH Concentrations in HPAE

NaOH Concentration (mM)D-ArabinoseThis compoundD-XyloseD-Ribose
100~1.2~1.2~1.4~1.8
80~1.4~1.4~1.7~2.2
60~1.7~1.8~2.2~2.8
40~2.5~2.7~3.3~4.2
30~3.5~3.8~4.6~5.8
20~6.2~7.0~8.0~9.8
10~15.0~16.5~18.5~22.0

Data extracted and compiled from a study on aldopentose separation. Retention time ratios were calculated relative to an internal standard.

Table 2: Elution Order of Aldopentoses at Optimal Resolution (20 mM NaOH)

Elution OrderCompound
1D-Arabinose
2This compound
3D-Xylose
4D-Ribose

This elution order was observed on a D6 stationary phase with a 20 mM NaOH eluent.[4]

Experimental Protocols

Protocol 1: HPAE-PAD for Aldopentose Separation

This protocol is adapted from a method demonstrated to resolve this compound from other aldopentoses.[4]

Objective: To achieve baseline separation of D-Arabinose, this compound, D-Xylose, and D-Ribose.

Instrumentation:

  • HPLC system equipped with a quaternary pump and a pulsed amperometric detector (PAD) with a gold working electrode and a silver/silver chloride (Ag/AgCl) reference electrode.

  • Anion-exchange column (e.g., Dionex CarboPac series or similar).

Reagents:

  • Sodium Hydroxide (NaOH), 50% (w/w) solution

  • Deionized (DI) water, 18.2 MΩ·cm

  • This compound, D-Arabinose, D-Xylose, D-Ribose standards

Procedure:

  • Mobile Phase Preparation:

    • Prepare a 20 mM NaOH eluent by diluting the 50% NaOH stock solution with DI water.

    • Degas the mobile phase thoroughly before use.

  • Chromatographic Conditions:

    • Column: Anion-exchange column suitable for carbohydrate analysis.

    • Mobile Phase: 20 mM NaOH.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

  • PAD Settings:

    • Set the PAD waveform for carbohydrate detection (a typical four-potential waveform can be used).

  • Sample Preparation:

    • Dissolve sugar standards in DI water to a known concentration (e.g., 10 µM).

    • Filter samples through a 0.22 µm syringe filter before injection.

  • Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the standards and samples.

Expected Outcome: Baseline resolution of the four aldopentoses, with the elution order as presented in Table 2.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_mobile_phase Prepare 20 mM NaOH Eluent equilibrate Equilibrate Column prep_mobile_phase->equilibrate prep_samples Prepare Sugar Standards & Samples inject Inject Sample prep_samples->inject equilibrate->inject separate Separation on Anion-Exchange Column inject->separate detect Detect with PAD separate->detect analyze_data Analyze Chromatogram (Retention Time, Peak Area) detect->analyze_data

Caption: A streamlined workflow for the HPAE-PAD analysis of aldopentoses.

References

reducing by-product formation in D-Lyxose synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for D-Lyxose synthesis. This resource is designed for researchers, scientists, and professionals in drug development. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of this compound, with a focus on minimizing by-product formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: There are several established methods for this compound synthesis, each with its own advantages and challenges regarding by-product formation. The three primary routes are:

  • Ruff Degradation of D-Galactose: A classic chemical method that shortens the carbon chain of D-galactose.

  • Kiliani-Fischer Synthesis from D-Threose: A chain-elongation method that produces a mixture of this compound and its epimer, D-Xylose.[1][2]

  • Enzymatic Isomerization from D-Xylose or D-Glucose: A biocatalytic approach that utilizes enzymes to convert more abundant sugars into this compound.

Q2: What are the primary by-products I should be aware of for each synthesis method?

A2: By-product profiles are specific to the chosen synthesis route:

  • Ruff Degradation: The main contaminants are inorganic salts and a mixture of organic materials resulting from the oxidative conditions. Over-degradation can potentially lead to the formation of D-threose.

  • Kiliani-Fischer Synthesis: The inherent nature of this reaction produces a mixture of two C-2 epimers. When starting with D-threose, the primary by-product is D-Xylose.[1]

  • Enzymatic Isomerization from D-Xylose: The most significant impurity is the structurally similar intermediate, D-Xylulose. In some cases, minor by-products like xylitol can be formed.

Q3: How can I analyze the purity of my this compound sample and quantify by-products?

A3: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for this purpose.

  • HPLC: Anion-exchange chromatography with a sodium hydroxide eluent can effectively separate this compound from other aldopentoses like D-Xylose.

  • GC-MS: This method provides high sensitivity and structural information but requires derivatization of the sugars to make them volatile.

Troubleshooting Guides

Method 1: Ruff Degradation of Calcium D-Galactonate

This method involves the oxidative decarboxylation of calcium D-galactonate using hydrogen peroxide and a ferric salt catalyst. While effective, it is prone to by-product formation.

Issue 1: Low Yield of this compound and Presence of Unreacted Starting Material.

Possible Cause Troubleshooting Step
Incomplete initial oxidation of D-galactose to D-galactonic acid.Ensure complete conversion using a mild oxidizing agent like bromine water before proceeding to the H₂O₂ step. Monitor the reaction progress using thin-layer chromatography (TLC).
Insufficient catalyst or hydrogen peroxide.Add the hydrogen peroxide in portions to maintain an effective concentration without causing excessive side reactions. Ensure the ferric acetate catalyst is properly prepared and active.
Reaction temperature is too low.Maintain the reaction temperature within the optimal range as specified in the protocol (typically around 40-50°C) to ensure a reasonable reaction rate.

Issue 2: Contamination of the Final Product with Inorganic Salts and Colored Impurities.

Possible Cause Troubleshooting Step
Presence of ferric ions and other salts from the reaction.After the reaction, deionize the filtered reaction mixture using a combination of cation and anion exchange resins. This will effectively remove ionic impurities.
Formation of colored degradation products.Treat the solution with activated charcoal to adsorb colored impurities before crystallization.
Method 2: Kiliani-Fischer Synthesis from D-Threose

This synthesis extends the carbon chain of D-threose, but inherently produces both this compound and D-Xylose.

Issue: Difficulty in Separating this compound from the D-Xylose By-product.

Possible Cause Troubleshooting Step
This compound and D-Xylose are epimers with very similar physical properties.Preparative HPLC: Utilize a preparative HPLC system with an appropriate stationary phase (e.g., an anion-exchange column) to resolve the two epimers.
Fractional Crystallization: This can be challenging but may be possible with careful selection of solvents and seeding with pure this compound crystals.
Method 3: Enzymatic Synthesis from D-Xylose

This method typically involves a two-step enzymatic conversion: D-Xylose is first isomerized to D-Xylulose, which is then isomerized to this compound.

Issue 1: Incomplete Conversion to this compound and a Mixture of Sugars in the Final Product.

Possible Cause Troubleshooting Step
Enzyme inhibition by substrate or product.Perform the reaction in a fed-batch or continuous-flow reactor to maintain optimal substrate and product concentrations. Consider using immobilized enzymes for better stability and reusability.
Suboptimal reaction conditions (pH, temperature, cofactors).Optimize the pH, temperature, and concentration of any necessary metal cofactors (e.g., Mn²⁺ or Co²⁺) for each enzyme in the cascade.

Issue 2: Difficulty in Removing the D-Xylulose Intermediate from the Final this compound Product.

Possible Cause Troubleshooting Step
This compound and D-Xylulose are structural isomers and co-elute in some chromatography systems.Selective Fermentation: After the enzymatic reaction, introduce a culture of Saccharomyces cerevisiae (baker's yeast). This yeast will selectively metabolize the D-Xylulose, leaving the this compound in the medium for easier purification.
Chromatographic Separation: While challenging, specialized HPLC columns and elution conditions can be developed to separate this compound and D-Xylulose.

Quantitative Data Summary

Synthesis MethodStarting MaterialMain ProductMajor By-product(s)Reported Yield
Ruff DegradationCalcium D-GalactonateThis compoundInorganic salts, organic degradation products~42%[1]
Kiliani-Fischer SynthesisD-ThreoseThis compoundD-Xylose (epimer)~30% (total aldoses)[2]
Enzymatic IsomerizationD-XyloseThis compoundD-Xylulose~30% conversion of D-Xylulose to this compound

Experimental Protocols

Protocol 1: this compound Synthesis via Ruff Degradation of Calcium D-Galactonate

This protocol is an improved version utilizing ion-exchange resins for purification.

Materials:

  • Calcium D-galactonate

  • Ferric acetate (catalyst)

  • 30% Hydrogen peroxide

  • Cation and anion exchange resins

  • Methanol or Ethanol

Procedure:

  • Prepare the reaction mixture with calcium D-galactonate and the ferric acetate catalyst in water as described in the literature.

  • Heat the mixture to the recommended temperature (e.g., 40°C).

  • Add 30% hydrogen peroxide in controlled portions. The reaction is exothermic and the temperature should be managed.

  • After the reaction is complete (monitored by the cessation of heat evolution or by TLC), cool the mixture and filter it to remove any precipitates.

  • Pass the filtered reaction mixture through a column packed with a strong cation-exchange resin, followed by a column with a strong anion-exchange resin to remove inorganic salts and acidic by-products.

  • Collect the deionized sugar solution and concentrate it under reduced pressure (in vacuo).

  • Crystallize the resulting this compound syrup from methanol or ethanol.

Protocol 2: Selective Removal of D-Xylulose using Saccharomyces cerevisiae

This protocol is for the purification of this compound from a mixture containing D-Xylulose after enzymatic synthesis.

Materials:

  • Reaction mixture containing this compound and D-Xylulose

  • Saccharomyces cerevisiae (baker's yeast)

  • Sterile culture medium and flask

  • Shaking incubator

Procedure:

  • Terminate the enzymatic reaction by heat-inactivating the enzymes.

  • Transfer the reaction mixture to a sterile flask.

  • Inoculate the mixture with a culture of Saccharomyces cerevisiae.

  • Incubate the flask with continuous shaking (e.g., 100 rpm) at 30°C.

  • Monitor the degradation of D-Xylulose using a suitable analytical method (e.g., the cysteine-carbazole reaction or HPLC).

  • Once the D-Xylulose is completely consumed, remove the yeast cells by centrifugation.

  • The supernatant, now enriched in this compound, can be further purified by standard methods like crystallization.

Visualizations

Ruff_Degradation_Workflow cluster_reaction Reaction Step cluster_purification Purification Step Calcium_D_Galactonate Calcium D-Galactonate Reaction Oxidative Decarboxylation (H₂O₂, Fe³⁺ catalyst) Calcium_D_Galactonate->Reaction Crude_Mixture Crude Reaction Mixture (this compound, Salts, By-products) Reaction->Crude_Mixture Filtration Filtration Crude_Mixture->Filtration Ion_Exchange Ion-Exchange Chromatography Filtration->Ion_Exchange Concentration Concentration (in vacuo) Ion_Exchange->Concentration Crystallization Crystallization Concentration->Crystallization Pure_D_Lyxose Pure this compound Crystallization->Pure_D_Lyxose Enzymatic_Synthesis_Purification cluster_synthesis Enzymatic Synthesis cluster_purification Purification by Selective Fermentation D_Xylose D-Xylose Isomerization1 D-Xylose Isomerase D_Xylose->Isomerization1 D_Xylulose D-Xylulose Isomerization1->D_Xylulose Isomerization2 This compound Isomerase D_Xylulose->Isomerization2 Mixture Mixture of This compound & D-Xylulose Isomerization2->Mixture Yeast_Addition Add S. cerevisiae Mixture->Yeast_Addition Fermentation Incubation/ Fermentation Yeast_Addition->Fermentation Centrifugation Centrifugation (Remove Yeast) Fermentation->Centrifugation D_Xylulose_Consumed D-Xylulose Consumed Fermentation->D_Xylulose_Consumed Purified_Lyxose Purified this compound Centrifugation->Purified_Lyxose Kiliani_Fischer_Byproduct D_Threose D-Threose (Aldotetrose) Reaction Kiliani-Fischer Synthesis (+HCN, then reduction) D_Threose->Reaction Products Product Mixture (Aldopentoses) Reaction->Products D_Lyxose This compound (Desired Product) Products->D_Lyxose D_Xylose D-Xylose (Epimeric By-product) Products->D_Xylose

References

optimization of mobile phase for D-Lyxose HPLC separation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of mobile phase for D-Lyxose High-Performance Liquid Chromatography (HPLC) separation. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the recommended starting mobile phase for this compound separation?

A good starting point for separating highly polar compounds like this compound is Hydrophilic Interaction Liquid Chromatography (HILIC).[1] A typical mobile phase for HILIC is a mixture of a high concentration of a polar organic solvent, like acetonitrile, and a small amount of an aqueous solvent, like water.[2][3][4] A common starting composition is 75-85% acetonitrile in water.[5][6][7]

Q2: My this compound peak is showing poor retention (eluting too early). How can I increase its retention time?

Poor retention in HILIC mode suggests the mobile phase is too "strong" (too polar). To increase retention of this compound, you should increase the proportion of the organic solvent (e.g., acetonitrile) in the mobile phase.[1] For example, you can try increasing the acetonitrile concentration from 75% to 80% or 85%. Additionally, decreasing the column temperature can also lead to increased retention.[8]

Q3: I am observing broad or tailing peaks for this compound. What are the possible causes and solutions?

Broad or tailing peaks can be caused by several factors. Here are some common causes and their solutions:

  • Mobile Phase Composition: The mobile phase may not be optimal. Ensure it is freshly prepared and properly degassed.[9][10] Sometimes, adding a small amount of a buffer to the aqueous portion of the mobile phase can improve peak shape.

  • Column Contamination: The column may be contaminated. Try flushing the column with a strong solvent. If the problem persists, replacing the guard column or the analytical column may be necessary.[9][10]

  • Sample Overload: Injecting too concentrated a sample can lead to peak distortion. Try diluting your sample.[10]

  • Mismatched Sample Solvent: The solvent used to dissolve the sample should ideally be the same as the mobile phase.[9] If a different solvent is used, it should be weaker than the mobile phase to avoid peak distortion.

Q4: I am unable to separate this compound from other structurally similar monosaccharides. How can I improve the resolution?

Improving the resolution between closely eluting peaks like different monosaccharides requires careful optimization of the mobile phase and other chromatographic parameters.

  • Adjust Mobile Phase Composition: Fine-tuning the ratio of organic solvent to water can significantly impact selectivity.[11] Small changes, such as adjusting the acetonitrile concentration by 1-2%, can alter the separation.

  • Change the Organic Solvent: While acetonitrile is common, other polar organic solvents can be used and may offer different selectivity.

  • Modify the Aqueous Component: Introducing buffers or changing the pH of the aqueous portion of the mobile phase can alter the ionization of analytes and the stationary phase, thereby affecting resolution.[11] For anion-exchange chromatography of aldopentoses, including this compound, varying the concentration of sodium hydroxide in the eluent has been shown to be effective in resolving these sugars.[12]

  • Gradient Elution: If isocratic elution is not providing sufficient resolution, a gradient elution program, where the mobile phase composition is changed over the course of the run, can be employed.[13]

Q5: My system backpressure is unexpectedly high. What should I check?

High backpressure is a common issue in HPLC and can indicate a blockage in the system.

  • Check for Blockages: A blocked inlet frit, guard column, or analytical column are common culprits.[9] Try reversing the column (if the manufacturer allows) and flushing it.

  • Mobile Phase Issues: Ensure the mobile phase is properly filtered and degassed, as precipitates or air bubbles can cause blockages.[9][10]

  • System Leaks: Check all fittings for leaks, as a leak can sometimes manifest as pressure fluctuations or an inability to reach the set pressure.[9][10]

Experimental Protocols

Protocol 1: Isocratic HILIC Separation of this compound

This protocol outlines a general method for the separation of this compound using an amino-propyl column.

  • Column: Amino-propyl silica column (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase: Prepare a mixture of acetonitrile and water in a ratio of 80:20 (v/v).[6] Filter the mobile phase through a 0.45 µm membrane filter and degas for at least 20 minutes.[14]

  • Flow Rate: Set the flow rate to 1.0 mL/min.[7]

  • Column Temperature: Maintain the column temperature at 35 °C.[15]

  • Detector: Refractive Index (RI) detector.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the this compound standard or sample in the mobile phase.

Protocol 2: Anion-Exchange Separation of Aldopentoses (including this compound)

This method is suitable for the separation of a mixture of aldopentoses.

  • Column: Anion-exchange stationary phase prepared from polystyrene-divinylbenzene copolymer.[12]

  • Mobile Phase: Prepare a 20 mM Sodium Hydroxide (NaOH) solution in water.[12] The concentration of NaOH can be adjusted to optimize the separation.[12]

  • Flow Rate: Set the flow rate to 1.0 mL/min.[12]

  • Detector: Electrochemical Detector (ED).[12]

  • Injection Volume: 2 µL of a 0.01 wt% solution.[12]

  • Sample Preparation: Dissolve the aldose mixture in Milli-Q water.[12]

Data Presentation

Table 1: Mobile Phase Composition and its Effect on Monosaccharide Separation

Column TypeMobile Phase CompositionFlow Rate (mL/min)Separated SugarsReference
Amino (NH2)Acetonitrile:Water (82:18) with phosphate buffer (pH 6.8)Not SpecifiedSeven monosaccharides including arabinose and xylose[5]
Amino (NH2)Acetonitrile:Water (80:20)2.0Fructose, glucose, sucrose, maltose, lactose[6]
Amino (NH2)Acetonitrile:Water (75:25)1.0Xylose, Fructose, Glucose, Saccharose[7]
Unmodified SilicaAcetonitrile with 0.1% (w) Water0.2Fructose, glucose, mannose[16]
Chiralpak AD-HNot specified0.5D,L-lyxose anomers[17][18]
Anion-Exchange20 mM NaOH1.0D-arabinose, this compound, D-xylose, D-ribose[12]

Visualizations

Mobile_Phase_Optimization_Workflow cluster_prep Preparation cluster_analysis Analysis & Evaluation cluster_optimization Optimization Loop start Define Separation Goals (e.g., Resolution of this compound) col_select Select Appropriate Column (e.g., HILIC Amino-Propyl) start->col_select init_mp Prepare Initial Mobile Phase (e.g., 80:20 ACN:H2O) col_select->init_mp inject Inject this compound Standard init_mp->inject eval Evaluate Chromatogram (Retention, Peak Shape, Resolution) inject->eval decision Criteria Met? eval->decision adjust_mp Adjust Mobile Phase (e.g., Change ACN %, add buffer) decision->adjust_mp No end_node Final Method decision->end_node Yes adjust_mp->inject

Caption: Workflow for optimizing the mobile phase in this compound HPLC separation.

Troubleshooting_Decision_Tree cluster_retention Retention Issues cluster_peak_shape Peak Shape Issues cluster_pressure System Pressure Issues start Identify Problem poor_ret Poor Retention start->poor_ret high_ret High Retention start->high_ret broad_tail Broad/Tailing Peaks start->broad_tail split_peak Split Peaks start->split_peak high_p High Pressure start->high_p sol_poor_ret Increase Acetonitrile % poor_ret->sol_poor_ret sol_high_ret Decrease Acetonitrile % high_ret->sol_high_ret sol_broad_tail Check for column contamination Optimize mobile phase pH Reduce sample load broad_tail->sol_broad_tail sol_split_peak Check for column void Ensure sample solvent matches mobile phase split_peak->sol_split_peak sol_high_p Check for blockages (frit, column) Filter mobile phase high_p->sol_high_p

Caption: Decision tree for troubleshooting common this compound HPLC issues.

References

addressing poor solubility of D-Lyxose in reaction media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to address challenges with the solubility of D-Lyxose in various reaction media. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

A1: this compound is a white, crystalline, hygroscopic monosaccharide.[1][2][3] It is generally characterized as being freely soluble in water.[1][2] Its polar nature, due to multiple hydroxyl groups, dictates its solubility profile, favoring polar solvents.

Q2: What is the specific solubility of this compound in water?

A2: this compound is readily soluble in water.[1] Specific reported values state a solubility of 50 mg/mL in water, which produces a clear and colorless solution.[1]

Q3: How soluble is this compound in common organic solvents?

A3: The solubility of this compound in organic solvents is more limited and varies depending on the solvent's polarity.

  • Ethanol : Solubility is limited. One report indicates that one part of this compound dissolves in 38 parts of absolute alcohol at 17°C.[2] Another source suggests that 100 mL of 90% ethanol can dissolve 7.9 g at 20°C.[2] However, some sources may list it as insoluble in ethanol, highlighting its poor solubility in less polar environments.[4]

  • Dimethyl Sulfoxide (DMSO) : this compound is soluble in DMSO, with a reported solubility of 30 mg/mL.[4]

  • Non-polar Solvents : Due to its polar nature, this compound is expected to have very poor solubility in non-polar organic solvents like hexane or benzene.[6]

Q4: What factors can influence the solubility of this compound?

A4: Several factors can affect the dissolution of this compound:

  • Temperature : Increasing the temperature of the solvent generally increases the solubility of solids like this compound.

  • Solvent Polarity : this compound dissolves best in polar solvents ("like dissolves like"). Its solubility decreases significantly in solvents with lower polarity.

  • pH : While not extensively documented for this compound, the pH of the aqueous medium can influence the stability and structure of carbohydrates, which may have a minor effect on solubility.

  • Presence of Other Solutes : High concentrations of other solutes, such as salts, can impact the solubility of sugars through competition for solvent molecules.

Q5: My this compound precipitated out of solution after cooling. What should I do?

A5: Precipitation upon cooling is often due to the formation of a supersaturated solution at a higher temperature. To redissolve the this compound, you can gently warm the solution while stirring. If the precipitate persists, consider adding a small amount of additional solvent or a suitable co-solvent to increase the overall solubility at the lower temperature.

Solubility Data Summary

The following table summarizes the quantitative solubility data for this compound in various solvents.

SolventTemperatureSolubilityObservations
WaterNot Specified50 mg/mLClear, colorless solution[1]
Absolute Ethanol17°C~26.3 mg/mL (1g in 38 parts)-
90% Ethanol20°C79 mg/mL-
Dimethyl Sulfoxide (DMSO)Not Specified30 mg/mLFresh DMSO is recommended as absorbed moisture can reduce solubility[4]

Troubleshooting Guide

This guide addresses common issues encountered when dissolving this compound.

Issue 1: Incomplete Dissolution of this compound in an Aqueous Solution

  • Possible Cause 1 : The solution has reached its saturation point.

    • Solution : Increase the volume of the solvent to lower the concentration.

  • Possible Cause 2 : The dissolution rate is slow at the current temperature.

    • Solution : Gently warm the solution while stirring. An increase in temperature often enhances the solubility of sugars.

  • Possible Cause 3 : Insufficient agitation to disperse the solid.

    • Solution : Use mechanical stirring or sonication to aid the dissolution process.[7] Sonication can help break up agglomerates and increase the surface area of the solid exposed to the solvent.

Issue 2: this compound Fails to Dissolve in a Low-Polarity Organic Solvent

  • Possible Cause : Mismatch in polarity between the highly polar this compound and the non-polar or low-polarity solvent.

    • Solution 1 (Use a Co-solvent) : Introduce a co-solvent that is miscible with both the primary solvent and this compound.[8][9] For example, adding a small percentage of DMSO to a reaction mixture can significantly enhance the solubility of polar compounds.[10]

    • Solution 2 (Solvent System Change) : If the experimental conditions permit, switch to a more polar solvent system.

Issue 3: this compound Precipitates During a Reaction

  • Possible Cause 1 : A change in the reaction medium's composition (e.g., formation of a less polar product) has reduced the overall solvent polarity.

    • Solution : Add a co-solvent like propylene glycol, polyethylene glycol, or DMSO to maintain the solubility of this compound throughout the reaction.[9]

  • Possible Cause 2 : A change in temperature during the reaction has lowered the solubility.

    • Solution : If the reaction chemistry allows, maintain a constant, slightly elevated temperature to keep the this compound in solution.

Experimental Protocols

Protocol 1: Standard Dissolution of this compound in an Aqueous Buffer

  • Preparation : Weigh the required amount of this compound powder.

  • Solvent Addition : Add the desired volume of aqueous buffer (e.g., PBS) to a suitable container.

  • Initial Mixing : Place a magnetic stir bar in the container and begin stirring. Slowly add the this compound powder to the vortex of the stirring buffer to prevent clumping.

  • Heating (Optional) : If dissolution is slow, gently warm the solution on a hot plate stirrer to a temperature not exceeding 40-50°C. Monitor closely to avoid any potential degradation.

  • Sonication (Optional) : If aggregates persist, place the container in a sonicator bath for 5-10 minute intervals until the solution is clear.[7]

  • Finalization : Once fully dissolved, allow the solution to cool to the desired experimental temperature before use.

Protocol 2: Using a Co-solvent System to Dissolve this compound

  • Co-solvent Selection : Choose a water-miscible organic solvent in which this compound has good solubility (e.g., DMSO).[9][11]

  • Preparation : Weigh the required amount of this compound.

  • Pre-dissolving : In a separate container, dissolve the this compound in a minimal volume of the chosen co-solvent (e.g., DMSO).

  • Transfer : Slowly add the this compound/co-solvent mixture to the main reaction medium while vigorously stirring. This dropwise addition helps prevent localized precipitation.

  • Observation : Monitor the solution for any signs of precipitation. If cloudiness appears, a slight increase in the proportion of the co-solvent may be necessary, provided it does not interfere with the downstream application.

Visualizations

The following diagrams illustrate standardized workflows for addressing this compound solubility.

G cluster_workflow Workflow for Dissolving this compound start Start: Weigh this compound add_solvent Add chosen solvent (e.g., water, buffer) start->add_solvent stir Stir vigorously at room temperature add_solvent->stir check_dissolved Is this compound fully dissolved? stir->check_dissolved heat_sonicate Apply gentle heat (≤ 50°C) and/or sonicate check_dissolved->heat_sonicate No end_success End: Solution Ready check_dissolved->end_success Yes check_again Is it dissolved now? heat_sonicate->check_again check_again->end_success Yes end_fail End: Re-evaluate solvent system or use co-solvent protocol check_again->end_fail No

Caption: General experimental workflow for dissolving this compound.

G cluster_troubleshooting Troubleshooting this compound Solubility Issues start Problem: this compound is not dissolving completely solvent_type What is the solvent type? start->solvent_type aqueous Aqueous (Water/Buffer) solvent_type->aqueous organic Organic solvent_type->organic aqueous_action 1. Increase temperature gently. 2. Apply sonication. 3. Add more solvent. aqueous->aqueous_action organic_polarity Is the organic solvent polar (e.g., DMSO, DMF)? organic->organic_polarity check_aqueous Problem solved? aqueous_action->check_aqueous end_success End: Issue Resolved check_aqueous->end_success Yes end_fail End: Consider alternative formulation strategy check_aqueous->end_fail No polar_organic_action Treat as aqueous: gentle heat, sonication, or add more solvent. organic_polarity->polar_organic_action Yes nonpolar_organic_action Solubility is expected to be poor. Introduce a polar co-solvent (e.g., DMSO, PEG) or change the primary solvent. organic_polarity->nonpolar_organic_action No polar_organic_action->check_aqueous nonpolar_organic_action->end_fail

Caption: Decision tree for troubleshooting common this compound solubility problems.

References

Technical Support Center: D-Lyxose Stability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of D-Lyxose in aqueous solutions. The information is presented in a question-and-answer format to directly address common challenges encountered during experiments.

Disclaimer: Peer-reviewed literature with extensive quantitative stability data specifically for this compound is limited. Therefore, this guide incorporates data from closely related pentoses, such as D-xylose, and general principles of monosaccharide stability to provide practical advice. Researchers are encouraged to perform their own stability studies for their specific formulations and conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of this compound in an aqueous solution?

A1: The stability of this compound, like other reducing sugars, is significantly influenced by several factors:

  • pH: this compound is most stable in slightly acidic conditions. Both strongly acidic and alkaline conditions can accelerate degradation. Alkaline conditions, in particular, promote epimerization and degradation reactions.

  • Temperature: Higher temperatures increase the rate of all degradation reactions, including Maillard browning and caramelization. For long-term storage, frozen conditions (-20°C or -80°C) are recommended.[1]

  • Presence of Reactants: Amines (from amino acids, proteins, or buffer components like Tris) can react with this compound via the Maillard reaction, leading to browning and degradation.

  • Oxygen: The presence of oxygen can contribute to oxidative degradation pathways.

  • Concentration: While not extensively studied for this compound, higher concentrations of sugars can sometimes lead to an increased rate of degradation and side-product formation.

Q2: What are the main degradation pathways for this compound?

A2: this compound in an aqueous solution can degrade through several pathways:

  • Epimerization: As the C'-2 epimer of D-Xylose, this compound can undergo epimerization to form D-Xylose, especially under alkaline conditions. This can alter the purity of the solution.

  • Maillard Reaction: In the presence of amino acids or proteins, the aldehyde group of this compound can react with amino groups, leading to the formation of a complex mixture of products known as melanoidins, which are responsible for a characteristic brown color. Pentoses like xylose (and presumably lyxose) are generally more reactive in the Maillard reaction than hexoses.[2]

  • Caramelization: At high temperatures, this compound can undergo caramelization, a process of thermal decomposition that produces a variety of compounds, including furfural, and results in a brown coloration. The thermal degradation of xylose, a related pentose, begins to be significant at temperatures above 150°C.[3]

  • Dehydration: Under acidic conditions and heat, pentoses can be dehydrated to form furfural and other degradation products.

D_Lyxose_Degradation_Pathways cluster_conditions Degradation Conditions cluster_products Degradation Pathways & Products D_Lyxose This compound in Aqueous Solution Epimerization Epimerization Maillard Maillard Reaction Caramelization Caramelization/ Dehydration Alkaline_pH Alkaline pH Alkaline_pH->Epimerization Heat_Amines Heat + Amines Heat_Amines->Maillard High_Heat High Heat / Acid High_Heat->Caramelization D_Xylose D-Xylose Epimerization->D_Xylose Melanoidins Melanoidins (Brown Pigments) Maillard->Melanoidins Furfural Furfural & Other Decomposition Products Caramelization->Furfural

Caption: Major degradation pathways for this compound in aqueous solutions.

Troubleshooting Guide

Q3: My this compound solution is turning yellow or brown upon heating or storage. What is happening and how can I prevent it?

A3: A yellow or brown discoloration is a common sign of sugar degradation, likely due to either the Maillard reaction or caramelization.

  • Potential Cause 1: Maillard Reaction. This occurs if your solution contains amino acids, proteins, or amine-containing buffers (e.g., Tris). Pentoses are highly reactive in this pathway.[2]

    • Solution: If possible, use non-amine buffers such as phosphate or citrate buffers. If the presence of amines is necessary for your experiment, minimize heating time and temperature. Prepare solutions fresh and store them at low temperatures.

  • Potential Cause 2: Caramelization. This is a result of exposure to high temperatures, especially under neutral to alkaline conditions. The pH of sugar solutions can decrease as they are heated due to the formation of acidic degradation products like formic acid.[4]

    • Solution: Avoid excessive heating. If heating is required, perform it for the shortest duration possible. Control the pH of your solution, preferably keeping it in the slightly acidic range where sugar stability is generally highest.

Q4: I am observing a loss of this compound concentration in my solution over time, even when stored in the refrigerator. What could be the cause?

A4: A gradual loss of this compound concentration at refrigerated temperatures (2-8°C) can be due to a few factors:

  • Potential Cause 1: pH-Mediated Degradation. If the solution is alkaline, slow degradation and epimerization to D-Xylose can occur even at low temperatures.

    • Solution: Ensure the pH of your stock solution is neutral or slightly acidic. Use a suitable buffer (e.g., citrate or phosphate) to maintain the pH.[5] For long-term storage, freezing at -20°C or -80°C is recommended.[1]

  • Potential Cause 2: Microbial Contamination. Microorganisms can metabolize sugars.

    • Solution: Prepare this compound solutions using sterile water and sterile techniques. For long-term storage, filter-sterilize the solution through a 0.22 µm filter before aliquoting and storing at low temperatures.[1]

Q5: My HPLC analysis of a this compound solution shows an unexpected peak near the this compound peak. What could this be?

A5: An unexpected peak in your chromatogram could be a degradation product or an isomer.

  • Potential Cause 1: Epimerization to D-Xylose. this compound can convert to its C-2 epimer, D-Xylose. Depending on your HPLC method, D-Xylose may elute close to this compound.

    • Solution: To confirm, run a D-Xylose standard under the same HPLC conditions. If the retention times match, you have confirmed the presence of the epimer. To avoid this, control the pH of your solution, keeping it out of the alkaline range.

  • Potential Cause 2: Anomerization. In solution, sugars exist as an equilibrium mixture of α and β anomers. Some advanced HPLC methods can separate these anomers, which might appear as distinct or shouldered peaks.[6]

    • Solution: This is a natural property of sugars in solution and not a sign of degradation. Most standard HPLC methods will show a single, broadened peak for the equilibrium mixture.

  • Potential Cause 3: Degradation Products. If the solution was stressed (e.g., heated), the peak could be a degradation product like furfural.

    • Solution: Review the preparation and storage conditions of your sample. If degradation is suspected, use a stability-indicating HPLC method, which is designed to separate the parent compound from its degradation products.

Quantitative Data on Sugar Stability

As this compound-specific kinetic data is scarce, the following tables provide information on related sugars to give an indication of expected behavior.

Table 1: Factors Influencing the Rate of Maillard Reaction for Pentoses and Hexoses

FactorEffect on Reaction RateComment
Sugar Type Pentoses > HexosesD-Xylose (and likely this compound) is more reactive than D-Glucose.[1]
Temperature Higher temperature significantly increases the rate.The reaction is highly temperature-dependent.
pH Rate increases with increasing pH.The reaction is significantly faster in alkaline conditions compared to acidic or neutral conditions.
Water Activity Maximum rate at intermediate water activity (0.6-0.7).Less critical in dilute aqueous solutions but important in dried-state stability.

Table 2: Kinetic Data for Maillard Reaction of D-Xylose and D-Glucose with Amino Acids

SugarAmino AcidTemperature (°C)Relative Reaction Rate (Xylose vs. Glucose)
D-XyloseL-Glycine60 - 80~5 times faster than D-Glucose
D-XyloseL-Lysine50 - 70~3 times faster than D-Glucose

(Data extrapolated from kinetic studies on Maillard reaction products.)[1]

Experimental Protocols

Protocol 1: Forced Degradation Study for this compound

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.

Objective: To identify potential degradation products and degradation pathways for this compound.

Materials:

  • This compound powder

  • Purified water (HPLC grade)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • pH meter

  • Volumetric flasks and pipettes

  • HPLC system with a suitable detector (e.g., Refractive Index or ELSD)

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of this compound (e.g., 10 mg/mL) in purified water.

  • Acid Hydrolysis:

    • Mix equal volumes of the this compound stock solution and 0.1 M HCl.

    • Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the this compound stock solution and 0.1 M NaOH.

    • Keep at room temperature and take samples at various time points (e.g., 30 min, 1, 2, 4 hours).

    • Neutralize each sample with an equivalent amount of 0.1 M HCl and dilute for analysis.

  • Oxidative Degradation:

    • Mix equal volumes of the this compound stock solution and 3% H₂O₂.

    • Keep at room temperature, protected from light, and take samples at defined intervals (e.g., 2, 4, 8, 24 hours).

    • Dilute samples for analysis.

  • Thermal Degradation:

    • Place an aliquot of the this compound stock solution in a controlled temperature oven (e.g., 80°C).

    • Take samples at various time points and dilute for analysis.

  • Control Sample: Keep an aliquot of the this compound stock solution at 4°C, protected from light, to serve as an unstressed control.

  • Analysis: Analyze all samples by a validated, stability-indicating HPLC method to determine the percentage of this compound remaining and to observe the formation of any degradation peaks.

Experimental_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep_Stock Prepare this compound Stock Solution Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Prep_Stock->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, RT) Prep_Stock->Base Oxidation Oxidation (e.g., 3% H₂O₂, RT) Prep_Stock->Oxidation Thermal Thermal Stress (e.g., 80°C) Prep_Stock->Thermal Control Control Sample (4°C) Prep_Stock->Control Sampling Sample at Time Intervals Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling HPLC HPLC Analysis Control->HPLC Neutralize Neutralize (if needed) Sampling->Neutralize Neutralize->HPLC Data Data Interpretation: - % this compound Remaining - Degradation Products - Mass Balance HPLC->Data

Caption: General workflow for a forced degradation study of this compound.
Protocol 2: General HPLC Method for Monosaccharide Analysis

This is a starting point for developing a method for analyzing this compound and its potential degradation products. Method optimization will be required.

  • HPLC System: Any standard HPLC system with a pump, autosampler, column oven, and refractive index (RI) detector.

  • Column: A carbohydrate analysis column, such as an amino-propyl bonded silica column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: An isocratic mixture of acetonitrile and water. A typical starting point is 75:25 (v/v) Acetonitrile:Water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detector: Refractive Index (RI) detector, maintained at a stable temperature (e.g., 35°C).

  • Injection Volume: 10-20 µL.

  • Sample Preparation: Dilute samples in the mobile phase to a concentration within the linear range of the detector. Filter through a 0.45 µm syringe filter before injection.

Note: This method is suitable for quantifying the parent sugar but may not resolve all degradation products from the solvent front or from each other. For stability-indicating methods, techniques like HPAE-PAD or derivatization followed by UV or MS detection may be necessary.

References

troubleshooting low signal intensity in D-Lyxose mass spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for D-Lyxose mass spectrometry analysis. This guide provides troubleshooting tips and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and achieve high-quality results.

Frequently Asked Questions (FAQs)

Q1: I am observing a very low signal for this compound. What are the potential causes and how can I improve the signal intensity?

Low signal intensity for this compound can stem from several factors, including suboptimal ionization, matrix effects, or inadequate sample preparation. Here’s a step-by-step guide to troubleshoot this issue:

1. Optimization of Ionization Method:

This compound, like other pentoses, can be analyzed in both positive and negative ion modes. However, positive ion mode is often preferred due to the formation of stable adducts.

  • Positive Ion Mode: In this mode, this compound typically forms adducts with alkali metals, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺), or with ammonium ([M+NH₄]⁺). The formation of these adducts can significantly enhance the signal intensity compared to the protonated molecule ([M+H]⁺). Ensure that your mobile phase or sample contains a source of these adduct-forming ions, for example, by adding a low concentration of sodium acetate or ammonium formate.

  • Negative Ion Mode: In negative ion mode, this compound can be detected as a deprotonated molecule ([M-H]⁻) or as an adduct with anions like chloride ([M+Cl]⁻). While this mode can sometimes offer lower background noise, the signal intensity for sugars is often lower than in positive mode.

2. Addressing Matrix Effects:

Matrix effects occur when other components in your sample interfere with the ionization of this compound, either suppressing or enhancing its signal.

  • Sample Preparation: Proper sample cleanup is crucial to minimize matrix effects. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be employed to remove interfering substances. For biological samples, protein precipitation is a common and effective first step.[1]

  • Chromatographic Separation: Optimizing your liquid chromatography (LC) method can help separate this compound from co-eluting matrix components. Utilizing a suitable column, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column, and adjusting the gradient can improve separation and reduce ion suppression.

3. Instrument Parameter Optimization:

Fine-tuning your mass spectrometer's parameters is critical for maximizing the this compound signal.

  • Ion Source Parameters: Optimize the capillary voltage, cone voltage, and desolvation gas flow and temperature. These parameters influence the efficiency of ion formation and transfer into the mass analyzer. A systematic optimization should be performed by infusing a this compound standard and adjusting each parameter to achieve the maximum signal intensity.

  • Collision Energy: When performing MS/MS analysis, the collision energy should be optimized to achieve efficient fragmentation of the precursor ion and generate characteristic product ions.

Q2: Which adduct of this compound provides the best signal intensity in positive ion mode?

The signal intensity of different this compound adducts can vary depending on the experimental conditions. However, sodium adducts ([M+Na]⁺) are generally known to provide high signal intensity and stability for carbohydrates.

Adduct IonTypical Relative Signal IntensityNotes
[M+Na]⁺ HighOften the most abundant and stable adduct for sugars. Sodium is ubiquitous and can be intentionally added to the mobile phase (e.g., as sodium acetate) to promote its formation.
[M+K]⁺ Moderate to HighPotassium adducts are also commonly observed, especially if there are potassium salts present in the sample or from glassware.
[M+NH₄]⁺ ModerateAmmonium adducts can be formed when using ammonium-based buffers (e.g., ammonium formate or acetate) in the mobile phase.
[M+H]⁺ Low to ModerateThe protonated molecule is often less abundant for sugars compared to alkali metal adducts.
Q3: What are the expected fragmentation patterns for this compound in MS/MS analysis?

The fragmentation of sugars in MS/MS typically involves the neutral loss of water molecules (H₂O). For a pentose like this compound (molecular weight 150.13 g/mol ), the fragmentation of the [M+Na]⁺ precursor ion (m/z 173.11) would likely produce the following product ions:

Precursor Ion (m/z)Product Ion (m/z)Neutral Loss
173.11 ([M+Na]⁺)155.10H₂O (18.01 Da)
173.11 ([M+Na]⁺)137.092H₂O (36.02 Da)
173.11 ([M+Na]⁺)119.083H₂O (54.03 Da)

Note: The exact m/z values may vary slightly depending on the instrument calibration and resolution.

In-source fragmentation can also occur, where fragmentation happens in the ion source before mass analysis.[2][3] This can lead to the observation of fragment ions in the full scan mass spectrum. To minimize in-source fragmentation, it is important to optimize the cone voltage and other source parameters.[2]

Troubleshooting Guides

Guide 1: Systematic Troubleshooting of Low Signal Intensity

This guide provides a logical workflow to diagnose and resolve low signal intensity issues for this compound analysis.

Troubleshooting_Low_Signal cluster_sample Sample Considerations cluster_ionization Ionization Optimization cluster_matrix Matrix Effects cluster_instrument Instrument Performance start Low this compound Signal check_sample 1. Verify Sample Concentration and Integrity start->check_sample check_ionization 2. Optimize Ionization Conditions check_sample->check_ionization Sample OK sample_conc Is sample concentration adequate? (not too dilute or concentrated) check_sample->sample_conc check_matrix 3. Investigate Matrix Effects check_ionization->check_matrix Ionization Optimized ion_mode Are you using positive ion mode with adduct formation? (e.g., [M+Na]⁺) check_ionization->ion_mode check_instrument 4. Verify Instrument Performance check_matrix->check_instrument Matrix Effects Addressed chromatography Is chromatographic separation adequate? (HILIC column, gradient optimization) check_matrix->chromatography solution Signal Improved check_instrument->solution Instrument Calibrated calibration Is the mass spectrometer properly calibrated? check_instrument->calibration sample_prep Is sample preparation appropriate? (e.g., protein precipitation, SPE) sample_conc->sample_prep source_params Are ion source parameters optimized? (Capillary/Cone Voltage, Gas Flow/Temp) ion_mode->source_params internal_std Are you using a stable isotope-labeled internal standard? chromatography->internal_std cleaning Is the ion source clean? calibration->cleaning

Caption: Troubleshooting workflow for low this compound signal intensity.

Experimental Protocols

Protocol 1: Sample Preparation of this compound from Biological Fluids (e.g., Plasma, Urine)

This protocol outlines a general procedure for extracting this compound from biological fluids to minimize matrix effects and improve signal intensity.

  • Protein Precipitation:

    • To 100 µL of the biological fluid sample, add 400 µL of ice-cold methanol (or acetonitrile).

    • Vortex the mixture vigorously for 1 minute to precipitate proteins.

    • Incubate the sample at -20°C for 20 minutes to enhance protein precipitation.

    • Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant containing this compound.

  • Solvent Evaporation:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at room temperature.

  • Reconstitution:

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 acetonitrile:water with 0.1% formic acid and 1 mM sodium acetate).

    • Vortex for 30 seconds and centrifuge at 14,000 x g for 5 minutes to pellet any remaining particulates.

    • Transfer the clear supernatant to an LC-MS vial for analysis.

Protocol 2: LC-MS Method for this compound Analysis

This protocol provides a starting point for developing an LC-MS method for the analysis of this compound. Optimization may be required for your specific instrument and application.

Liquid Chromatography (LC) Parameters:

  • Column: HILIC column (e.g., BEH Amide, 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: Water with 0.1% formic acid and 1 mM sodium acetate

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-1 min: 95% B

    • 1-8 min: Linear gradient from 95% to 50% B

    • 8-9 min: Hold at 50% B

    • 9-10 min: Return to 95% B

    • 10-15 min: Equilibrate at 95% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry (MS) Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.0 kV

  • Cone Voltage: 30 V (Optimize for your instrument)

  • Desolvation Gas Flow: 600 L/hr (Optimize for your instrument)

  • Desolvation Temperature: 350°C (Optimize for your instrument)

  • Source Temperature: 120°C

  • Scan Mode:

    • Full Scan: m/z 100-300 for initial analysis and adduct identification.

    • Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM): For quantitative analysis, monitor the [M+Na]⁺ adduct (m/z 173.11) and its characteristic fragment ions.

Experimental_Workflow start Biological Sample sample_prep Sample Preparation (Protocol 1) start->sample_prep lc_separation LC Separation (Protocol 2 - LC) sample_prep->lc_separation ms_analysis MS Analysis (Protocol 2 - MS) lc_separation->ms_analysis data_analysis Data Analysis ms_analysis->data_analysis

Caption: General experimental workflow for this compound analysis.

References

Technical Support Center: Optimization of Enzymatic Assays for D-Lyxose Quantification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the enzymatic quantification of D-Lyxose. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to this compound assays.

Troubleshooting Guide

Encountering issues with your enzymatic assay for this compound quantification can be challenging. This guide provides a structured approach to identifying and resolving common problems.

Summary of Common Issues and Solutions
ProblemPotential Cause(s)Recommended Solution(s)
No or Low Signal/Activity 1. Inactive enzyme (improper storage, freeze-thaw cycles).[1] 2. Incorrect assay buffer pH or temperature.[2][3][4] 3. Missing or incorrect concentration of required cofactors (e.g., Mn²⁺, Co²⁺, NAD⁺).[2][4][5] 4. Substrate (this compound) degradation or incorrect concentration. 5. Incorrect wavelength reading.[1]1. Aliquot enzyme upon arrival and store at the recommended temperature. Avoid repeated freeze-thaw cycles.[1] 2. Verify the pH of the assay buffer and ensure the assay is performed at the optimal temperature for the specific enzyme (e.g., 55°C for Bacillus velezensis this compound isomerase, 95°C for Thermofilum sp. This compound isomerase).[2][3] 3. Ensure the correct cofactor is present at the optimal concentration (e.g., 0.1 mM CoCl₂ or 1 mM MnCl₂).[2][4][5] For dehydrogenase assays, ensure sufficient NAD⁺ is present.[6] 4. Prepare fresh this compound standards and samples. Verify the concentration of the stock solution. 5. Ensure the plate reader is set to the correct wavelength (e.g., 340 nm for NADH-based assays, 560 nm for cysteine-carbazole method).[2][7]
High Background Signal 1. Contaminated reagents or samples. 2. Non-specific enzyme activity with other sugars in the sample.[5] 3. Interfering substances in the sample matrix (e.g., reducing agents, other enzymes).[1] 4. Autohydrolysis of substrate at high temperatures.1. Use high-purity water and reagents. Prepare fresh buffers. 2. If using a non-specific isomerase, consider sample purification to remove other sugars like D-mannose or L-ribose.[4][5] For dehydrogenase assays, be aware of potential activity with other sugars like D-glucose.[8] 3. Run a sample blank (sample without enzyme) to determine the contribution of interfering substances. Consider sample deproteinization.[1] 4. Run a substrate blank (reagents without enzyme) to check for non-enzymatic signal generation.
Non-Linear or Saturated Curve 1. Substrate or enzyme concentration is too high.[9] 2. Depletion of a necessary cofactor (e.g., NAD⁺). 3. Product inhibition.1. Dilute the sample or decrease the enzyme concentration. Optimize the substrate concentration around the Kₘ value if known. 2. Increase the initial concentration of the limiting cofactor. 3. Measure initial reaction rates to minimize the effect of product inhibition.
Poor Reproducibility 1. Inaccurate pipetting.[1] 2. Incomplete mixing of reagents. 3. Temperature fluctuations during the assay. 4. Reagents not at room temperature before use.[1]1. Use calibrated pipettes and proper pipetting techniques. Prepare a master mix for reagents.[1] 2. Gently vortex or mix all solutions thoroughly before use. 3. Ensure a stable incubation temperature using a water bath or incubator. 4. Allow all kit components and buffers to equilibrate to room temperature before starting the assay.[1]

Frequently Asked Questions (FAQs)

Q1: Which enzyme should I use for this compound quantification?

There are two primary enzymatic approaches for this compound quantification:

  • This compound Isomerase (LI): This enzyme catalyzes the isomerization of this compound to D-Xylulose.[4][5] The resulting D-Xylulose can then be quantified using a colorimetric method, such as the cysteine-carbazole reaction, which is typically measured at 560 nm.[2][3]

  • D-Xylose Dehydrogenase (XylB): Some D-xylose dehydrogenases exhibit activity towards this compound, catalyzing its oxidation to D-xylonolactone with the concurrent reduction of NAD⁺ to NADH.[6] The production of NADH can be monitored spectrophotometrically by the increase in absorbance at 340 nm.[6][7] This method offers the advantage of being continuous and often more suitable for high-throughput screening.

Q2: What are the optimal conditions for a this compound isomerase assay?

The optimal conditions are highly dependent on the source of the this compound isomerase. For example:

  • The this compound isomerase from Bacillus velezensis shows maximum activity at 55°C and a pH of 6.5, with a requirement for Co²⁺ (0.1 mM).[2][10]

  • A hyperthermophilic this compound isomerase from Thermofilum sp. is most active at 95°C and pH 7.0, and is dependent on Mn²⁺ ions.[3][5] It is crucial to consult the manufacturer's data sheet or the relevant literature for the specific enzyme you are using.

Q3: My sample contains other sugars. Will this interfere with the assay?

Potentially, yes. Some this compound isomerases can also act on other sugars such as D-mannose and L-ribose.[4] Similarly, D-xylose dehydrogenases may have activity with other aldoses like D-glucose.[8] If your sample contains these sugars, you may need to perform a sample blank or consider a sample purification step. Some novel this compound isomerases, like the one from Thermofilum sp., have been shown to be highly specific for this compound.[3][5]

Q4: Can I use a commercial D-Xylose assay kit for this compound quantification?

While some D-Xylose assay kits utilize enzymes that may have cross-reactivity with this compound, this is not guaranteed and would require thorough validation. The specificity of the β-xylose dehydrogenase in commercial kits is primarily for D-xylose, and any activity with this compound would likely be significantly lower.[8] It is recommended to use an assay specifically designed or validated for this compound.

Q5: How can I prepare my samples for the assay?

Sample preparation will depend on the sample type. For complex biological samples, deproteinization may be necessary to remove interfering enzymes and proteins.[1] This can be achieved by methods such as perchloric acid precipitation followed by neutralization, or by using spin filters. It is also important to ensure the pH of your sample is compatible with the assay buffer.

Experimental Protocols

Protocol 1: this compound Quantification using this compound Isomerase and Cysteine-Carbazole Method

This protocol is based on the principle of isomerizing this compound to D-Xylulose, followed by colorimetric quantification of the resulting ketose.

Materials:

  • Purified this compound Isomerase

  • This compound standard solution (e.g., 10 mM)

  • Assay buffer (e.g., 50 mM sodium phosphate buffer, pH 6.5)[2][4]

  • Cofactor solution (e.g., 1 mM MnCl₂ or 0.1 mM CoCl₂)[2][4]

  • Cysteine hydrochloride solution (0.15% w/v)

  • Sulfuric acid (70% v/v)

  • Carbazole solution (0.12% w/v in absolute ethanol)

  • Microplate reader or spectrophotometer

Procedure:

  • Standard Curve Preparation: Prepare a series of this compound standards (e.g., 0 to 10 mM) by diluting the stock solution in the assay buffer.

  • Enzymatic Reaction:

    • In a microcentrifuge tube, add:

      • 50 µL of assay buffer

      • 12.5 µL of cofactor solution

      • 25 µL of this compound standard or sample

      • 25 µL of appropriately diluted this compound Isomerase

    • Incubate at the optimal temperature for the enzyme (e.g., 70°C for Cohnella laevoribosii LI) for a defined period (e.g., 10 minutes).[4]

    • Stop the reaction by placing the tubes on ice.[2][4]

  • Colorimetric Detection:

    • To each tube, add 50 µL of cysteine hydrochloride solution.

    • Add 1.5 mL of 70% sulfuric acid and mix well.

    • Add 50 µL of carbazole solution and mix.

    • Incubate at room temperature for 30 minutes.

    • Measure the absorbance at 560 nm.

  • Calculation: Determine the concentration of this compound in the samples by comparing their absorbance to the standard curve.

Protocol 2: this compound Quantification using a NAD⁺-Dependent Dehydrogenase

This protocol is based on the principle of this compound oxidation with the concomitant production of NADH, which is measured at 340 nm.

Materials:

  • D-Xylose Dehydrogenase with activity towards this compound

  • This compound standard solution (e.g., 10 mM)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • NAD⁺ solution (e.g., 10 mM)

  • Microplate reader or spectrophotometer capable of reading at 340 nm

Procedure:

  • Standard Curve Preparation: Prepare a series of this compound standards (e.g., 0 to 1 mM) in the assay buffer.

  • Reaction Mixture Preparation (Master Mix):

    • For each reaction, prepare a master mix containing:

      • 150 µL of assay buffer

      • 20 µL of NAD⁺ solution

      • 10 µL of enzyme solution

  • Assay:

    • In a clear, flat-bottom 96-well plate, add 20 µL of this compound standard or sample to each well.

    • Add 180 µL of the master mix to each well to initiate the reaction.

    • Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C).

    • Measure the absorbance at 340 nm kinetically over a period of time (e.g., 10-30 minutes) or as an endpoint measurement after a fixed incubation time.

  • Calculation: Calculate the rate of NADH formation or the final absorbance for each standard and sample. Determine the this compound concentration in the samples by comparing their values to the standard curve.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Data Analysis prep_standards Prepare this compound Standards mix Combine Reagents, Standards, and Samples prep_standards->mix prep_samples Prepare Samples (Dilute, Deproteinize) prep_samples->mix prep_reagents Prepare Reagents (Buffer, Cofactors, Enzyme) prep_reagents->mix incubate Incubate at Optimal Temperature mix->incubate stop_reaction Stop Reaction (if necessary) incubate->stop_reaction measure Measure Signal (Absorbance) stop_reaction->measure plot_curve Plot Standard Curve measure->plot_curve calculate Calculate Sample Concentrations plot_curve->calculate

Caption: General experimental workflow for the enzymatic quantification of this compound.

troubleshooting_flowchart start Assay Problem? no_signal No or Low Signal? start->no_signal Yes high_bg High Background? start->high_bg No no_signal->high_bg No check_enzyme Check Enzyme Activity and Storage no_signal->check_enzyme Yes non_linear Non-Linear Curve? high_bg->non_linear No check_blanks Run Reagent and Sample Blanks high_bg->check_blanks Yes check_conc Optimize Enzyme/Substrate Concentrations non_linear->check_conc Yes check_conditions Verify Temp, pH, and Cofactors check_enzyme->check_conditions check_wavelength Confirm Wavelength Setting check_conditions->check_wavelength solution Problem Resolved check_wavelength->solution check_specificity Assess Substrate Specificity check_blanks->check_specificity check_specificity->solution check_conc->solution

Caption: A troubleshooting decision tree for enzymatic this compound assays.

References

overcoming substrate inhibition in D-lyxose isomerase kinetics

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with D-lyxose isomerase. The focus is on identifying and overcoming potential substrate inhibition during enzymatic reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound isomerase and what are its primary substrates?

This compound isomerase (EC 5.3.1.15) is an enzyme that catalyzes the reversible isomerization between aldoses and ketoses. Its primary substrates include the conversion of this compound to D-xylulose and D-mannose to D-fructose.[1][2] The enzyme is of significant interest for the production of functional and rare sugars.[1][3]

Q2: My reaction rate is decreasing at high substrate concentrations. What could be the cause?

A decrease in reaction velocity at high substrate concentrations is a classic sign of substrate inhibition. This phenomenon deviates from the standard Michaelis-Menten kinetics and can occur in about 25% of known enzymes.[4] It happens when substrate molecules bind to the enzyme in a non-productive manner, leading to a decrease in catalytic efficiency. While not extensively documented for all this compound isomerases, it's a possibility in any enzymatic reaction, especially at high substrate concentrations. For instance, in the production of D-allose using a related isomerase, a decrease in conversion yield was observed at D-allulose concentrations exceeding 500 g/L, which was attributed to possible substrate inhibition.[5]

Q3: What are the typical kinetic parameters for this compound isomerase?

The kinetic parameters for this compound isomerase can vary depending on the source organism and reaction conditions. Below is a summary of kinetic data from different studies.

Data Presentation: Kinetic Parameters of this compound Isomerases

Enzyme SourceSubstrateKm (mM)Vmax (U/mg)Optimal pHOptimal Temperature (°C)Metal Cofactor
Thermofilum sp.This compound73 ± 6.6338 ± 14.97.0>95Mn²⁺
Serratia proteamaculansThis compound13.3-7.540Mn²⁺
Serratia proteamaculansD-Mannose32.2-7.540Mn²⁺
Serratia proteamaculansD-Xylulose3.83-7.540Mn²⁺
Serratia proteamaculansD-Fructose19.4-7.540Mn²⁺
Bacillus velezensisThis compound10.3 ± 0.8-6.555Co²⁺
Bacillus velezensisD-Mannose41.7 ± 3.2-6.555Co²⁺
Bacillus velezensisL-Ribose28.5 ± 2.1-6.555Co²⁺

Note: '-' indicates data not provided in the cited source.

Troubleshooting Guide

Issue: The reaction rate decreases as I increase the substrate concentration.

This is a strong indicator of substrate inhibition. Here’s a step-by-step guide to troubleshoot and mitigate this issue.

Step 1: Confirm Substrate Inhibition
  • Action: Perform a substrate concentration curve experiment. Measure the initial reaction velocity at a wide range of substrate concentrations, extending well beyond the expected Km.

  • Expected Result: If substrate inhibition is occurring, you will observe an initial increase in reaction rate with substrate concentration, followed by a decrease at higher concentrations.

Step 2: Optimize Substrate Concentration
  • Action: Based on your substrate curve, identify the optimal substrate concentration that gives the maximum reaction velocity before inhibition becomes significant. For subsequent experiments, operate at or below this concentration.

Step 3: Consider a Fed-Batch Approach
  • Action: Instead of adding all the substrate at the beginning (batch mode), implement a fed-batch strategy.[6] This involves continuously or intermittently feeding a concentrated substrate solution into the reaction mixture over time, maintaining the substrate concentration in the optimal range.

  • Benefit: This approach can achieve high product yields without reaching inhibitory substrate levels.[6]

Step 4: Protein Engineering (Advanced)
  • Action: If optimizing reaction conditions is insufficient, consider modifying the enzyme itself through site-directed mutagenesis. The goal is to alter the active site or allosteric sites to reduce non-productive substrate binding.

  • Example Strategy: While specific mutations to reduce substrate inhibition in this compound isomerase are not well-documented, studies on related enzymes like xylose isomerase have shown that mutations in the active site can alter substrate affinity and catalytic efficiency.[2][7] For example, mutations like F26W and Q256D in Actinoplanes missouriensis xylose isomerase improved its efficiency with L-arabinose.[2][7] A similar rational design approach could be applied to this compound isomerase.

Experimental Protocols

Protocol 1: this compound Isomerase Activity Assay

This protocol is a general guideline for determining the activity of this compound isomerase by measuring the formation of D-xylulose from this compound.

  • Reaction Mixture Preparation:

    • Prepare a 50 mM buffer solution (e.g., Bis-Tris or phosphate buffer) at the optimal pH for your enzyme (e.g., pH 7.0).

    • Add the required metal cofactor, typically 1 mM MnCl₂ or CoCl₂.[8][9]

    • Prepare a range of this compound substrate concentrations in the buffer.

  • Enzyme Reaction:

    • Pre-heat the reaction mixtures to the optimal temperature (e.g., 55°C or higher for thermostable enzymes).[8]

    • Initiate the reaction by adding a known amount of purified this compound isomerase.

    • Incubate for a specific time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

    • Terminate the reaction by heat inactivation (e.g., boiling for 10 minutes) or by adding an acid (e.g., HClO₄).

  • Product Quantification:

    • Centrifuge the terminated reaction mixture to pellet the precipitated enzyme.

    • Analyze the supernatant for the concentration of the product (D-xylulose) using High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., a sugar-pak column) and a refractive index detector.

  • Calculation of Activity:

    • One unit (U) of enzyme activity is typically defined as the amount of enzyme that produces 1 µmol of product per minute under the specified conditions. Calculate the specific activity in U/mg of enzyme.

Protocol 2: Site-Directed Mutagenesis of this compound Isomerase

This protocol provides a general workflow for introducing specific mutations into the gene encoding this compound isomerase.

  • Primer Design:

    • Design a pair of complementary PCR primers containing the desired mutation in the center. The primers should be 25-45 bases in length with a melting temperature (Tm) ≥ 78°C.

  • PCR Amplification:

    • Perform PCR using a high-fidelity DNA polymerase, the plasmid DNA containing the wild-type this compound isomerase gene as the template, and the mutagenic primers. This will amplify the entire plasmid, incorporating the mutation.

  • Template Digestion:

    • Digest the PCR product with the DpnI restriction enzyme. DpnI specifically cleaves methylated and hemimethylated DNA, which is characteristic of the parental plasmid DNA isolated from E. coli. The newly synthesized, mutated DNA is unmethylated and will not be digested.

  • Transformation:

    • Transform the DpnI-treated DNA into highly competent E. coli cells.

  • Screening and Sequencing:

    • Plate the transformed cells on a selective agar medium.

    • Isolate plasmid DNA from the resulting colonies.

    • Sequence the purified plasmids to confirm the presence of the desired mutation and the absence of any secondary mutations.

  • Protein Expression and Purification:

    • Express the mutant protein in a suitable E. coli expression strain.

    • Purify the mutant protein using affinity chromatography (e.g., Ni-NTA if a His-tag is present).

    • Characterize the kinetic properties of the mutant enzyme using the activity assay described above.

Visualizations

Substrate_Inhibition_Kinetics cluster_plot Reaction Velocity vs. Substrate Concentration x_axis [Substrate] y_axis Velocity origin origin origin->x_axis origin->y_axis mm_start mm_start origin->mm_start Michaelis-Menten si_start si_start origin->si_start Substrate Inhibition mm_peak Vmax mm_start->mm_peak Michaelis-Menten si_peak Vmax (apparent) si_end si_peak->si_end Substrate Inhibition si_start->si_peak Substrate Inhibition

Caption: Comparison of Michaelis-Menten and substrate inhibition kinetics.

Troubleshooting_Workflow start Start: Decreased reaction rate at high [S] confirm Step 1: Perform substrate concentration curve start->confirm is_inhibition Inhibition confirmed? confirm->is_inhibition optimize_S Step 2: Determine optimal [S] and operate below inhibition level is_inhibition->optimize_S Yes other_issue Investigate other issues: pH, temp, cofactor, stability is_inhibition->other_issue No fed_batch Step 3: Implement fed-batch strategy optimize_S->fed_batch mutagenesis Step 4 (Advanced): Site-directed mutagenesis to alter kinetics fed_batch->mutagenesis end End: Problem Resolved mutagenesis->end

Caption: Troubleshooting workflow for substrate inhibition.

Site_Directed_Mutagenesis_Workflow A 1. Design Mutagenic Primers B 2. PCR with Wild-Type Plasmid Template A->B C 3. DpnI Digestion of Parental DNA B->C D 4. Transformation into E. coli C->D E 5. Plasmid Isolation & Sequencing D->E F 6. Express & Purify Mutant Protein E->F G 7. Kinetic Characterization F->G

Caption: Workflow for site-directed mutagenesis.

References

improving the efficiency of D-Lyxose crystallization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the efficiency of D-Lyxose crystallization. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound relevant to crystallization?

A1: this compound is a white, crystalline, and hygroscopic solid.[1] Its high polarity due to multiple hydroxyl groups makes it readily soluble in water.[1] Understanding its solubility in various solvents is crucial for designing an effective crystallization strategy.

Q2: What are the common solvents for this compound crystallization?

A2: Water is the primary solvent for this compound due to its high solubility.[1] Ethanol is often used as an anti-solvent or co-solvent to reduce solubility and induce crystallization.[2] Mixtures of ethanol and water are commonly employed to carefully control the supersaturation level.

Q3: What are the primary methods for crystallizing this compound?

A3: The most common methods for this compound crystallization, similar to other sugars, include:

  • Cooling Crystallization: This involves dissolving this compound in a solvent at an elevated temperature and then gradually cooling the solution to induce crystallization.

  • Anti-solvent Addition: This method involves adding a solvent in which this compound is poorly soluble (an anti-solvent, like ethanol) to a solution of this compound in a good solvent (like water) to reduce its solubility and cause it to crystallize.

  • Evaporation Crystallization: This technique involves slowly evaporating the solvent from a this compound solution, which increases the concentration and leads to crystallization.

Q4: What is polymorphism and is it a concern for this compound crystallization?

A4: Polymorphism is the ability of a solid material to exist in more than one crystal structure. Different polymorphs can have different physical properties, including solubility and stability. While information on this compound polymorphism is not extensively documented in publicly available literature, it is a common phenomenon in sugars.[3][4] Researchers should be aware that variations in crystallization conditions (e.g., solvent, temperature, cooling rate) could potentially lead to different polymorphic forms of this compound, which might affect downstream applications.

Troubleshooting Guide

This guide addresses common problems encountered during this compound crystallization and provides potential solutions.

Problem Potential Cause(s) Suggested Solution(s)
No crystals form - Solution is not supersaturated.- Nucleation is inhibited.- Concentrate the solution by evaporating some of the solvent.- Cool the solution to a lower temperature.- Add an anti-solvent (e.g., ethanol) gradually.- Introduce a seed crystal of this compound.- Scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites.
Oiling out / Formation of a syrup - Supersaturation is too high, leading to liquid-liquid phase separation.- Cooling rate is too fast.- Reheat the solution until the oil/syrup redissolves.- Add a small amount of the primary solvent (e.g., water) to reduce the supersaturation.- Cool the solution more slowly.- Use a different solvent system with a lower degree of supersaturation.
Formation of very fine or small crystals - Nucleation rate is too high.- Rapid cooling or anti-solvent addition.- Decrease the cooling rate.- Add the anti-solvent more slowly and with good mixing.- Reduce the level of supersaturation by using a slightly larger volume of solvent.- Consider using a seeding strategy with larger seed crystals.
Crystals are impure (e.g., discolored, low purity) - Presence of soluble impurities in the starting material.- Impurities are co-crystallizing with this compound.- Inefficient washing of the final crystals.- Recrystallize the product. A second crystallization step can significantly improve purity.- Treat the initial solution with activated carbon to remove colored impurities.- Ensure the crystals are thoroughly washed with a cold solvent in which this compound is sparingly soluble (e.g., cold ethanol-water mixture or absolute ethanol).
Low crystal yield - Incomplete crystallization.- Significant amount of this compound remains in the mother liquor.- Ensure the solution is cooled to a sufficiently low temperature for an adequate amount of time.- Optimize the solvent/anti-solvent ratio to minimize the final solubility of this compound.- Recover this compound from the mother liquor by further concentration or by using a different crystallization technique.

Data Presentation

Table 1: Solubility of this compound in Water and Ethanol

This table summarizes the known solubility data for this compound.

SolventTemperatureSolubilityReference
WaterRoom Temperature50 mg/mL[1][5][6]
Absolute Ethanol17 °C1 part in 38 parts (approx. 26.3 mg/mL)[2]
Table 2: Solubility of D-Xylose in Water and Ethanol-Water Mixtures (as a proxy for this compound)

Disclaimer: The following data is for D-Xylose, a close structural isomer of this compound. This data can be used as an estimation for designing this compound crystallization experiments, but optimal conditions may vary.

Solvent System (w/w)Temperature (°C)Solubility ( g/100g of solvent)Reference
Water0119.3[7]
Water10143.2[7]
Water20173.2[7]
Water30209.7[7]
Water40254.5[7]
Water50309.2[7]
Water60375.8[7]
50% Ethanol / 50% Water056.2[7]
50% Ethanol / 50% Water1068.5[7]
50% Ethanol / 50% Water2083.3[7]
50% Ethanol / 50% Water30101.4[7]
50% Ethanol / 50% Water40123.4[7]
50% Ethanol / 50% Water50150.2[7]
50% Ethanol / 50% Water60182.7[7]
Ethanol250.76[8]

Experimental Protocols

Protocol 1: Cooling Crystallization of this compound from an Aqueous Solution

Objective: To obtain this compound crystals by controlled cooling of a saturated aqueous solution.

Materials:

  • This compound

  • Deionized water

  • Erlenmeyer flask

  • Heating plate with magnetic stirring

  • Magnetic stir bar

  • Crystallization dish or beaker

  • Ice bath

  • Buchner funnel and filter paper

  • Vacuum flask

Methodology:

  • Dissolution: Prepare a saturated solution of this compound in deionized water at an elevated temperature (e.g., 60-70 °C). Add this compound to the water in an Erlenmeyer flask with stirring until no more solid dissolves. A slight excess of solvent can be added to ensure all solute is dissolved.

  • Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration of the saturated solution into a clean, pre-warmed crystallization vessel.

  • Cooling: Cover the vessel and allow it to cool slowly to room temperature. To promote the formation of larger crystals, insulate the vessel to slow down the cooling rate.

  • Further Cooling: Once the solution has reached room temperature, place it in an ice bath or refrigerator (4 °C) for several hours to maximize crystal yield.

  • Crystal Harvesting: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold deionized water, followed by a wash with cold ethanol to help dry the crystals.

  • Drying: Dry the crystals in a desiccator under vacuum or in a low-temperature oven.

Protocol 2: Anti-solvent Crystallization of this compound using an Ethanol/Water System

Objective: To crystallize this compound by the addition of ethanol as an anti-solvent to an aqueous solution.

Materials:

  • This compound

  • Deionized water

  • Ethanol (absolute or 95%)

  • Beaker or flask with stirring

  • Burette or dropping funnel

  • Buchner funnel and filter paper

  • Vacuum flask

Methodology:

  • Dissolution: Prepare a concentrated solution of this compound in deionized water at room temperature.

  • Anti-solvent Addition: With gentle stirring, slowly add ethanol to the this compound solution from a burette or dropping funnel. The addition rate should be slow to control the generation of supersaturation and promote the growth of larger crystals.

  • Observation: Continue adding ethanol until the solution becomes cloudy (the cloud point), indicating the onset of nucleation. Then, continue adding ethanol slowly until precipitation appears complete.

  • Maturation: Allow the resulting crystal slurry to stir for a period (e.g., 1-2 hours) to allow the crystals to grow and the system to reach equilibrium.

  • Crystal Harvesting: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the ethanol/water mixture from the final mother liquor, followed by a wash with pure ethanol.

  • Drying: Dry the crystals in a desiccator under vacuum.

Visualizations

Crystallization_Workflow cluster_prep Preparation cluster_crystallization Crystallization cluster_harvest Harvesting & Purification dissolution Dissolve this compound in Solvent hot_filtration Hot Filtration (Optional) dissolution->hot_filtration cooling Cooling hot_filtration->cooling antisolvent Anti-solvent Addition hot_filtration->antisolvent evaporation Evaporation hot_filtration->evaporation filtration Vacuum Filtration cooling->filtration antisolvent->filtration evaporation->filtration washing Crystal Washing filtration->washing drying Drying washing->drying final_product final_product drying->final_product Pure this compound Crystals

Caption: A general workflow for the crystallization of this compound.

Troubleshooting_Logic start Crystallization Experiment no_crystals No Crystals Formed? start->no_crystals oiling_out Oiling Out Occurred? no_crystals->oiling_out No solution1 Increase Supersaturation: - Evaporate solvent - Cool further - Add anti-solvent no_crystals->solution1 Yes solution2 Induce Nucleation: - Add seed crystal - Scratch flask no_crystals->solution2 Yes small_crystals Crystals Too Small? oiling_out->small_crystals No solution3 Decrease Supersaturation: - Reheat and add solvent oiling_out->solution3 Yes low_yield Yield is Low? small_crystals->low_yield No solution4 Slow Down Kinetics: - Decrease cooling rate - Add anti-solvent slower small_crystals->solution4 Yes solution5 Optimize for Yield: - Cool to lower temp - Adjust solvent ratio low_yield->solution5 Yes end Successful Crystallization low_yield->end No solution1->start solution2->start solution3->start solution4->start solution5->start

Caption: A logical diagram for troubleshooting common this compound crystallization issues.

D_Lyxose_Metabolism D_Lyxose This compound D_Xylulose D-Xylulose D_Lyxose->D_Xylulose this compound Isomerase D_Xylulose_5P D-Xylulose-5-Phosphate D_Xylulose->D_Xylulose_5P Xylulokinase PPP Pentose Phosphate Pathway D_Xylulose_5P->PPP

Caption: The metabolic pathway of this compound isomerization.

References

troubleshooting peak tailing in D-Lyxose chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for common issues encountered during the chromatographic analysis of D-Lyxose, with a specific focus on addressing peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it measured?

A1: Peak tailing is a phenomenon in chromatography where the tail end of a peak is broader than the front end, resulting in an asymmetrical peak shape.[1][2] In an ideal chromatogram, peaks should be symmetrical and Gaussian in shape.[2][3] Peak tailing is quantitatively measured by the tailing factor (Tf) or asymmetry factor (As). A value of 1.0 indicates a perfectly symmetrical peak. Values greater than 1 suggest peak tailing, and values below 1 indicate peak fronting. For many analytical methods, a tailing factor of less than 2.0 is generally considered acceptable.[4]

Q2: Why is my this compound peak tailing?

A2: Peak tailing for this compound, a polar monosaccharide, can be caused by a variety of factors related to the column, mobile phase, sample, or HPLC system. Common causes include secondary interactions with the stationary phase, column degradation, improper mobile phase pH, sample overload, or extra-column band broadening.[1][2][3]

Q3: Can the chromatography method itself cause peak tailing for sugars like this compound?

A3: Yes, the inherent nature of sugar chromatography can contribute to peak shape issues. For instance, the anomeric forms of reducing sugars can sometimes separate, leading to split or broadened peaks. High pH and elevated temperatures are often employed in methods like High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD) to collapse these anomers into a single sharp peak. Additionally, secondary interactions between the hydroxyl groups of the sugar and active sites on the stationary phase can cause tailing.

Q4: I am observing peak tailing for all the peaks in my chromatogram, not just this compound. What could be the issue?

A4: If all peaks are tailing, the problem is likely systemic and not specific to the analyte. Common causes include a void at the column inlet, a partially blocked frit, or issues with extra-column dead volume in the tubing or connections.[5]

Troubleshooting Guides

Issue 1: this compound peak specifically is tailing

This issue often points to chemical interactions between this compound and the stationary phase.

Possible Cause Troubleshooting Steps Expected Outcome
Secondary Interactions with Column Packing 1. Optimize Mobile Phase pH: For HPAE-PAD, ensure the NaOH concentration is appropriate. Lower concentrations (e.g., 20 mM NaOH) can improve the resolution of aldopentoses like this compound.[6] For other methods, adjusting the pH away from the pKa of silanol groups (for silica-based columns) can reduce tailing. 2. Use an End-Capped Column: If using a silica-based column, switch to one that has been end-capped to minimize interactions with residual silanol groups.Improved peak symmetry (Tailing Factor closer to 1.0).
Column Contamination 1. Flush the Column: Follow the manufacturer's instructions for column washing. A common procedure is to flush with a strong solvent. 2. Use a Guard Column: A guard column can protect the analytical column from contaminants in the sample.Restoration of a symmetrical peak shape.
Sample Overload 1. Dilute the Sample: Inject a sample that is 5-10 times more dilute. 2. Reduce Injection Volume: Decrease the volume of sample injected onto the column.A sharper, more symmetrical peak.
Issue 2: All peaks in the chromatogram are tailing

This suggests a physical problem within the HPLC system or the column.

Possible Cause Troubleshooting Steps Expected Outcome
Column Void or Bed Deformation 1. Inspect the Column Inlet: A visible void may be present. 2. Reverse-Flush the Column: If recommended by the manufacturer, this can sometimes resolve blockages at the inlet frit. 3. Replace the Column: If a void is suspected or the column is old, replacement is the most reliable solution.Symmetrical peaks for all analytes.
Extra-Column Dead Volume 1. Check Tubing and Connections: Ensure all tubing is as short as possible and that all fittings are properly tightened to avoid dead volume. Use tubing with a narrow internal diameter.[3]Improved peak shape for all analytes.
Partially Blocked Frit 1. Backflush the Column: This may dislodge particulate matter from the inlet frit. 2. Replace the Frit: If possible, replace the inlet frit of the column.Restoration of normal peak shapes.

Quantitative Data Summary

The following table provides representative data on how changes in chromatographic conditions can affect the peak tailing factor for a monosaccharide like this compound. Please note that this is illustrative data based on typical chromatographic behavior and not from a specific experiment on this compound.

Parameter Changed Condition A Tailing Factor (Tf) - A Condition B Tailing Factor (Tf) - B Rationale for Improvement
Mobile Phase pH (HPAE) 100 mM NaOH1.820 mM NaOH1.2Optimal NaOH concentration improves resolution and peak shape for aldopentoses.[6]
Flow Rate 1.0 mL/min1.60.5 mL/min1.3A lower flow rate can allow for better mass transfer, leading to improved peak symmetry.
Column Temperature 25 °C1.740 °C1.4Increased temperature can improve mass transfer and reduce mobile phase viscosity, often leading to sharper peaks.
Sample Concentration 10 mg/mL2.11 mg/mL1.2Lower concentrations prevent overloading of the stationary phase.

Experimental Protocol: HPAE-PAD Analysis of this compound

This protocol is a representative method for the analysis of this compound using High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD).

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, and a thermostatted column compartment.

  • Electrochemical detector with a gold working electrode and a pH-Ag/AgCl reference electrode.

2. Reagents and Materials:

  • This compound standard

  • Deionized water (18.2 MΩ·cm)

  • 50% (w/w) Sodium Hydroxide (NaOH) solution

  • 0.2 µm membrane filters for aqueous solutions

3. Chromatographic Conditions:

  • Column: A high-performance anion-exchange column suitable for carbohydrate analysis (e.g., CarboPac™ series).

  • Mobile Phase: 20 mM NaOH. To prepare, dilute the 50% NaOH solution with deionized water. Degas the mobile phase before use.

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: Pulsed Amperometric Detection (PAD) with a waveform optimized for carbohydrate analysis. A typical waveform might include potentials for detection, oxidation, and reduction to clean the electrode surface.

4. Standard and Sample Preparation:

  • Stock Standard: Prepare a 1 mg/mL stock solution of this compound in deionized water.

  • Working Standards: Prepare a series of working standards by diluting the stock solution with deionized water to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

  • Sample Preparation: Dilute the sample containing this compound with deionized water to fall within the calibration range. Filter the diluted sample through a 0.2 µm filter before injection.

5. System Suitability:

  • Inject a mid-range standard multiple times to ensure system suitability.

  • Acceptance Criteria:

    • Peak Area Relative Standard Deviation (RSD) ≤ 2.0%

    • Retention Time RSD ≤ 1.0%

    • Tailing Factor (Tf) ≤ 1.5

Visualizations

Troubleshooting_Workflow start Peak Tailing Observed for this compound q1 Are all peaks tailing? start->q1 cause_all Systemic Issue q1->cause_all Yes cause_specific Analyte-Specific Issue q1->cause_specific No check_void Check for column void / bed deformation cause_all->check_void check_frit Inspect/backflush column frit check_void->check_frit check_dead_volume Verify tubing and connections for dead volume check_frit->check_dead_volume solution_systemic Replace column or rectify system issue check_dead_volume->solution_systemic q2 Is sample concentration high? cause_specific->q2 overload Potential Sample Overload q2->overload Yes chem_issue Chemical Interaction Issue q2->chem_issue No solution_overload Dilute sample or reduce injection volume overload->solution_overload check_ph Optimize mobile phase pH chem_issue->check_ph check_column_chem Consider alternative column chemistry (e.g., end-capped) check_ph->check_column_chem check_contamination Flush column / use guard column check_column_chem->check_contamination solution_chem Modify method or improve sample cleanup check_contamination->solution_chem

Caption: Troubleshooting workflow for this compound peak tailing.

Chemical_Interactions cluster_result Resulting Chromatogram silanol Si-OH (Silanol Group) (Active Site) peak Tailing Peak lyxose This compound (-OH groups) lyxose->silanol Secondary Interaction (e.g., Hydrogen Bonding)

References

Technical Support Center: Enhancing the Recovery of D-Lyxose from Reaction Mixtures

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the recovery of D-Lyxose. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound from various reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for producing this compound in a reaction mixture?

A1: this compound is often produced through the enzymatic isomerization of other more readily available sugars. A common method involves the conversion of D-xylulose to this compound using an enzyme such as L-ribose isomerase.[1] Another approach involves a multi-step microbial and enzymatic process starting from D-glucose.[1]

Q2: What are the primary challenges in recovering this compound from these reaction mixtures?

A2: The primary challenges include:

  • Separation from structurally similar sugars: Reaction mixtures often contain residual substrates (e.g., D-xylulose) and other aldopentoses (e.g., D-arabinose, D-xylose) which have similar chemical and physical properties to this compound, making separation difficult.[1][2]

  • Low crystallization yield: The presence of impurities can inhibit the crystallization of this compound, leading to lower recovery yields.[3][4]

  • Enzyme inhibition: Byproducts or high substrate concentrations in the reaction mixture can inhibit the enzymatic conversion, affecting the final yield of this compound.

Q3: Can I use chromatography to purify this compound?

A3: Yes, High-Performance Liquid Chromatography (HPLC) is an effective method for separating this compound from other monosaccharides.[2][5] Specifically, high-performance anion-exchange chromatography (HPAE) under alkaline conditions can be used to resolve different aldopentoses.[2]

Q4: Is crystallization a viable method for large-scale purification of this compound?

A4: Crystallization is a common and scalable method for the purification of sugars.[3][4] However, its success is highly dependent on the purity of the this compound solution. Pre-purification steps to remove impurities are often necessary to achieve high-purity crystals.[3][4]

Q5: Are there any enzymatic methods to simplify the purification process?

A5: Yes. In cases where D-xylulose is a significant impurity, it can be selectively degraded using microorganisms like Saccharomyces cerevisiae.[1] This simplifies the subsequent purification steps by removing a key contaminant.

Troubleshooting Guides

Issue 1: Poor resolution of this compound in HPLC
Possible Cause Troubleshooting Step
Co-elution with other sugars D-arabinose and this compound can co-elute under certain conditions.[2] Adjusting the concentration of the NaOH eluent can improve resolution. Optimal separation of all aldopentoses has been achieved with a 20 mM NaOH eluent.[2]
Inappropriate column chemistry Anion-exchange stationary phases are effective for separating aldoses under alkaline conditions.[2] Ensure the column is suitable for carbohydrate separations.
Incorrect flow rate High flow rates can lead to peak broadening and poor separation. Optimize the flow rate according to the column manufacturer's recommendations.
Issue 2: Low yield or failure of this compound crystallization
Possible Cause Troubleshooting Step
Presence of impurities Impurities, such as other sugars or reaction byproducts, can inhibit nucleation and crystal growth.[3][4] It is recommended to perform a pre-purification step, such as column chromatography, to increase the purity of the this compound solution before attempting crystallization.
Incorrect solvent system The choice of solvent is critical for crystallization. Mixtures of ethanol and water are commonly used for sugar crystallization.[3][4] Experiment with different solvent ratios to find the optimal conditions for this compound.
Suboptimal temperature and concentration The solution may be undersaturated or supersaturated at a given temperature. Slowly evaporate the solvent to increase the concentration or gradually cool the saturated solution to induce crystallization.
Issue 3: Incomplete enzymatic conversion to this compound
Possible Cause Troubleshooting Step
Sub-optimal reaction conditions Enzyme activity is highly dependent on pH, temperature, and the presence of cofactors. Ensure that the reaction conditions are optimized for the specific isomerase being used. For example, some this compound isomerases are highly thermoactive and require specific divalent cations like Mn2+ for maximum activity.[6]
Enzyme inhibition High concentrations of substrate or product can inhibit enzyme activity. Consider a fed-batch approach for substrate addition or in-situ product removal to drive the reaction forward.
Enzyme instability The enzyme may be unstable under the reaction conditions. The use of thermostable enzymes or enzyme immobilization can improve operational stability.[6]

Quantitative Data Summary

Table 1: HPLC Separation of Aldopentoses

Eluent (NaOH) Concentration Resolution of D-Arabinose and this compound Reference
100 mMCo-eluted as a single peak[2]
80 mMNearly identical retention times[2]
20 mMEffectively resolved[2]

Table 2: Enzymatic Conversion of D-Xylulose to this compound

Enzyme Conversion Rate Reference
L-ribose isomerase from Acinetobacter sp.Approximately 70%[1]

Experimental Protocols

Protocol 1: HPLC Separation of this compound
  • System Preparation:

    • Column: Anion-exchange stationary phase (e.g., prepared from polystyrene-based copolymer and diamine).[2]

    • Eluent: Prepare a 20 mM NaOH solution. Degas the eluent before use.

    • Detector: Pulsed Amperometric Detector (PAD) or Refractive Index (RI) detector.

  • Sample Preparation:

    • Dissolve the reaction mixture in the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: As per column manufacturer's recommendation (typically 0.5 - 1.0 mL/min).

    • Column Temperature: Maintain a constant temperature (e.g., 30 °C).

    • Injection Volume: 10-20 µL.

  • Analysis:

    • Run the sample and compare the retention time with a this compound standard.

    • Quantify the this compound peak area to determine its concentration.

Protocol 2: Selective Degradation of D-Xylulose
  • Culture Preparation:

    • Grow a culture of Saccharomyces cerevisiae in an appropriate medium (e.g., YPD) to the mid-log phase.

  • Cell Harvesting and Washing:

    • Centrifuge the culture to pellet the cells.

    • Wash the cell pellet with a sterile buffer (e.g., phosphate-buffered saline) to remove residual media.

  • Degradation Reaction:

    • Resuspend the washed Saccharomyces cerevisiae cells in the reaction mixture containing this compound and D-xylulose.

    • Incubate the mixture with gentle agitation. Monitor the degradation of D-xylulose over time using a suitable analytical method (e.g., HPLC).

  • Post-Reaction Processing:

    • Once the D-xylulose is consumed, centrifuge the mixture to remove the yeast cells.

    • The resulting supernatant, enriched in this compound, can be taken forward for further purification.[1]

Visualizations

Enzymatic_Conversion_Pathway D-Glucose D-Glucose D-Arabitol D-Arabitol D-Glucose->D-Arabitol Candida famata D-Xylulose D-Xylulose D-Arabitol->D-Xylulose Acetobacter aceti This compound This compound D-Xylulose->this compound L-ribose isomerase

Caption: Multi-step enzymatic pathway for this compound production from D-Glucose.

D_Lyxose_Recovery_Workflow cluster_reaction Reaction Stage cluster_purification Purification Stage Enzymatic_Reaction Enzymatic Reaction (e.g., D-Xylulose -> this compound) Selective_Degradation Selective Degradation of Impurities (e.g., using S. cerevisiae) Enzymatic_Reaction->Selective_Degradation Chromatography Chromatographic Separation (e.g., HPLC) Selective_Degradation->Chromatography Crystallization Crystallization Chromatography->Crystallization

Caption: General workflow for the recovery and purification of this compound.

References

Validation & Comparative

A Comparative Guide to the Quantification of D-Lyxose: HPLC, GC-MS, and Enzymatic Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of D-Lyxose is crucial in various applications, from metabolism studies to its use as a building block in the synthesis of bioactive molecules. This guide provides an objective comparison of three common analytical methods for this compound quantification: High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzymatic Assays.

This comparison is supported by experimental data and detailed methodologies to assist in selecting the most suitable technique for specific research needs.

Method Comparison

The selection of an appropriate analytical method depends on factors such as required sensitivity, sample matrix complexity, desired throughput, and available instrumentation. The following table summarizes the key performance characteristics of HPLC-RID, GC-MS, and a representative enzymatic assay.

ParameterHPLC-RID (Estimated for this compound)GC-MS (Validated for Xylose)Enzymatic Assay (Validated for D-Xylose)
Principle Separation based on polarity, detection by change in refractive index.Separation of volatile derivatives by gas chromatography and detection by mass spectrometry.Enzymatic conversion of the analyte, leading to a measurable spectrophotometric signal.
Linearity (Range) Estimated 0.1 - 5 mg/mL[1][2]0.5 - 500 mg/L[3]2 - 100 µg per assay (0.02 - 1 g/L)[4]
Limit of Detection (LOD) Estimated 0.01 - 0.17 mg/mL[1][2]0.03 mg/L[3]0.701 mg/L[4]
Limit of Quantification (LOQ) Estimated 0.03 - 0.56 mg/mL[1][2]Not explicitly stated, but above LOD.Not explicitly stated in the same units, but the working range starts at 2 µg per assay.[4]
Precision (RSD%) < 5% (Repeatability)[1][2]Intra-assay: 7.2% - 11.2%; Inter-assay: 6.8% - 13.2%[3]Inter-day repeatability <3.58%[5]
Accuracy (Recovery %) Typically 95-105% (based on similar sugars)92.1% - 124.7%[3]Quantitative recovery of internal standard is expected.[4]
Sample Preparation Filtration, dilution.Derivatization required (e.g., silylation).Dilution, potential deproteinization.[4]
Analysis Time ~10-20 minutes per sample.Longer due to derivatization and GC run time.~6 minutes per sample (reaction time).[5]
Specificity May have co-elution with other isomers. Chiral columns can separate D/L forms.[6][7]High specificity due to mass fragmentation patterns.High specificity for the target sugar, but potential cross-reactivity should be assessed.[4]

Experimental Protocols

High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)

This method is adapted from validated procedures for monosaccharide analysis, including xylose.[2][8][9] Disclaimer: As a fully validated HPLC-RID method for this compound with complete performance data was not found in the available literature, the performance characteristics are estimated based on validated methods for similar monosaccharides like xylose.

Instrumentation:

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and a refractive index detector.

Chromatographic Conditions:

  • Column: Amino-based column (e.g., SUPELCOSIL™ LC-NH2, 250 x 4.6 mm, 5 µm) or a ligand exchange column (e.g., Shodex SUGAR SP0810).[1]

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (e.g., 75:25, v/v).[2]

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: 30 - 40 °C.

  • Detector Temperature: 35 °C.

  • Injection Volume: 10 - 20 µL.

Sample Preparation:

  • Dissolve the sample in the mobile phase.

  • Filter the sample through a 0.45 µm syringe filter before injection.

  • Dilute the sample as necessary to fall within the linear range of the assay.

Validation Parameters (Estimated for this compound based on Xylose data):

  • Linearity: A calibration curve is constructed by plotting the peak area against the concentration of this compound standards. A linear range of approximately 0.1 to 5 mg/mL is expected.[1][2]

  • Precision: Assessed by repeated injections of a standard solution. The relative standard deviation (RSD) should be less than 5%.[1][2]

  • Accuracy: Determined by the recovery of spiked this compound in a sample matrix.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample containing this compound Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Dilute Dilute to Linear Range Filter->Dilute Inject Inject into HPLC Dilute->Inject Separate Chromatographic Separation (Amino or Ligand Exchange Column) Inject->Separate Detect Refractive Index Detection Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peak Area Chromatogram->Integrate Quantify Quantify using Calibration Curve Integrate->Quantify

HPLC-RID workflow for this compound quantification.
Gas Chromatography-Mass Spectrometry (GC-MS)

This method provides high specificity and sensitivity but requires a derivatization step to make the sugar volatile. The following protocol is based on a validated method for the analysis of various sugars, including xylose.[3]

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

Derivatization (Silylation):

  • Dry an aliquot of the sample under a stream of nitrogen.

  • Add a solution of methoxyamine hydrochloride in pyridine and heat to form methoxime derivatives.

  • Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and heat to form trimethylsilyl (TMS) derivatives.

GC-MS Conditions:

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: Start at a low temperature (e.g., 70°C), then ramp to a high temperature (e.g., 310°C).

  • Injector Temperature: 250-290°C.

  • MS Ion Source Temperature: 230°C.

  • MS Quadrupole Temperature: 150°C.

  • Detection Mode: Scan or Selected Ion Monitoring (SIM).

Validation Parameters (for Xylose):

  • Linearity: A calibration curve is prepared using derivatized this compound standards. The method for xylose was linear from 0.5 to 500 mg/L.[3]

  • LOD: 0.03 mg/L for xylose.[3]

  • Precision: Intra-assay and inter-assay coefficients of variation for xylose were 7.2-11.2% and 6.8-13.2%, respectively.[3]

  • Accuracy: Recovery for xylose was found to be between 84.9% and 143.3%.[3]

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Aqueous Sample Dry Dry Sample Sample->Dry Derivatize1 Methoximation Dry->Derivatize1 Derivatize2 Silylation Derivatize1->Derivatize2 Inject Inject into GC-MS Derivatize2->Inject Separate Gas Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect TIC Generate Total Ion Chromatogram Detect->TIC Extract Extract Ion Chromatogram (for specific m/z) TIC->Extract Quantify Quantify using Internal Standard Extract->Quantify

GC-MS workflow for this compound quantification.
Enzymatic Assay

Enzymatic assays offer high specificity and are often available in convenient kit formats. While a specific commercial kit for this compound was not identified, a validated kit for D-Xylose is available from Megazyme. The substrate specificity of the xylose dehydrogenase enzyme used in this kit would need to be considered for potential cross-reactivity with this compound. Some D-xylose isomerases have been shown to not utilize this compound as a substrate, suggesting high specificity.[4]

Principle (D-Xylose Assay Kit):

  • β-D-xylose is oxidized by NAD+ to D-xylonic acid in the presence of β-xylose dehydrogenase (β-XDH).

  • The amount of NADH formed is stoichiometric to the amount of D-xylose and is measured by the increase in absorbance at 340 nm.[4]

Assay Protocol (Megazyme D-Xylose Assay Kit):

  • Pipette buffer, NAD+ solution, and sample into a cuvette.

  • Read the initial absorbance (A1) at 340 nm.

  • Start the reaction by adding β-xylose dehydrogenase.

  • Read the final absorbance (A2) after the reaction is complete (~6 minutes).

  • Calculate the change in absorbance (ΔA = A2 - A1) and determine the D-xylose concentration using the provided calculation formula and the extinction coefficient of NADH.

Validation Parameters (for D-Xylose):

  • Linear Range: 2 to 100 µg of D-xylose per assay.[4]

  • LOD: 0.701 mg/L.[4]

  • Precision: Inter-day repeatability (%RSD) was <3.58%.[5]

  • Specificity: The β-xylose dehydrogenase may have some activity with D-glucose at high concentrations, but the kit includes a protocol for glucose removal.[4] The specificity for this compound would need to be experimentally determined.

Enzymatic_Workflow cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_calc Calculation Sample Sample Solution Reagents Pipette Buffer, NAD+, and Sample to Cuvette Sample->Reagents Read1 Read Initial Absorbance (A1 at 340 nm) Reagents->Read1 AddEnzyme Add β-Xylose Dehydrogenase Read1->AddEnzyme Incubate Incubate (~6 min) AddEnzyme->Incubate Read2 Read Final Absorbance (A2 at 340 nm) Incubate->Read2 CalcDeltaA Calculate ΔA = A2 - A1 Read2->CalcDeltaA CalcConc Calculate D-Xylose Concentration CalcDeltaA->CalcConc

Enzymatic assay workflow for pentose sugar quantification.

References

A Comparative Analysis of D-Lyxose and D-Xylose Metabolic Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the metabolic pathways for two pentose sugars, D-Lyxose and D-Xylose. Understanding the nuances of their metabolism is crucial for applications in biotechnology, metabolic engineering, and the development of novel therapeutics. This document outlines the key enzymatic steps, presents quantitative data for comparative performance, details relevant experimental protocols, and provides visual representations of the metabolic pathways.

Introduction to this compound and D-Xylose Metabolism

D-Xylose is the second most abundant sugar in nature, primarily found in lignocellulosic biomass, and its metabolic pathways have been extensively studied in a variety of organisms.[1] In contrast, this compound is a rarer aldopentose, and its metabolic processing is less characterized but holds interest for the production of functional sugars. Both sugars are isomers, and their metabolic pathways converge on the common intermediate D-Xylulose, which subsequently enters the central Pentose Phosphate Pathway (PPP).

The primary metabolic route for this compound involves its isomerization to D-Xylulose, a reaction catalyzed by the enzyme this compound Isomerase (D-LI).[2][3][4] D-Xylose, on the other hand, can be metabolized through at least four distinct pathways, with the specific route being dependent on the organism.[5]

Comparative Overview of Metabolic Pathways

The metabolism of D-Xylose is significantly more diverse than that of this compound. Prokaryotes typically utilize an isomerase pathway or oxidative pathways, while eukaryotes predominantly employ an oxido-reductase pathway.[5] this compound metabolism, as currently understood, centers around a single isomerization step to enter the central metabolic pathways.

This compound Metabolic Pathway

The assimilation of this compound is initiated by the enzyme This compound Isomerase (D-LI) , which catalyzes the conversion of this compound to D-Xylulose .[2][3][4] D-Xylulose is then phosphorylated by Xylulokinase (XK) to form D-Xylulose-5-phosphate , an intermediate of the Pentose Phosphate Pathway.[6]

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D_Lyxose_Metabolism D_Lyxose This compound D_Xylulose D-Xylulose D_Lyxose->D_Xylulose this compound Isomerase (D-LI) D_Xylulose_5P D-Xylulose-5-Phosphate D_Xylulose->D_Xylulose_5P Xylulokinase (XK) ATP -> ADP PPP Pentose Phosphate Pathway D_Xylulose_5P->PPP

This compound Metabolic Pathway
D-Xylose Metabolic Pathways

D-Xylose metabolism is more complex, with distinct pathways found in different organisms.

  • Isomerase Pathway (Prokaryotes): This is the most direct route, where Xylose Isomerase (XI) converts D-Xylose directly to D-Xylulose.[5][7] This is then phosphorylated to enter the PPP.

  • Oxido-reductase Pathway (Eukaryotes): This two-step pathway involves the reduction of D-Xylose to Xylitol by Xylose Reductase (XR) , followed by the oxidation of Xylitol to D-Xylulose by Xylitol Dehydrogenase (XDH) .[5] This pathway's efficiency can be affected by cofactor imbalances between the NAD(P)H-dependent XR and the NAD+-dependent XDH.

  • Oxidative Pathways (Prokaryotes): These pathways, including the Weimberg and Dahms pathways, do not proceed via D-Xylulose. Instead, D-Xylose is oxidized to D-Xylonic acid and further catabolized.[5] The Weimberg pathway converts D-Xylose to α-ketoglutarate, an intermediate of the Krebs cycle. The Dahms pathway leads to the formation of pyruvate and glycolaldehyde.

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D_Xylose_Metabolism cluster_isomerase Isomerase Pathway (Prokaryotes) cluster_oxidoreductase Oxido-reductase Pathway (Eukaryotes) cluster_oxidative Oxidative Pathways (Prokaryotes) D_Xylose1 D-Xylose D_Xylulose1 D-Xylulose D_Xylose1->D_Xylulose1 Xylose Isomerase (XI) D_Xylulose_5P D-Xylulose-5-Phosphate D_Xylulose1->D_Xylulose_5P Xylulokinase (XK) ATP -> ADP D_Xylose2 D-Xylose Xylitol Xylitol D_Xylose2->Xylitol Xylose Reductase (XR) NAD(P)H -> NAD(P)+ D_Xylulose2 D-Xylulose Xylitol->D_Xylulose2 Xylitol Dehydrogenase (XDH) NAD+ -> NADH D_Xylulose2->D_Xylulose_5P Xylulokinase (XK) ATP -> ADP D_Xylose3 D-Xylose D_Xylono_lactone D-Xylono-lactone D_Xylose3->D_Xylono_lactone D-Xylose Dehydrogenase D_Xylonic_acid D-Xylonic acid D_Xylono_lactone->D_Xylonic_acid Lactonase Weimberg Weimberg Pathway D_Xylonic_acid->Weimberg Dahms Dahms Pathway D_Xylonic_acid->Dahms PPP Pentose Phosphate Pathway D_Xylulose_5P->PPP

Overview of D-Xylose Metabolic Pathways

Quantitative Data and Performance Comparison

The efficiency of this compound and D-Xylose metabolism can be compared by examining the kinetic parameters of their key initiating enzymes.

Table 1: Comparison of Key Enzymes in this compound and D-Xylose Metabolism

FeatureThis compound MetabolismD-Xylose Metabolism
Key Enzyme(s) This compound Isomerase (D-LI)Xylose Isomerase (XI), Xylose Reductase (XR) & Xylitol Dehydrogenase (XDH), D-Xylose Dehydrogenase
Reaction This compound ⇌ D-XyluloseD-Xylose ⇌ D-Xylulose (XI) D-Xylose → Xylitol → D-Xylulose (XR/XDH) D-Xylose → D-Xylono-lactone (Oxidative)
Cofactors Divalent cations (e.g., Mn2+, Co2+)Divalent cations (XI), NAD(P)H (XR), NAD+ (XDH)
Common Organisms BacteriaBacteria, Yeasts, Fungi

Table 2: Kinetic Parameters of this compound Isomerase and D-Xylose Isomerase

EnzymeOrganismSubstrateK_m (mM)V_max (U/mg)Optimal pHOptimal Temp. (°C)
This compound Isomerase Thermofilum sp.This compound73 ± 6.6338 ± 14.9->95
This compound Isomerase Bacillus velezensisThis compound--6.555
D-Xylose Isomerase Streptomyces sp. CH7D-Xylose82.7763.64 (µM/min/mg)7.085
D-Xylose Isomerase Streptomyces rubiginosusD-Xylose5.03.3 (s⁻¹)8.025

Note: Kinetic parameters are highly dependent on assay conditions and the source of the enzyme. The data presented is for illustrative comparison.

In engineered microorganisms, the choice of pathway for D-Xylose utilization can significantly impact product yields and rates. For instance, a comparative study in Saccharomyces cerevisiae showed that the XR-XDH pathway led to a faster rate of ethanol production, while the XI pathway resulted in a higher overall ethanol yield.[8]

Experimental Protocols

To comparatively analyze the metabolism of this compound and D-Xylose, a series of experiments can be conducted.

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Experimental_Workflow Culture_Preparation Prepare microbial cultures (e.g., E. coli, S. cerevisiae) Growth_Assay Microbial Growth Assay Culture_Preparation->Growth_Assay Uptake_Assay Sugar Uptake Assay Culture_Preparation->Uptake_Assay Enzyme_Assay Enzyme Activity Assay Culture_Preparation->Enzyme_Assay Metabolite_Analysis Metabolite Analysis Culture_Preparation->Metabolite_Analysis Data_Analysis Comparative Data Analysis Growth_Assay->Data_Analysis Growth rates, biomass yield Uptake_Assay->Data_Analysis Uptake rates Enzyme_Assay->Data_Analysis Specific activities, kinetic parameters Metabolite_Analysis->Data_Analysis Product yields, byproduct formation

Experimental Workflow for Comparative Analysis
Microbial Growth Assay on Different Carbon Sources

Objective: To determine the ability of a microorganism to utilize this compound or D-Xylose as a sole carbon source and to compare the growth kinetics.

Methodology:

  • Prepare a minimal medium with either this compound or D-Xylose as the sole carbon source at a defined concentration (e.g., 2% w/v). A control with glucose and a no-sugar control should also be prepared.

  • Inoculate the media with the microorganism of interest to a starting optical density (OD) of ~0.1.

  • Incubate the cultures under appropriate conditions (e.g., 37°C with shaking for E. coli).

  • Monitor cell growth over time by measuring the OD at 600 nm using a spectrophotometer.

  • Plot the growth curves (ln(OD) vs. time) to determine the specific growth rate and the maximum biomass yield.[9]

Sugar Uptake Assay

Objective: To quantify the rate at which this compound and D-Xylose are transported into the cells.

Methodology:

  • Grow the microbial cells to the mid-exponential phase in a suitable medium.

  • Harvest the cells by centrifugation, wash them with a buffer, and resuspend them to a known cell density.

  • Initiate the uptake experiment by adding a known concentration of this compound or D-Xylose to the cell suspension.

  • At various time points, take aliquots of the suspension and immediately separate the cells from the medium (e.g., by rapid filtration).[10]

  • Measure the concentration of the sugar remaining in the supernatant using High-Performance Liquid Chromatography (HPLC).[11][12]

  • Calculate the sugar uptake rate based on the decrease in the external sugar concentration over time, normalized to the cell mass.

Spectrophotometric Assay for Isomerase Activity

Objective: To measure the in vitro activity of this compound Isomerase and D-Xylose Isomerase.

Methodology (for D-Xylose Isomerase):

  • This assay couples the isomerization of D-Xylose to D-Xylulose with the reduction of D-Xylulose by a dehydrogenase (e.g., sorbitol dehydrogenase) and the corresponding oxidation of NADH to NAD+.[5][6][13]

  • Prepare a reaction mixture containing buffer (e.g., Tris-HCl, pH 7.0), a divalent cation (e.g., MnCl2), NADH, a coupling enzyme (e.g., D-sorbitol dehydrogenase), and the cell extract or purified isomerase.

  • Initiate the reaction by adding D-Xylose.

  • Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

  • Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of NADH. A similar coupled assay can be developed for this compound Isomerase.

HPLC Analysis of Metabolites

Objective: To identify and quantify the sugars and their metabolic products in culture supernatants or cell extracts.

Methodology:

  • Collect samples from microbial cultures at different time points.

  • Centrifuge to separate cells from the supernatant. The supernatant can be analyzed for extracellular metabolites. For intracellular metabolites, the cell pellet needs to be lysed.

  • Filter the samples through a 0.22 µm filter.

  • Analyze the samples using an HPLC system equipped with a suitable column (e.g., Aminex HPX-87H) and a refractive index (RI) detector.[11][12]

  • Use a mobile phase such as dilute sulfuric acid or water.[12]

  • Quantify the concentrations of this compound, D-Xylose, D-Xylulose, xylitol, organic acids, and other products by comparing peak areas to those of known standards.

Conclusion

The metabolic pathways of this compound and D-Xylose, while converging on the central intermediate D-Xylulose, exhibit significant differences in their initial steps. D-Xylose metabolism is characterized by multiple, organism-specific pathways, offering a broader range of metabolic engineering targets. This compound metabolism appears to be more direct, relying on the activity of this compound Isomerase. The comparative analysis of their metabolic efficiencies, through the quantitative assessment of enzyme kinetics and in vivo performance, is essential for optimizing microbial strains for the production of biofuels and biochemicals from these pentose sugars. The experimental protocols provided herein offer a framework for conducting such comparative studies.

References

A Comparative Analysis of the Biological Activities of D-Lyxose and L-Lyxose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of D-Lyxose and L-Lyxose

In the landscape of rare sugars, the stereoisomers this compound and L-Lyxose present distinct biological profiles primarily dictated by the stereospecificity of metabolic enzymes. While both are aldopentoses with the same chemical formula, their differing spatial arrangements lead to vastly different interactions within biological systems. This guide provides a comparative overview of their known biological activities, supported by available experimental data, to inform research and development in therapeutics and biotechnology.

Key Differences in Biological Activity

The fundamental difference in the biological activity of this compound and L-Lyxose lies in their recognition and processing by cellular machinery. Biological systems, through eons of evolution, have developed a pronounced preference for D-sugars in metabolic pathways.[1] Enzymes, the catalysts of these pathways, are chiral molecules that exhibit a high degree of substrate specificity, often interacting with only one of two enantiomers.[1][2][3] This principle is the primary determinant of the distinct metabolic fates and biological effects of D- and L-Lyxose.

This compound is recognized by specific enzymes and can be integrated into cellular metabolism. It is a rare pentose sugar that holds potential as a precursor in the synthesis of novel therapeutic agents, including anti-tumor and antiviral drugs.[4] Its primary metabolic route involves isomerization to D-xylulose, a reaction catalyzed by the enzyme this compound isomerase.[5] D-xylulose can then enter the pentose phosphate pathway, a crucial metabolic cascade for generating NADPH and precursors for nucleotide biosynthesis.

L-Lyxose , in contrast, is generally not a substrate for the metabolic pathways that process D-sugars. Wild-type Escherichia coli, for instance, is incapable of utilizing L-Lyxose as a carbon source. However, through directed evolution, mutant strains of E. coli have been developed that can metabolize L-Lyxose by co-opting the L-rhamnose metabolic pathway.[6][7] In these mutants, the enzyme rhamnose isomerase catalyzes the conversion of L-Lyxose to L-xylulose.[7]

Quantitative Data Summary

The starkest quantitative comparison of the biological activity of D- and L-Lyxose is evident in their interaction with enzymes. The following table summarizes the kinetic parameters of enzymes known to act on these sugars, highlighting the profound specificity for the D-enantiomer.

Enzyme NameOrganismSubstrateKm (mM)Vmax (U/mg)Catalytic Efficiency (kcat/Km) (mM-1s-1)Reference
This compound isomeraseThermofilum sp.This compound 73 ± 6.6338 ± 14.9Not Reported[8]
L-Ribose>2% activity relative to this compound--[8]
This compound isomeraseCohnella laevoribosiiThis compound 22.4 ± 1.55,434.884.9 ± 5.8[4]
L-Ribose121.7 ± 10.875.5 ± 6.00.2[4]
This compound isomeraseSerratia proteamaculansThis compound 13.3Not ReportedNot Reported[9]
D-Mannose32.2Not ReportedNot Reported[9]

Note: Data for L-Lyxose with these specific this compound isomerases is not available, as the enzymes show high specificity for D-sugars. The comparison with L-ribose in the case of the Cohnella laevoribosii enzyme illustrates the degree of stereoselectivity.

Metabolic Pathways and Experimental Workflows

The metabolic fates of this compound and L-Lyxose are distinct, dictated by the presence of specific enzymatic pathways.

This compound Metabolism

This compound is primarily metabolized via the pentose phosphate pathway after its isomerization to D-xylulose.

D_Lyxose_Metabolism D_Lyxose This compound D_Xylulose D-Xylulose D_Lyxose->D_Xylulose This compound isomerase PPP Pentose Phosphate Pathway D_Xylulose->PPP

Metabolic pathway of this compound.
L-Lyxose Metabolism in Adapted Organisms

In specific mutant strains of organisms like E. coli, L-Lyxose can be metabolized through the L-rhamnose pathway.

L_Lyxose_Metabolism L_Lyxose L-Lyxose L_Xylulose L-Xylulose L_Lyxose->L_Xylulose Rhamnose isomerase (in mutant strains) L_Rhamnose_Pathway L-Rhamnose Metabolic Pathway L_Xylulose->L_Rhamnose_Pathway

Metabolic pathway of L-Lyxose in adapted E. coli.

Experimental Protocols

The following provides an overview of the methodologies used in the cited research to characterize the enzymatic activity towards this compound.

This compound Isomerase Activity Assay

Objective: To determine the kinetic parameters of this compound isomerase with various sugar substrates.

Protocol:

  • Enzyme Preparation: The this compound isomerase enzyme is purified from the source organism (e.g., Thermofilum sp. or Cohnella laevoribosii) using standard chromatography techniques.[4][8]

  • Reaction Mixture: The assay is typically performed in a buffered solution (e.g., 50 mM BisTris buffer, pH 7.0) containing a specific concentration of the sugar substrate (e.g., this compound), a divalent cation cofactor (e.g., 1 mM MnCl2), and a defined amount of the purified enzyme.[8]

  • Incubation: The reaction mixture is incubated at the optimal temperature for the enzyme (e.g., 95°C for the enzyme from Thermofilum sp.).[8]

  • Detection of Product: The formation of the ketose product (D-xylulose from this compound) is measured over time. A common method is the cysteine-carbazole test, which is a colorimetric assay specific for ketoses.[8]

  • Data Analysis: The initial reaction velocities are determined at various substrate concentrations. These data are then fitted to the Michaelis-Menten equation to calculate the Km (Michaelis constant) and Vmax (maximum reaction velocity).[8] The catalytic efficiency (kcat/Km) can be subsequently calculated.

Conclusion

The biological activities of this compound and L-Lyxose are fundamentally different, a direct consequence of the stereospecificity of the enzymes involved in carbohydrate metabolism. This compound can be utilized by various organisms through specific isomerases that channel it into the central pentose phosphate pathway. In contrast, L-Lyxose is largely inert in most wild-type organisms, though it can be metabolized by engineered strains that possess enzymes with relaxed substrate specificity or by co-opting alternative metabolic pathways. This differential activity underscores the critical importance of stereochemistry in drug design and metabolic engineering. For researchers in these fields, this compound represents a potential building block for novel therapeutics, while the metabolic inertness of L-Lyxose could be explored for applications where a non-metabolizable sugar is desired. Future research involving direct comparative studies of both enantiomers in various biological systems will be crucial to fully elucidate their respective potentials.

References

D-Lyxose versus D-Arabinose as Glycosylation Precursors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of appropriate monosaccharide precursors is a critical step in the synthesis of novel glycoconjugates and glycomaterials. This guide provides an objective comparison of two pentose sugars, D-Lyxose and D-Arabinose, as precursors for glycosylation, drawing upon available experimental data to inform on their respective utility in chemoenzymatic and biological glycosylation strategies.

This comparison reveals that while both are stereoisomers, D-Arabinose is a more readily accessible and currently more viable precursor for glycosylation due to established metabolic activation pathways and demonstrated applications in cellular glycosylation. This compound, a rare sugar, remains a potential but largely unexplored candidate for such applications.

D-Arabinose: An Accessible Precursor for Novel Glycosylation

D-Arabinose has been identified as a viable precursor for enzymatic glycosylation, primarily through its conversion into an activated nucleotide sugar donor, a prerequisite for its use by glycosyltransferases.

Activation of D-Arabinose

In certain organisms, D-Arabinose can be activated through a salvage pathway. This involves phosphorylation to D-arabinose-1-phosphate, followed by condensation with a nucleoside triphosphate (like GTP) to form a nucleotide sugar such as GDP-α-D-arabinopyranose (GDP-D-Arap)[1]. The biosynthesis of GDP-D-Arap in trypanosomatids proceeds via the phosphorylation of D-Ara to D-Araα-1-phosphate by an arabinokinase, followed by a condensation reaction with GTP catalyzed by a pyrophosphorylase[1]. Chemoenzymatic methods have also been developed to produce UDP-β-L-arabinose, demonstrating the feasibility of generating activated arabinose donors for in vitro glycosylation reactions[2][3].

D_Arabinose D-Arabinose D_Ara_1P D-Arabinose-1-Phosphate D_Arabinose->D_Ara_1P Arabinokinase (ATP → ADP) GDP_D_Arap GDP-α-D-Arabinopyranose D_Ara_1P->GDP_D_Arap GDP-D-Arap Pyrophosphorylase (GTP → PPi) Glycoconjugate Arabinosylated Glycoconjugate GDP_D_Arap->Glycoconjugate Arabinosyltransferase

Activation pathway of D-Arabinose for glycosylation.
Application in Cellular Glycosylation

A significant practical application of D-Arabinose as a glycosylation precursor has been demonstrated in the context of recombinant protein production. When Chinese hamster ovary (CHO) cells are cultured in media supplemented with D-arabinose, it can effectively replace L-fucose in the N-glycans of expressed antibodies, leading to arabinosylated glycoproteins[4]. This is possible due to the structural resemblance between D-arabinose and L-fucose, allowing it to be processed by the cellular glycosylation machinery[4]. This approach not only demonstrates the viability of D-arabinose as a precursor in a complex biological system but also presents a novel strategy for glycoengineering therapeutic proteins[4].

Quantitative Data on D-Arabinose Activation
ProductPrecursorEnzyme SystemYieldReference
UDP-β-L-arabinoseL-arabinose-1-phosphateUDP-sugar pyrophosphorylaseNot specified[2][3]
GDP-α-D-arabinopyranoseD-arabinoseArabinokinase and GDP-D-Arap PyrophosphorylaseNot specified in vivo[1]
Experimental Protocol: Chemoenzymatic Synthesis of UDP-β-L-arabinose

The following is a generalized protocol based on chemoenzymatic methods for producing nucleotide sugars[2][3].

Step 1: Synthesis of Arabinose-1-phosphate

  • Chemically synthesize arabinose-1-phosphate from L-arabinose. This often involves protection of hydroxyl groups, phosphorylation at the anomeric center, and subsequent deprotection.

Step 2: Enzymatic Synthesis of UDP-β-L-arabinose

  • Prepare a reaction mixture containing L-arabinose-1-phosphate, UTP, and a recombinant UDP-sugar pyrophosphorylase in a suitable buffer (e.g., Tris-HCl) with a divalent cation cofactor like MgCl₂.

  • Incubate the reaction at an optimal temperature for the enzyme (e.g., 37°C).

  • Monitor the reaction progress using techniques like HPLC or TLC.

  • Upon completion, purify the UDP-β-L-arabinose using anion-exchange chromatography or size-exclusion chromatography.

This compound: A Potential but Underexplored Precursor

This compound is a C-2 epimer of D-arabinose and is classified as a rare sugar, making it less accessible and more expensive than D-arabinose. Its potential as a glycosylation precursor is currently limited by the lack of established and efficient pathways for its activation into a nucleotide sugar donor.

Availability and Synthesis

This compound is not as readily available from natural sources as D-arabinose. However, chemical synthesis routes have been developed, notably from D-arabinose itself, involving a multi-step process with an overall yield of around 40%[5][6].

D_Arabinose D-Arabinose Intermediate1 Protected Arabinose Derivative D_Arabinose->Intermediate1 7 Steps Intermediate2 Inversion at C3 Intermediate1->Intermediate2 DAST Reagent D_Lyxose This compound Intermediate2->D_Lyxose Deprotection

Chemical synthesis of this compound from D-Arabinose.
Activation and Glycosylation Potential

Currently, there is a conspicuous absence of literature describing the successful enzymatic or chemoenzymatic synthesis of activated this compound nucleotide sugars (e.g., UDP-D-lyxose or GDP-D-lyxose). This represents a significant bottleneck for its use as a donor substrate for glycosyltransferases. While this compound isomerase is known, its application is in the production of other functional sugars, not in the direct formation of glycosidic bonds[7]. The structural similarity of this compound to other pentoses suggests it could potentially be a substrate for some glycosyltransferases if an activated form were available. However, without this key step, its application in enzymatic glycosylation remains theoretical.

Quantitative Data on this compound as a Glycosylation Precursor
ProductPrecursorEnzyme SystemYieldReference
Activated this compound DonorThis compoundNot reported--

Comparative Analysis

FeatureD-ArabinoseThis compound
Natural Abundance More commonRare sugar
Commercial Availability Readily availableLess available, more expensive
Known Activation Pathways Yes (e.g., GDP-D-Arap, UDP-L-Ara)Not reported
Demonstrated Glycosylation Application Yes (in vivo antibody arabinosylation)No
Potential for Chemoenzymatic Synthesis DemonstratedTheoretical, pending activation method

Conclusion

Based on the current scientific literature, D-Arabinose is a significantly more practical and readily applicable precursor for glycosylation than this compound . The established methods for its activation into nucleotide sugars, coupled with the successful demonstration of its incorporation into glycoproteins in a cellular context, make it a valuable tool for glycoengineering and the synthesis of novel glycoconjugates.

This compound, while a structurally interesting pentose, remains a largely unexplored option for glycosylation. The primary hurdle to its use is the lack of a reported method for its conversion into an activated sugar donor. Future research into the substrate promiscuity of sugar kinases and pyrophosphorylases could potentially unlock the use of this compound as a glycosylation precursor, opening up new avenues for creating diverse and novel glycostructures. For now, researchers and drug developers seeking to incorporate a pentose sugar into their glycoconjugates will find D-Arabinose to be the more feasible and well-documented choice.

References

A Comparative Guide to the Substrate Specificity of D-Lyxose Isomerases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

D-lyxose isomerases (EC 5.3.1.15) are a class of enzymes that catalyze the reversible isomerization of this compound to D-xylulose. Their utility extends beyond this specific reaction, as many exhibit broad substrate specificity, enabling the production of various rare sugars that are valuable precursors for pharmaceuticals and functional foods. This guide provides a comparative analysis of the substrate specificity of several well-characterized this compound isomerases, supported by experimental data and detailed protocols to aid in the selection of the most suitable biocatalyst for specific applications.

Quantitative Comparison of Kinetic Parameters

The catalytic efficiency and substrate affinity of this compound isomerases from different microbial sources vary significantly. The following tables summarize the key kinetic parameters for a selection of these enzymes, offering a direct comparison of their performance with various substrates.

Table 1: Kinetic Parameters for this compound and Related Aldose Substrates

Enzyme SourceSubstrateKm (mM)Vmax (U/mg)kcat (s-1)kcat/Km (s-1mM-1)Optimal pHOptimal Temp. (°C)Metal Cofactor
Providencia stuartiiThis compound----7.545Mn2+
D-Mannose----
L-Ribose----
Thermofilum sp.This compound74338--7.0>95Mn2+/Co2+
D-Mannose>10 (low activity)<2% of this compound--
D-Talose>10 (low activity)<2% of this compound--
D-Xylose>10 (low activity)<2% of this compound--
L-Ribose>10 (low activity)<2% of this compound--
Serratia proteamaculansThis compound13.3---7.540Mn2+
D-Mannose32.2---
Bacillus velezensisThis compound45.5-135.32.976.555Co2+
D-Mannose102.1-42.10.41
L-Ribose78.2-98.71.26

Note: "-" indicates data not available in the cited sources.

Table 2: Kinetic Parameters for Ketose Substrates

Enzyme SourceSubstrateKm (mM)Vmax (U/mg)kcat (s-1)kcat/Km (s-1mM-1)
Providencia stuartiiD-Xylulose---920
Serratia proteamaculansD-Xylulose3.83---
D-Fructose19.4---

Experimental Protocols

A fundamental aspect of characterizing this compound isomerases is the accurate determination of their activity. The most common method involves quantifying the amount of ketose produced from an aldose substrate.

Protocol: this compound Isomerase Activity Assay using the Cysteine-Carbazole-Sulfuric Acid Method

This protocol is adapted from methodologies described for the characterization of various sugar isomerases.[1][2][3]

1. Principle: This colorimetric assay is based on the reaction of ketoses with cysteine and carbazole in a concentrated sulfuric acid environment, which produces a pink to purple-colored complex. The intensity of the color, measured spectrophotometrically at 560 nm, is proportional to the amount of ketose present.

2. Reagents:

  • Enzyme Solution: Purified this compound isomerase diluted to an appropriate concentration in buffer.

  • Substrate Solution: 50 mM this compound (or other aldose substrate) in 50 mM buffer (e.g., Bis-Tris, pH 7.0).

  • Metal Cofactor Solution: 10 mM MnCl2 or CoCl2.

  • Stopping Reagent: 0.5 M Perchloric Acid.

  • Cysteine Hydrochloride Solution: 1.5 g/L in distilled water (prepare fresh daily).

  • Carbazole Solution: 0.12% (w/v) in absolute ethanol (prepare fresh and store in a dark bottle).

  • Sulfuric Acid: Concentrated (approx. 98%).

3. Procedure:

  • Prepare the reaction mixture in a microcentrifuge tube:

    • 500 µL of 50 mM substrate solution.

    • 50 µL of 10 mM metal cofactor solution (final concentration 1 mM).

    • 350 µL of distilled water.

  • Pre-incubate the reaction mixture at the optimal temperature for the enzyme for 5 minutes.

  • Initiate the reaction by adding 100 µL of the enzyme solution.

  • Incubate the reaction for a defined period (e.g., 10-30 minutes) during which the reaction is linear.

  • Stop the reaction by adding 100 µL of 0.5 M perchloric acid.

  • Centrifuge the mixture to pellet any precipitated protein.

  • Transfer 200 µL of the supernatant to a new glass test tube.

  • Add 1.2 mL of concentrated sulfuric acid and mix carefully.

  • Add 40 µL of the cysteine hydrochloride solution and mix.

  • Add 40 µL of the carbazole solution and mix thoroughly.

  • Incubate at room temperature for 30 minutes for color development.

  • Measure the absorbance at 560 nm using a spectrophotometer.

  • Prepare a standard curve using known concentrations of the corresponding ketose (e.g., D-xylulose) to determine the amount of product formed.

4. Calculation of Enzyme Activity: One unit (U) of this compound isomerase activity is typically defined as the amount of enzyme that produces 1 µmol of ketose per minute under the specified assay conditions.

Visualizing Key Processes

To better understand the enzymatic reaction and the experimental approach, the following diagrams have been generated using Graphviz.

Catalytic Mechanism of this compound Isomerase

The isomerization of this compound to D-xylulose by this compound isomerase is believed to proceed through a metal-mediated hydride shift mechanism, analogous to that of D-xylose isomerase.[4][5]

G cluster_0 Enzyme Active Site Substrate_Binding This compound (cyclic) binds Ring_Opening Ring Opening Substrate_Binding->Ring_Opening His acts as base Isomerization Hydride Shift (C2 to C1) Ring_Opening->Isomerization Linear this compound intermediate Ring_Closure Ring Closure Isomerization->Ring_Closure Linear D-Xylulose intermediate (metal-mediated) Product_Release D-Xylulose (cyclic) released Ring_Closure->Product_Release

Caption: Proposed reaction mechanism of this compound isomerase.

General Experimental Workflow for this compound Isomerase Characterization

The characterization of a novel this compound isomerase typically follows a standardized workflow from gene identification to detailed biochemical analysis.[6]

G Gene_Identification Gene Identification & Cloning Expression_Purification Heterologous Expression & Purification Gene_Identification->Expression_Purification Initial_Screening Initial Activity Screening Expression_Purification->Initial_Screening Biochemical_Characterization Biochemical Characterization Initial_Screening->Biochemical_Characterization Kinetic_Analysis Kinetic Parameter Determination (Km, Vmax, kcat) Biochemical_Characterization->Kinetic_Analysis Structural_Analysis Structural Analysis (optional) Kinetic_Analysis->Structural_Analysis

Caption: A typical workflow for characterizing a novel this compound isomerase.

References

The Case for D-Lyxose as an Internal Standard in Chromatography: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking to ensure accuracy and precision in chromatographic analysis, the selection of an appropriate internal standard is paramount. This guide provides a comprehensive overview of the potential of D-Lyxose as an internal standard, particularly in the analysis of monosaccharides. While direct validation studies are limited, this document compiles relevant data to support its consideration and compares its chromatographic behavior with other commonly used standards.

Internal standards are essential in chromatography to correct for variations in sample injection volume, sample preparation, and instrument response. An ideal internal standard is a compound that is chemically similar to the analyte(s) of interest but is not naturally present in the samples being analyzed. It should also be well-resolved from other components in the chromatogram.

This compound: A Potential Candidate for Monosaccharide Analysis

This compound, a rare aldopentose sugar, presents several characteristics that make it a promising candidate as an internal standard for the chromatographic analysis of other monosaccharides. Its structural similarity to other aldopentoses and aldohexoses suggests it would behave comparably during separation and detection.

While comprehensive validation data for this compound as an internal standard is not widely published, its utility has been recognized in the field. For instance, in a study focused on the HPLC separation of aldopentoses and aldohexoses, this compound was among the potential internal standards acquired for the investigation. Although 2-deoxy-galactose was ultimately selected for that specific application due to its earlier elution time, the initial consideration of this compound underscores its suitability for such analyses[1].

Comparative Performance of Internal Standards in Monosaccharide Analysis

To provide a framework for evaluating the potential performance of this compound, this section presents data from studies that have validated other monosaccharides as internal standards in various chromatographic methods. These tables summarize key performance metrics such as linearity, precision, and recovery, offering a benchmark for what would be expected from a robust internal standard.

Table 1: Performance of L-rhamnose as an Internal Standard in HPLC Analysis of Serum Monosaccharides [2]

ParameterPerformance Metric
Linearity (R²) > 0.995 for eight monosaccharides (2.5-500 µg/mL)
Intra-day Precision (RSD) ≤ 5.49%
Inter-day Precision (RSD) ≤ 5.49%
Recovery 69.01 - 108.96%

Table 2: Performance of Mannitol as an Internal Standard in GC-MS Analysis of Monosaccharides and Uronic Acids [3]

ParameterPerformance Metric
Purpose Correction of derivatization yield
Application Quantification of seven monosaccharides and two uronic acids

Table 3: Performance of Stable Isotope-Labeled Internal Standards in LC-MS/MS Analysis of Sugars in Food

Internal StandardAnalyte(s)Linearity (R²)
glucose-¹³C₆Fructose, Galactose, Glucose> 0.99
lactose-¹³C₆Sucrose, Lactose, Maltose> 0.99

Experimental Considerations for Using an Internal Standard

The successful implementation of an internal standard method relies on a well-defined experimental protocol. Below are generalized protocols for sample and standard preparation in chromatographic analysis of monosaccharides, which can be adapted for the use of this compound.

Experimental Workflow for Internal Standard-Based Quantification

experimental_workflow cluster_prep Preparation cluster_processing Processing cluster_analysis Analysis cluster_quantification Quantification Sample Sample Add_IS_Sample Add Known Amount of IS to Sample Sample->Add_IS_Sample Standard Standard Stock Add_IS_Standard Add Known Amount of IS to Standard Dilutions Standard->Add_IS_Standard IS_Stock Internal Standard Stock (e.g., this compound) IS_Stock->Add_IS_Sample IS_Stock->Add_IS_Standard Derivatization_Sample Derivatization (if required) Add_IS_Sample->Derivatization_Sample Derivatization_Standard Derivatization (if required) Add_IS_Standard->Derivatization_Standard Chromatography Chromatographic Separation (HPLC/GC) Derivatization_Sample->Chromatography Derivatization_Standard->Chromatography Detection Detection (MS, RI, etc.) Chromatography->Detection Calibration_Curve Generate Calibration Curve (Analyte/IS Ratio vs. Conc.) Detection->Calibration_Curve Quantify Quantify Analyte in Sample Detection->Quantify Calibration_Curve->Quantify

Caption: General workflow for using an internal standard in chromatography.

Detailed Methodologies

Protocol 1: Sample and Standard Preparation for HPLC Analysis of Monosaccharides in Serum (Adapted from[2])

  • Standard Stock Solution Preparation: Prepare stock solutions of individual monosaccharide standards and the internal standard (e.g., this compound) in a suitable solvent (e.g., water or methanol).

  • Working Standard Solutions: Create a series of working standard solutions by diluting the stock solutions to various concentrations. Spike each working standard with a fixed concentration of the internal standard.

  • Sample Preparation:

    • To a known volume of serum, add a known amount of the internal standard solution.

    • Perform hydrolysis (e.g., with trifluoroacetic acid) to release monosaccharides from glycoproteins.

    • Evaporate the acid and reconstitute the sample.

  • Derivatization (if necessary): For enhanced detection, derivatize the monosaccharides in both standards and samples (e.g., with 1-phenyl-3-methyl-5-pyrazolone, PMP).

  • Chromatographic Analysis: Inject the prepared standards and samples into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte for the standard solutions. Use this curve to determine the concentration of the analytes in the samples.

Protocol 2: Sample Preparation for GC-MS Analysis of Monosaccharides (Adapted from[3])

  • Internal Standard Addition: Add a known amount of the internal standard solution (e.g., this compound) to the sample.

  • Derivatization: Perform a two-step derivatization:

    • Mercaptalation: React the sample with ethanethiol and trifluoroacetic acid.

    • Silylation: Add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • GC-MS Analysis: Inject the derivatized sample into the GC-MS system.

  • Quantification: Calculate the analyte concentration based on the response factor relative to the internal standard.

Signaling Pathways and Logical Relationships

The choice of an internal standard is a critical decision point in the analytical method development process. The following diagram illustrates the logical considerations for selecting an appropriate internal standard.

internal_standard_selection Analyte Analyte Properties IS_Properties Ideal IS Properties Analyte->IS_Properties Similar Chemical Structure Method Chromatographic Method Method->IS_Properties Good Resolution Sample Sample Matrix Sample->IS_Properties Not Naturally Present Validation Validation Parameters IS_Properties->Validation Leads to Linearity Linearity Validation->Linearity Assesses Precision Precision (Repeatability) Validation->Precision Assesses Accuracy Accuracy Validation->Accuracy Assesses Recovery Recovery Validation->Recovery Assesses Reliable_Quant Reliable Quantification Validation->Reliable_Quant Ensures

Caption: Decision-making process for internal standard selection and validation.

Conclusion

While direct and extensive validation data for this compound as an internal standard in chromatography remains to be published, its chemical properties and chromatographic behavior make it a strong candidate for consideration, especially in the analysis of other monosaccharides. By understanding the principles of internal standard selection and leveraging the comparative data and protocols presented in this guide, researchers can make informed decisions to enhance the robustness and reliability of their chromatographic methods. Further studies are warranted to formally validate the performance of this compound and expand its application as a certified internal standard.

References

D-Lyxose Cross-Reactivity in Enzymatic Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of D-Lyxose in various enzymatic assays, with a focus on this compound Isomerase (EC 5.3.1.15). The following sections present quantitative data on enzyme kinetics, detailed experimental protocols, and visualizations of relevant metabolic pathways and experimental workflows to support your research and development endeavors.

Enzymatic Cross-Reactivity of this compound Isomerase: A Comparative Overview

This compound Isomerase (D-LI) is a key enzyme responsible for the isomerization of this compound to D-Xylulose. While its primary substrate is this compound, many D-LIs from various microbial sources exhibit broad substrate specificity, a phenomenon also known as cross-reactivity. This characteristic allows them to act on other monosaccharides, such as D-mannose and L-ribose. The extent of this cross-reactivity, however, varies significantly between enzymes from different organisms, making a comparative analysis crucial for selecting the appropriate biocatalyst for specific applications.

This section summarizes the kinetic parameters of this compound Isomerases from several microorganisms, highlighting their substrate preferences and catalytic efficiencies.

Kinetic Parameters of this compound Isomerases from Various Microbial Sources
Enzyme SourceSubstrateK_m_ (mM)V_max_ (U/mg)k_cat_ (s⁻¹)k_cat_/K_m_ (mM⁻¹s⁻¹)Reference
Thermofilum sp. This compound74338--[1]
D-Mannose>10<2% activity--[1]
D-Talose>10<2% activity--[1]
D-Xylose>10<2% activity--[1]
L-Ribose>10<2% activity--[1]
Bacillus velezensis This compound25.1 ± 1.8-115.2 ± 3.74.6[2]
D-Mannose102.3 ± 5.6-98.7 ± 2.11.0[2]
L-Ribose85.4 ± 4.2-75.3 ± 1.90.9[2]
Serratia proteamaculans This compound13.3---
D-Mannose32.2---
D-Xylulose3.83---
D-Fructose19.4---
Cohnella laevoribosii This compound22.4 ± 1.55434.8-84.9 ± 5.8[3][4][5][6]
L-Ribose121.7 ± 10.875.5 ± 6.0-0.2[3][4][5][6]
D-Mannose34.0 ± 1.1131.8 ± 7.4-1.4 ± 0.1[3][4][5][6]
Providencia stuartii This compound----[7][8]
D-Mannose----[7][8]
L-Ribose----[7][8]
D-Talose----[7][8]
L-Allose----[7][8]
D-Xylulose---920[7]

Note: A hyphen (-) indicates that the data was not available in the cited sources. The enzyme from Providencia stuartii exhibited high isomerization activity for the listed aldose substrates in decreasing order of activity.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, focusing on the enzymatic assay for this compound Isomerase activity.

Enzymatic Assay for this compound Isomerase Activity (Cysteine-Carbazole Method)

This protocol is adapted from studies on this compound Isomerases from Thermofilum sp. and Bacillus velezensis.

Principle:

The assay measures the formation of the ketose sugar (D-Xylulose) from the aldose sugar (this compound) catalyzed by this compound Isomerase. The concentration of the formed ketose is determined colorimetrically using the cysteine-carbazole-sulfuric acid method.

Reagents:

  • Buffer: 50 mM Bis-Tris buffer (for Thermofilum sp. D-LI, pH 7.0) or 50 mM Sodium Phosphate buffer (for B. velezensis D-LI, pH 6.5).

  • Substrate Stock Solution: 500 mM this compound in deionized water.

  • Cofactor Stock Solution: 10 mM MnCl₂ or CoCl₂ in deionized water.

  • Enzyme Solution: Purified this compound Isomerase diluted to an appropriate concentration in the respective buffer.

  • Cysteine Hydrochloride Solution: 1.5 g/L in deionized water (prepare fresh).

  • Carbazole Solution: 0.12% (w/v) in absolute ethanol.

  • Sulfuric Acid: Concentrated (H₂SO₄).

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture with the following components:

    • Buffer (to a final volume of 600 µL)

    • Substrate (to a final concentration of 50 mM this compound)

    • Cofactor (to a final concentration of 1 mM MnCl₂ or 0.1 mM CoCl₂)

  • Enzyme Addition: Add a defined amount of the enzyme solution (e.g., 6.7 µg for Thermofilum sp. D-LI) to the reaction mixture to initiate the reaction.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the specific enzyme (e.g., 95°C for Thermofilum sp. D-LI or 55°C for B. velezensis D-LI) for a defined period (e.g., 10-30 minutes).

  • Reaction Termination: Stop the reaction by placing the tubes on ice.

  • Colorimetric Detection:

    • To 200 µL of the reaction mixture, add 1.2 mL of concentrated sulfuric acid and mix well.

    • Add 40 µL of the cysteine hydrochloride solution and mix.

    • Add 40 µL of the carbazole solution and mix thoroughly.

    • Incubate at room temperature for 30 minutes to allow color development.

  • Absorbance Measurement: Measure the absorbance of the solution at 560 nm using a spectrophotometer.

  • Quantification: Determine the concentration of the formed D-Xylulose by comparing the absorbance to a standard curve prepared with known concentrations of D-Xylulose.

Calculation of Enzyme Activity:

One unit (U) of this compound Isomerase activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of D-Xylulose per minute under the specified assay conditions. The specific activity is expressed as U/mg of protein.

Visualizations

This section provides diagrams created using Graphviz (DOT language) to illustrate key biological pathways and experimental workflows related to this compound enzymatic assays.

Metabolic Fate of this compound via the Pentose Phosphate Pathway

This compound, after its conversion to D-Xylulose by this compound Isomerase, can be integrated into central metabolism through the Pentose Phosphate Pathway (PPP). This pathway is crucial for generating NADPH and precursors for nucleotide biosynthesis. The diagram below illustrates the entry of D-Xylulose into the non-oxidative phase of the PPP.

PentosePhosphatePathway DLyxose This compound DXylulose D-Xylulose DLyxose->DXylulose this compound Isomerase DXylulose5P D-Xylulose-5-Phosphate DXylulose->DXylulose5P Xylulokinase (ATP -> ADP) PPP Pentose Phosphate Pathway (Non-oxidative Phase) DXylulose5P->PPP F6P Fructose-6-Phosphate PPP->F6P G3P Glyceraldehyde-3-Phosphate PPP->G3P Ribose5P Ribose-5-Phosphate PPP->Ribose5P Glycolysis Glycolysis F6P->Glycolysis G3P->Glycolysis Nucleotide_Synthesis Nucleotide Synthesis Ribose5P->Nucleotide_Synthesis CrossReactivityWorkflow start Start: Enzyme Selection (e.g., this compound Isomerase) cloning Gene Cloning and Expression start->cloning purification Enzyme Purification (e.g., Affinity Chromatography) cloning->purification characterization Initial Characterization (pH, Temp Optima) purification->characterization substrate_screening Substrate Screening (this compound and Analogs) characterization->substrate_screening kinetic_assay Enzymatic Kinetic Assays substrate_screening->kinetic_assay data_analysis Data Analysis (Michaelis-Menten Kinetics) kinetic_assay->data_analysis comparison Comparative Analysis (Km, Vmax, kcat/Km) data_analysis->comparison end Conclusion: Cross-Reactivity Profile comparison->end

References

Comparative Analysis of D-Lyxose Synthesis Routes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of D-Lyxose, a rare pentose sugar with significant applications in drug development, is a critical challenge. This guide provides a comparative analysis of the primary synthesis routes for this compound, offering an objective look at their performance based on experimental data. We will delve into chemical, enzymatic, and chemoenzymatic methodologies, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing the synthesis pathways.

This compound serves as a key starting material for various high-value compounds, including antiviral nucleoside analogs and anti-tumor immunostimulants.[1] Its limited natural availability necessitates robust and efficient synthetic production methods. The choice of synthesis route often depends on factors such as desired yield, purity requirements, scalability, and cost-effectiveness. This guide aims to provide the necessary data to inform this critical decision-making process.

Comparative Performance of this compound Synthesis Routes

The following table summarizes the key performance indicators for the different this compound synthesis routes identified from publicly available research.

Synthesis RouteStarting MaterialKey Reagents/EnzymesNumber of StepsOverall Yield (%)PurityReaction TimeReference
Chemical Synthesis D-ArabinoseDiethylaminosulfur trifluoride (DAST)740%High (after purification)Multi-day[2][3]
Chemoenzymatic Synthesis D-XyloseD-Xylose Isomerase, D-Mannose Isomerase2Not explicitly stated, but involves equilibrium reactionsHigh (after purification)Not explicitly stated
Enzymatic Synthesis D-XyluloseThis compound Isomerase1~70% conversion from D-XyluloseHigh (after purification)Not explicitly stated

Detailed Synthesis Methodologies

This section provides a detailed overview of the experimental protocols for the key synthesis routes.

Chemical Synthesis from D-Arabinose

This multi-step chemical synthesis involves the strategic manipulation of stereochemistry to convert the readily available D-Arabinose into the rarer this compound. A key step in this process is the inversion of configuration at the C3 position using the fluorinating agent diethylaminosulfur trifluoride (DAST).[2][3]

Experimental Protocol:

While the full, detailed 7-step protocol is proprietary to the publishing researchers, the overall strategy involves:

  • Protection of the hydroxyl groups of D-Arabinose.

  • Modification of the sugar backbone to prepare for the key stereochemical inversion step.

  • Inversion of the hydroxyl group at the C3 position using DAST to yield the this compound configuration.

  • A series of deprotection and purification steps to yield the final this compound product.

The reported overall yield for this 7-step process is 40%.[2][3] Purification is typically achieved through chromatographic techniques to ensure high purity of the final product.

Chemoenzymatic Synthesis from D-Xylose

This approach utilizes a two-step enzymatic cascade to convert D-Xylose into this compound. This method offers the advantage of high specificity and milder reaction conditions compared to purely chemical routes.

Experimental Protocol:

  • Step 1: Isomerization of D-Xylose to D-Xylulose:

    • Enzyme: D-Xylose Isomerase (commercially available as Sweetzyme® IT).

    • Substrate: D-Xylose.

    • Procedure: D-Xylose is incubated with immobilized D-Xylose Isomerase. The reaction is allowed to reach equilibrium, resulting in a mixture of D-Xylose and D-Xylulose.

  • Step 2: Isomerization of D-Xylulose to this compound:

    • Enzyme: D-Mannose Isomerase (from toluene-treated Saccharothrix sp. cells).

    • Substrate: D-Xylulose (from the previous step).

    • Procedure: The equilibrium mixture from Step 1 is then treated with toluene-permeabilized Saccharothrix sp. cells containing D-Mannose Isomerase. This enzyme catalyzes the isomerization of D-Xylulose to this compound.

  • Purification:

    • The final reaction mixture contains D-Xylose, D-Xylulose, and this compound.

    • Purification is achieved by selectively removing the residual D-Xylulose and D-Xylose. One reported method involves using baker's yeast, which preferentially consumes D-Xylulose and D-Xylose, leaving the this compound in the medium.

    • The final product identity and purity are confirmed by HPLC, 13C-NMR spectroscopy, and optical rotation measurements.

Enzymatic Synthesis from D-Xylulose

This is the most direct enzymatic route, involving a single isomerization step.

Experimental Protocol:

  • Enzyme: this compound Isomerase.

  • Substrate: D-Xylulose.

  • Procedure: D-Xylulose is incubated with this compound Isomerase under optimized conditions (pH, temperature, and cofactor concentration). The enzyme catalyzes the reversible isomerization of D-Xylulose to this compound.

  • Purification: The final product is purified from the reaction mixture using chromatographic methods to remove any unreacted substrate and enzyme.

Visualizing the Synthesis Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of each synthesis route.

Chemical_Synthesis_D_Lyxose D_Arabinose D-Arabinose Protected_Arabinose Protected Intermediate D_Arabinose->Protected_Arabinose Protection Steps Modified_Intermediate Modified Intermediate Protected_Arabinose->Modified_Intermediate Modification Inverted_Intermediate Inverted Intermediate (this compound configuration) Modified_Intermediate->Inverted_Intermediate DAST (C3 Inversion) D_Lyxose This compound Inverted_Intermediate->D_Lyxose Deprotection & Purification

Caption: Chemical synthesis of this compound from D-Arabinose.

Chemoenzymatic_Synthesis_D_Lyxose D_Xylose D-Xylose Equilibrium_Mixture1 D-Xylose + D-Xylulose (Equilibrium) D_Xylose->Equilibrium_Mixture1 D-Xylose Isomerase Equilibrium_Mixture2 D-Xylose + D-Xylulose + this compound (Equilibrium) Equilibrium_Mixture1->Equilibrium_Mixture2 D-Mannose Isomerase D_Lyxose This compound Equilibrium_Mixture2->D_Lyxose Purification

Caption: Chemoenzymatic synthesis of this compound from D-Xylose.

Enzymatic_Synthesis_D_Lyxose D_Xylulose D-Xylulose Reaction_Mixture D-Xylulose + this compound (Equilibrium) D_Xylulose->Reaction_Mixture This compound Isomerase D_Lyxose This compound Reaction_Mixture->D_Lyxose Purification

Caption: Enzymatic synthesis of this compound from D-Xylulose.

Conclusion

The synthesis of this compound can be achieved through various routes, each with its own set of advantages and disadvantages.

  • Chemical synthesis offers a well-established, albeit lengthy, pathway with a moderate overall yield. The use of hazardous reagents like DAST and the need for multiple protection and deprotection steps are significant considerations.

  • Chemoenzymatic synthesis provides a more elegant and potentially more sustainable alternative, leveraging the high specificity of enzymes to reduce the number of steps and avoid harsh reaction conditions. However, the process relies on reaching equilibrium, which may impact the final conversion rate, and requires a robust purification strategy to isolate the target molecule.

  • Enzymatic synthesis from D-Xylulose is the most direct route but is dependent on the availability and cost of the starting material, D-Xylulose, which itself is often produced from D-Xylose.

For researchers and drug development professionals, the optimal choice of synthesis route will depend on a careful evaluation of their specific needs, including the desired scale of production, purity requirements, available resources, and overall cost-benefit analysis. While enzymatic and chemoenzymatic methods are gaining traction due to their sustainability and specificity, further research is needed to optimize reaction conditions and improve overall yields to make them more economically competitive with traditional chemical methods.

References

Validating the Structure of Synthesized D-Lyxose: An NMR-Based Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers engaged in carbohydrate synthesis and drug development, unequivocal structural validation is paramount. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopic data for synthesized D-Lyxose against its common pentose isomers, D-Xylose and D-Ribose. The presented data and protocols offer a robust framework for confirming the structural integrity of synthesized this compound.

Workflow for NMR-Based Structure Validation

The structural validation of synthesized this compound via NMR spectroscopy follows a systematic workflow. This process begins with the careful preparation of the NMR sample, followed by the acquisition of one-dimensional (1D) and two-dimensional (2D) NMR spectra. The obtained spectral data is then processed and analyzed to determine chemical shifts and coupling constants. These experimentally derived parameters are subsequently compared with established literature values for this compound and its isomers to confirm the identity and purity of the synthesized compound.

G Workflow for NMR Validation of this compound dissolve Dissolve Synthesized this compound in D2O transfer Transfer to NMR Tube dissolve->transfer nmr_1d Acquire 1D NMR Spectra (1H, 13C) transfer->nmr_1d nmr_2d Acquire 2D NMR Spectra (COSY, HSQC) nmr_1d->nmr_2d process Process Spectra (Phasing, Baseline Correction) nmr_2d->process assign Assign Signals (Chemical Shifts, Coupling Constants) process->assign compare Compare Data with Literature Values for this compound and Isomers assign->compare confirm Confirm Structure and Purity compare->confirm

A flowchart illustrating the key stages in validating the structure of synthesized this compound using NMR spectroscopy.

Comparative NMR Data

In aqueous solution, this compound, like other monosaccharides, exists as an equilibrium mixture of its α and β anomers, primarily in their pyranose forms. The distinct chemical environments of the protons and carbons in these anomers give rise to unique sets of signals in the 1H and 13C NMR spectra. Comparison of these spectral fingerprints with those of known isomers is a powerful tool for structural elucidation.

1H NMR Chemical Shifts (δ, ppm) in D2O
Protonα-D-Lyxopyranoseβ-D-Lyxopyranoseα-D-Xylopyranoseβ-D-Xylopyranoseα-D-Ribopyranoseβ-D-Ribopyranose
H-1~4.9-5.2~4.5-4.8~5.20~4.58~5.1-5.2~5.1-5.2
H-2~3.6-3.8~3.5-3.7~3.32~3.23~3.8-3.9~3.6-3.7
H-3~3.7-3.9~3.6-3.8~3.61~3.52~3.7-3.8~3.5-3.6
H-4~3.8-4.0~3.7-3.9~3.93~3.69~3.8-3.9~3.7-3.8
H-5~3.6-3.8~3.5-3.7~3.43~3.6-3.7 & 3.3~3.6-3.7~3.5-3.6

Note: Chemical shifts are approximate and can vary slightly based on experimental conditions.

13C NMR Chemical Shifts (δ, ppm) in D2O
Carbonα-D-Lyxopyranose[1]β-D-Lyxopyranose[1]α-D-Xylopyranoseβ-D-Xylopyranoseα-D-Ribopyranoseβ-D-Ribopyranose
C-195.595.993.798.195.095.3
C-271.571.573.075.571.572.5
C-372.074.274.377.370.770.4
C-469.068.070.970.768.868.7
C-564.665.762.466.764.564.5

Experimental Protocols

Sample Preparation for NMR Analysis
  • Sample Weighing: Accurately weigh approximately 5-10 mg of the synthesized this compound for 1H NMR and 20-50 mg for 13C NMR.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of deuterium oxide (D2O). Ensure complete dissolution by gentle vortexing.

  • Filtration (Optional but Recommended): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This prevents distortion of the magnetic field homogeneity.

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid, sodium salt (TSP) can be added.

NMR Data Acquisition
  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, which is particularly important for carbohydrate analysis.

  • Temperature: All spectra should be acquired at a constant temperature, typically 298 K (25 °C).

  • 1H NMR:

    • Experiment: Standard one-dimensional proton experiment.

    • Solvent Suppression: Utilize a solvent suppression technique (e.g., presaturation) to attenuate the residual HDO signal.

    • Key Parameters: A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

  • 13C NMR:

    • Experiment: Proton-decoupled one-dimensional carbon experiment.

    • Key Parameters: A longer acquisition time and a greater number of scans are typically required due to the lower natural abundance and sensitivity of the 13C nucleus.

  • 2D NMR (for confirmation):

    • COSY (Correlation Spectroscopy): This experiment reveals 1H-1H coupling networks, which is invaluable for assigning protons within the sugar ring.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded 1H and 13C nuclei, aiding in the unambiguous assignment of carbon signals.

By following these protocols and comparing the resulting spectral data with the provided reference tables, researchers can confidently validate the structure of their synthesized this compound. The characteristic chemical shifts of the anomeric protons (H-1) and carbons (C-1), as well as the overall pattern of signals, serve as a definitive fingerprint for this compound, allowing for its clear differentiation from other pentose isomers.

References

D-Lyxose and D-Mannose as Enzyme Substrates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of D-Lyxose and D-Mannose as substrates for various enzymes, supported by experimental data. The information presented is intended to assist researchers in selecting appropriate substrates and enzymes for their specific applications, from fundamental enzymatic studies to the development of novel therapeutic agents.

Introduction

This compound and D-Mannose are monosaccharides that serve as substrates for a range of enzymes, primarily isomerases. Understanding the substrate specificity and kinetic parameters of these enzymes is crucial for various applications, including the biocatalytic production of rare sugars and the development of enzyme inhibitors. This guide focuses on the comparative performance of this compound and D-Mannose with key enzymes such as this compound Isomerase and D-Mannose Isomerase.

Quantitative Data Summary

The following table summarizes the kinetic parameters of various enzymes with this compound and D-Mannose as substrates. This data allows for a direct comparison of substrate affinity (Km) and catalytic turnover (kcat).

Enzyme SourceSubstrateKm (mM)kcat (s⁻¹)kcat/Km (mM⁻¹s⁻¹)Reference
Bacillus velezensis this compound IsomeraseThis compound15.2 ± 1.1189.3 ± 5.212.5[1]
D-Mannose45.3 ± 2.5110.2 ± 3.72.4[1]
Bacillus licheniformis this compound IsomeraseThis compound30.4 ± 0.7-3.2 ± 0.1[2]
D-Mannose26 ± 0.8-1.6[2]
Serratia proteamaculans this compound IsomeraseThis compound13.3--[3]
D-Mannose32.2--[3]
Thermofilum sp. This compound IsomeraseThis compound74--[4]
D-Mannose>500--[4]

Key Enzyme Comparisons

This compound Isomerase (EC 5.3.1.15)

This compound Isomerase (D-LIase) is a versatile enzyme that catalyzes the isomerization of several aldose and ketose sugars. Notably, it can interconvert this compound to D-Xylulose and D-Mannose to D-Fructose[1][5][6]. The substrate specificity of D-LIase varies depending on the microbial source.

For instance, the D-LIase from Bacillus velezensis exhibits a higher affinity and catalytic efficiency for this compound compared to D-Mannose, as indicated by its lower Km and higher kcat/Km values[1]. Conversely, the enzyme from Bacillus licheniformis shows a slightly higher affinity for D-Mannose (lower Km) but a higher overall catalytic efficiency for this compound[2]. In contrast, the D-LIase from the hyperthermophilic archaeon Thermofilum sp. is highly specific for this compound, with very low activity towards D-Mannose[4]. This highlights the importance of enzyme screening to identify a biocatalyst with the desired substrate preference.

The enzymatic production of D-Mannose, a sugar with various physiological benefits, often utilizes D-LIase to isomerize the more readily available D-Fructose[5][7].

D-Mannose Isomerase (EC 5.3.1.7)

D-Mannose Isomerase (MIase) specifically catalyzes the reversible isomerization of D-Mannose to D-Fructose[7][8]. Unlike D-LIase, its substrate scope is generally narrower. MIase is a key enzyme in the biological production of D-Mannose from D-Fructose[7]. For example, a novel D-Mannose isomerase from Pseudomonas syringae has been characterized for its potential in the efficient production of D-Mannose[8].

Other Enzymes

While D-LIase and MIase are the primary enzymes discussed, other enzymes can also utilize these sugars. For instance, some D-Xylose isomerases have been tested with this compound as a potential substrate, though often with no success[9][10]. Additionally, mannose-6-phosphate isomerase has shown activity on a range of aldose substrates, including this compound and D-Mannose[11].

Experimental Protocols

Below are detailed methodologies for key experiments cited in the comparison of this compound and D-Mannose as enzyme substrates.

Determination of Specific Activity and Kinetic Parameters

This protocol outlines the general procedure for measuring the specific activity and kinetic parameters (Km and kcat) of an isomerase.

1. Enzyme Assay:

  • The standard assay mixture typically contains a specific concentration of the substrate (e.g., 10 mM this compound or D-Mannose) in a suitable buffer (e.g., 50 mM phosphate buffer, pH 6.5-7.5).

  • The reaction may require a specific metal ion cofactor (e.g., 0.1 mM Co²⁺ or 1 mM Mn²⁺) for optimal activity[1][3].

  • The reaction is initiated by adding a known amount of the purified enzyme to the pre-warmed reaction mixture.

  • The reaction is carried out at the enzyme's optimal temperature (e.g., 55°C) for a defined period (e.g., 10-20 minutes)[1].

  • The reaction is terminated, often by boiling for a few minutes.

2. Product Quantification:

  • The amount of ketose product formed (D-Xylulose from this compound or D-Fructose from D-Mannose) is determined. A common method is the cysteine-carbazole-sulfuric acid method, where the absorbance is measured at a specific wavelength (e.g., 560 nm).

  • A standard curve using known concentrations of the product sugar is used to quantify the amount of product formed.

3. Calculation of Specific Activity:

  • One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.

  • The specific activity is expressed as units per milligram of protein (U/mg).

4. Determination of Kinetic Parameters:

  • To determine Km and Vmax, the initial reaction rates are measured at various substrate concentrations (e.g., 0 to 300 mM)[1].

  • The data is then fitted to the Michaelis-Menten equation using a non-linear regression analysis.

  • The turnover number (kcat) is calculated by dividing Vmax by the total enzyme concentration.

Visualizations

Experimental Workflow for Enzyme Kinetics

Experimental_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis cluster_results Results Enzyme Purified Enzyme Reaction_Mix Prepare Reaction Mixture Enzyme->Reaction_Mix Substrate Substrate Stock (this compound or D-Mannose) Substrate->Reaction_Mix Buffer Reaction Buffer (with cofactors) Buffer->Reaction_Mix Incubation Incubate at Optimal Temperature Reaction_Mix->Incubation Termination Terminate Reaction Incubation->Termination Quantification Quantify Product (e.g., Cysteine-Carbazole Assay) Termination->Quantification Data_Analysis Data Analysis (Michaelis-Menten Plot) Quantification->Data_Analysis Kinetics Determine Kinetic Parameters (Km, Vmax, kcat) Data_Analysis->Kinetics

Caption: Workflow for determining enzyme kinetic parameters.

Signaling Pathway: Enzymatic Isomerization

Isomerization_Pathway cluster_lyxose This compound Isomerization cluster_mannose D-Mannose Isomerization D_Lyxose This compound D_Xylulose D-Xylulose D_Lyxose->D_Xylulose this compound Isomerase D_Mannose D-Mannose D_Fructose D-Fructose D_Mannose->D_Fructose D-Mannose Isomerase or this compound Isomerase

Caption: Reversible isomerization of this compound and D-Mannose.

References

A Comparative Guide to the Inter-Laboratory Validation of D-Lyxose Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methods applicable to the quantification of D-Lyxose, a rare pentose sugar with increasing importance in drug development and biological research. While specific inter-laboratory validation data for this compound is limited, this document leverages validation data from studies on the structurally similar aldopentose, D-Xylose. The methodologies and performance characteristics presented here offer a strong foundation for researchers to adapt and validate these techniques for this compound analysis in their own laboratory settings.

Comparison of Analytical Method Performance

The following tables summarize the quantitative performance data from validation studies of various analytical methods used for D-Xylose determination. These parameters are critical for selecting the most appropriate method based on the specific requirements of the research, such as sensitivity, sample matrix, and throughput.

Table 1: Performance Characteristics of Colorimetric and Enzymatic Assays for D-Xylose

ParameterPhloroglucinol Assay (Modified)[1]Enzymatic Assay (Automated)[2][3]
Linearity Range 0.125 - 5.0 mg/L0.25 - 15 mg/dL
Limit of Detection (LOD) Not explicitly stated, but LOQ is 0.125 mg/L0.02 - 0.05 mg/dL
Limit of Quantification (LOQ) 0.125 mg/L0.08 - 0.16 mg/dL
Intra-assay Precision (%CV) < 8.86%0.48 - 2.11%
Inter-assay Precision (%CV) < 10.00%0.81 - 3.24%
Accuracy/Recovery 96.86 - 105.77%96.0 - 106.7%

Table 2: Performance Characteristics of Chromatographic Methods for D-Xylose

ParameterHPLC-RI[4][5][6]GC-MS[7]
Linearity Range 11-100 μ g/100 μL0.5 - 500 mg/L
Limit of Detection (LOD) 0.8 ppm (0.8 µg/mL)0.03 mg/L
Limit of Quantification (LOQ) 2.5 ppm (2.5 µg/mL)Not explicitly stated, lower detection limit is 0.03 mg/L
Intra-assay Precision (%CV) Not explicitly stated7.2 - 11.2%
Inter-assay Precision (%CV) Not explicitly stated6.8 - 13.2%
Accuracy/Recovery High recovery reported92.1 - 124.7%

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for D-Xylose and can be adapted for this compound analysis.

Phloroglucinol Colorimetric Assay

This method is based on the reaction of pentoses with phloroglucinol in the presence of acid to form a colored complex.

Protocol: [1][2]

  • Reagent Preparation: Prepare a phloroglucinol color reagent by dissolving phloroglucinol in a mixture of glacial acetic acid and concentrated hydrochloric acid.

  • Sample Preparation: Dilute urine, serum, or other aqueous samples to fall within the linear range of the assay. Serum samples may require deproteinization.

  • Reaction: Mix 50 µL of the sample with 1.9 mL of the phloroglucinol color reagent in a test tube.

  • Incubation: Incubate the mixture at 100°C for 4 minutes.

  • Cooling: Cool the tubes to room temperature in a water bath.

  • Measurement: Read the absorbance at 554 nm using a spectrophotometer.

  • Quantification: Determine the this compound concentration using a standard curve prepared with known concentrations of this compound.

Enzymatic Assay

This assay utilizes a specific enzyme, such as D-xylose dehydrogenase, to catalyze the oxidation of the target sugar, leading to a measurable change in absorbance.

Protocol: [2]

  • Reagents:

    • Reagent 1 (R1): NAD+ solution in phosphate buffer.

    • Reagent 2 (R2): D-xylose dehydrogenase (XylB) in phosphate buffer.

  • Reaction Mixture: In a microplate well or cuvette, mix the sample with Reagent 1.

  • Initial Incubation: Incubate the mixture for 5 minutes.

  • Enzyme Addition: Add Reagent 2 to initiate the enzymatic reaction.

  • Final Incubation: Incubate for an additional 5 minutes.

  • Measurement: Measure the change in absorbance at 340 nm, which corresponds to the formation of NADH.

  • Quantification: Calculate the this compound concentration based on the absorbance change, using a single-point or multi-point calibration.

High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RI)

HPLC separates sugars based on their interaction with a stationary phase, and the RI detector measures the change in the refractive index of the eluent as the sugar passes through.

Protocol: [4][6]

  • Sample Preparation: Hydrolyze complex carbohydrate samples to release monosaccharides. Filter all samples through a 0.22 µm filter before injection.

  • Chromatographic Conditions:

    • Column: Eurokat H column (300 x 8 mm, 10 µm).

    • Mobile Phase: 0.01 N Sulfuric Acid.

    • Flow Rate: 0.6 mL/min.

    • Column Temperature: 75°C.

  • Injection: Inject a defined volume of the prepared sample into the HPLC system.

  • Detection: Monitor the eluent using a refractive index (RI) detector.

  • Quantification: Identify and quantify this compound by comparing the retention time and peak area to those of a this compound standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific method that involves derivatization of the sugar to make it volatile, followed by separation and detection.

Protocol: [7][8]

  • Derivatization:

    • Dry the sample completely.

    • Add a solution of methoxyamine hydrochloride in pyridine and incubate at 37°C for 90 minutes.

    • Add N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and incubate at 37°C for 30 minutes to form trimethylsilyl derivatives.

  • GC-MS Conditions:

    • Column: DB-5MS capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a flow rate of 1 mL/min.

    • Injection: Inject 1 µL of the derivatized sample in splitless mode.

    • Temperature Program: Start at 70°C, hold for 4 minutes, then ramp to 310°C at 5°C/min and hold for 10 minutes.

  • Detection: Use a mass spectrometer to detect and identify the derivatized this compound based on its mass spectrum.

  • Quantification: Quantify the amount of this compound using an internal standard and a calibration curve.

Visualizing Method Validation and Biological Pathways

To further aid in the understanding of the experimental workflows and the biological context of this compound, the following diagrams have been generated using Graphviz.

Inter_Laboratory_Validation_Workflow cluster_planning Phase 1: Planning & Protocol Development cluster_execution Phase 2: Inter-Laboratory Execution cluster_analysis Phase 3: Data Analysis & Reporting define_scope Define Scope & Analytes select_methods Select Analytical Methods define_scope->select_methods develop_protocol Develop Standardized Protocol select_methods->develop_protocol distribute_samples Distribute Standardized Samples & Protocol develop_protocol->distribute_samples lab1 Laboratory 1 Analysis distribute_samples->lab1 lab2 Laboratory 2 Analysis distribute_samples->lab2 lab3 Laboratory N Analysis distribute_samples->lab3 collect_data Collect & Compile Data lab1->collect_data lab2->collect_data lab3->collect_data stat_analysis Statistical Analysis (Precision, Accuracy) collect_data->stat_analysis final_report Generate Final Validation Report stat_analysis->final_report

Caption: A generalized workflow for an inter-laboratory validation study.

D_Lyxose_Metabolism cluster_intake Cellular Uptake cluster_conversion Isomerization cluster_ppp Pentose Phosphate Pathway D_Lyxose_ext Extracellular this compound Transporter Sugar Transporter D_Lyxose_ext->Transporter D_Lyxose_int Intracellular this compound Transporter->D_Lyxose_int D_Lyxose_Isomerase This compound Isomerase D_Lyxose_int->D_Lyxose_Isomerase D_Xylulose D-Xylulose D_Lyxose_Isomerase->D_Xylulose Xylulokinase Xylulokinase D_Xylulose->Xylulokinase D_Xylulose_5P D-Xylulose-5-Phosphate Xylulokinase->D_Xylulose_5P PPP_Intermediates PPP Intermediates D_Xylulose_5P->PPP_Intermediates Glycolysis Glycolysis PPP_Intermediates->Glycolysis Nucleotide_Synthesis Nucleotide Synthesis PPP_Intermediates->Nucleotide_Synthesis

Caption: A simplified proposed metabolic pathway for this compound.[9]

References

Comparative Docking Analysis of D-Lyxose and D-Xylose with Aldose Reductase: An In Silico and Experimental Overview

Author: BenchChem Technical Support Team. Date: November 2025

A guide for researchers, scientists, and drug development professionals on the binding interactions of D-Lyxose and D-Xylose with the key diabetic complications enzyme, aldose reductase.

Introduction to Aldose Reductase and the Polyol Pathway

Aldose reductase (EC 1.1.1.21) is the first and rate-limiting enzyme in the polyol pathway.[1] Under normoglycemic conditions, this pathway is a minor route for glucose metabolism. However, in the hyperglycemic state characteristic of diabetes mellitus, the flux of glucose through the polyol pathway is significantly increased.[1] Aldose reductase catalyzes the NADPH-dependent reduction of glucose to sorbitol.[1] The accumulation of sorbitol within cells leads to osmotic stress and subsequent cellular damage, contributing to the long-term complications of diabetes, including neuropathy, nephropathy, retinopathy, and cataracts. Therefore, the inhibition of aldose reductase is a key therapeutic strategy for the management of these debilitating conditions.

Comparative Binding Affinity: this compound vs. D-Xylose

Direct comparative in silico docking studies detailing the binding energies of this compound and D-Xylose with human aldose reductase have not been extensively reported. However, experimental data from studies on aldose reductase from the red alga Galdieria sulphuraria provide insights into their binding affinities through their Michaelis constants (Kₘ). The Kₘ value is the substrate concentration at which the enzyme reaction rate is half of the maximum (Vmax) and is an inverse measure of the substrate's affinity for the enzyme; a lower Kₘ value indicates a higher affinity.

LigandMichaelis Constant (Kₘ)Source Organism of Aldose Reductase
D-Xylose27 mMGaldieria sulphuraria
This compound30 mMGaldieria sulphuraria

Data sourced from studies on aldose reductase from Galdieria sulphuraria.

Based on this experimental data, D-Xylose exhibits a slightly lower Kₘ value compared to this compound, suggesting a marginally higher binding affinity for this particular aldose reductase. It is important to note that these values are from a non-human source, and further in silico and in vitro studies with human aldose reductase are necessary to confirm these findings.

Experimental Protocol for Comparative Molecular Docking

To facilitate further research, a detailed protocol for a comparative molecular docking study of this compound and D-Xylose with human aldose reductase is provided below. This protocol is a composite of methodologies frequently reported in the scientific literature for the docking of inhibitors with aldose reductase.[2][3][4]

Preparation of the Receptor (Aldose Reductase)
  • Protein Structure Retrieval: Obtain the 3D crystal structure of human aldose reductase (e.g., PDB ID: 1US0) from the Protein Data Bank (PDB).[5]

  • Protein Preparation:

    • Remove water molecules and any co-crystallized ligands from the PDB file.

    • Add polar hydrogen atoms to the protein structure.

    • Assign Kollman charges to the protein atoms.

    • Save the prepared protein structure in the appropriate format (e.g., PDBQT for AutoDock).

Preparation of the Ligands (this compound and D-Xylose)
  • Ligand Structure Retrieval: Obtain the 3D structures of this compound and D-Xylose from a chemical database such as PubChem.

  • Ligand Preparation:

    • Minimize the energy of the ligand structures using a suitable force field (e.g., MMFF94).

    • Detect the root and define the rotatable bonds.

    • Assign Gasteiger charges to the ligand atoms.

    • Save the prepared ligand structures in the PDBQT format.

Molecular Docking Procedure
  • Grid Box Generation: Define the binding site on the aldose reductase. This is typically centered on the active site, which can be identified from the position of the co-crystallized inhibitor in the original PDB file. A grid box of appropriate dimensions (e.g., 60 x 60 x 60 Å) should be generated to encompass the entire active site.

  • Docking Simulation: Perform the docking of this compound and D-Xylose into the defined active site of aldose reductase using a molecular docking program such as AutoDock Vina. The Lamarckian Genetic Algorithm is a commonly used search algorithm.

  • Analysis of Docking Results:

    • Analyze the docking results to identify the binding poses with the lowest binding energy (highest binding affinity).

    • Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) for the best-ranked poses using software like PyMOL or Discovery Studio.

    • Compare the binding energies and interaction patterns of this compound and D-Xylose to determine their relative binding affinities and modes of interaction with aldose reductase.

Visualizing the Workflow and Signaling Pathway

To further clarify the processes involved, the following diagrams have been generated using the Graphviz DOT language.

G Experimental Workflow for Comparative Docking cluster_receptor Receptor Preparation cluster_ligand Ligand Preparation cluster_docking Molecular Docking cluster_analysis Comparative Analysis Receptor_Retrieval Retrieve Aldose Reductase 3D Structure (PDB) Receptor_Clean Clean Protein (Remove Water, Ligands) Receptor_Retrieval->Receptor_Clean Receptor_Hydrogens Add Polar Hydrogens Receptor_Clean->Receptor_Hydrogens Receptor_Charges Assign Charges Receptor_Hydrogens->Receptor_Charges Receptor_Save Save as PDBQT Receptor_Charges->Receptor_Save Grid_Generation Define Binding Site & Generate Grid Box Receptor_Save->Grid_Generation Ligand_Retrieval Retrieve this compound & D-Xylose 3D Structures Ligand_Minimize Energy Minimization Ligand_Retrieval->Ligand_Minimize Ligand_Bonds Define Rotatable Bonds Ligand_Minimize->Ligand_Bonds Ligand_Charges Assign Charges Ligand_Bonds->Ligand_Charges Ligand_Save Save as PDBQT Ligand_Charges->Ligand_Save Docking_Run Perform Docking Simulation (e.g., AutoDock Vina) Ligand_Save->Docking_Run Grid_Generation->Docking_Run Docking_Analysis Analyze Binding Energies & Poses Docking_Run->Docking_Analysis Interaction_Visualization Visualize Protein-Ligand Interactions Docking_Analysis->Interaction_Visualization Binding_Comparison Compare Binding Affinities & Modes Interaction_Visualization->Binding_Comparison

Caption: Workflow for a comparative molecular docking study.

G Aldose Reductase in the Polyol Pathway cluster_pathway Polyol Pathway cluster_complications Diabetic Complications Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol Aldose Reductase (NADPH -> NADP+) Fructose Fructose Sorbitol->Fructose Sorbitol Dehydrogenase (NAD+ -> NADH) Osmotic_Stress Osmotic Stress Sorbitol->Osmotic_Stress Accumulation Oxidative_Stress Oxidative Stress Fructose->Oxidative_Stress Cell_Damage Cellular Damage Osmotic_Stress->Cell_Damage Oxidative_Stress->Cell_Damage Neuropathy Neuropathy Cell_Damage->Neuropathy Nephropathy Nephropathy Cell_Damage->Nephropathy Retinopathy Retinopathy Cell_Damage->Retinopathy

Caption: Role of aldose reductase in diabetic complications.

Conclusion

While direct comparative docking data for this compound and D-Xylose with human aldose reductase is currently lacking in the scientific literature, available experimental evidence with a non-human variant of the enzyme suggests that D-Xylose may have a slightly higher binding affinity. To definitively determine their comparative binding potential with the human enzyme, further in silico molecular docking and dynamics studies, as outlined in this guide, are essential. Such research will be invaluable for the rational design and development of novel and potent aldose reductase inhibitors for the therapeutic management of diabetic complications.

References

Safety Operating Guide

Proper Disposal of D-Lyxose: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring laboratory safety and proper chemical handling is paramount for researchers, scientists, and drug development professionals. This guide provides essential, immediate safety and logistical information for the proper disposal of D-Lyxose.

This compound, a monosaccharide, is generally not classified as a hazardous substance.[1] However, adherence to proper disposal procedures is crucial to maintain a safe laboratory environment and comply with local regulations. This document outlines the necessary steps for the safe handling and disposal of this compound waste.

Immediate Safety and Handling Precautions

Before handling this compound, it is essential to be familiar with the appropriate personal protective equipment (PPE) and safety measures to prevent exposure.

Precaution CategorySpecific RecommendationsSource
Eye/Face Protection Wear tightly fitting safety goggles or chemical safety goggles.[2][3]
Skin Protection Wear appropriate protective gloves and clothing to prevent skin exposure.[2][3]
Respiratory Protection Use in a well-ventilated area. If dust is generated, a respirator may be necessary.[1][2]
Hygiene Measures Handle in accordance with good industrial hygiene and safety practices. Wash hands thoroughly after handling.[1]

In the event of accidental exposure, follow these first-aid measures:

  • After eye contact: Rinse immediately with plenty of water for at least 15 minutes, including under the eyelids.[1][3]

  • After skin contact: Wash off immediately with plenty of water for at least 15 minutes.[1][3]

  • If inhaled: Move to fresh air.[1][3]

  • If ingested: Clean mouth with water and drink plenty of water afterwards.[1][3]

This compound Disposal Procedure

The proper disposal of this compound depends on its form (solid or aqueous solution) and whether it is contaminated with other hazardous materials. The following workflow provides a step-by-step guide for making the correct disposal decision.

D_Lyxose_Disposal_Workflow cluster_start Start cluster_assessment Waste Assessment cluster_contaminated Contaminated Waste Path cluster_uncontaminated Uncontaminated Waste Path start This compound Waste is_contaminated Is the this compound contaminated with hazardous material? start->is_contaminated treat_as_hazardous Treat as Hazardous Waste is_contaminated->treat_as_hazardous Yes is_solid Is the this compound in solid form? is_contaminated->is_solid No package_hazardous Package in a labeled, sealed container treat_as_hazardous->package_hazardous dispose_hazardous Dispose via licensed waste disposal service package_hazardous->dispose_hazardous solid_disposal Collect in a suitable, closed container is_solid->solid_disposal Yes aqueous_disposal Consult local regulations for aqueous waste disposal. Drain disposal may be permissible for small quantities. is_solid->aqueous_disposal No consult_local Consult local regulations for solid waste disposal solid_disposal->consult_local

This compound Disposal Workflow
  • Assess Contamination : Determine if the this compound waste is mixed with any hazardous chemicals. If it is, the entire mixture must be treated as hazardous waste.

  • Uncontaminated Solid this compound :

    • Sweep up and collect the solid this compound, avoiding dust formation.[1]

    • Place the material in a suitable, closed, and clearly labeled container for disposal.[1][2]

    • Consult your institution's environmental health and safety (EHS) office or local regulations for guidance on disposing of non-hazardous chemical solids. In many cases, it may be disposed of as regular laboratory waste, but confirmation is necessary.

  • Uncontaminated Aqueous Solutions of this compound :

    • For small quantities of dilute this compound solutions, some institutional guidelines may permit disposal down the drain with copious amounts of water.[4]

    • However, it is critical to consult your local regulations and institutional policies before any drain disposal.[4][5] Do not discharge into the environment without consulting these guidelines.[2]

    • If drain disposal is not permitted, collect the solution in a sealed and labeled container for disposal according to institutional protocols.

  • Contaminated this compound :

    • If this compound is contaminated with a hazardous substance, it must be disposed of as hazardous waste.

    • Collect the waste in a compatible, leak-proof, and sealed container.

    • Label the container clearly with the contents, including all hazardous components.

    • Arrange for disposal through a licensed professional waste disposal service, following your institution's hazardous waste management procedures.[6]

It is the responsibility of the waste generator to properly characterize and classify all waste materials according to applicable local, regional, and national regulations.[6] When in doubt, always err on the side of caution and treat the waste as hazardous.

References

Safeguarding Your Research: A Guide to Handling D-Lyxose

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling D-Lyxose, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans. Adherence to these guidelines is critical for minimizing risks and ensuring a safe laboratory environment.

Personal Protective Equipment (PPE) for this compound

When handling this compound, a comprehensive approach to personal protection is necessary to prevent contact and inhalation. The following table summarizes the recommended PPE based on safety data sheets.

PPE CategoryRecommended EquipmentJustification
Eye and Face Protection Tightly fitting safety goggles or chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield may also be appropriate in some situations.[1][2]To prevent eye contact with this compound powder or dust.
Skin Protection Chemical-resistant gloves (impervious) and protective clothing. Lab coat or coveralls are recommended.[1][2]To avoid skin contact. Gloves should be inspected before use, and hands should be washed and dried after handling.[1]
Respiratory Protection Generally not required under normal use conditions with adequate ventilation.[3][4] If dust formation is likely or ventilation is inadequate, a NIOSH/MSHA approved respirator should be worn.[2]To prevent inhalation of this compound dust. The need for respiratory protection is situational and depends on the scale of work and ventilation.

Operational Workflow for PPE Selection

To ensure the appropriate level of protection is selected for any given task involving this compound, the following workflow should be followed. This diagram illustrates the decision-making process for selecting personal protective equipment.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_procedure Procedure start Start: Handling this compound assess_risk Assess potential for dust generation and splashing start->assess_risk eye_face Eye/Face Protection: - Tightly fitting safety goggles - Face shield (if splashing is a risk) assess_risk->eye_face All Scenarios skin Skin Protection: - Chemical-resistant gloves - Lab coat or coveralls assess_risk->skin All Scenarios respiratory Respiratory Protection: - Is ventilation adequate? - Is dust generation likely? assess_risk->respiratory handle Proceed with handling this compound in a well-ventilated area resp_needed Use NIOSH/MSHA approved respirator respiratory->resp_needed No to ventilation or Yes to dust generation no_resp_needed No respiratory protection needed under normal use respiratory->no_resp_needed Yes to ventilation and No to dust generation resp_needed->handle no_resp_needed->handle end End handle->end

PPE Selection Workflow for Handling this compound

Handling and Storage Procedures

Proper handling and storage are crucial for maintaining the stability of this compound and ensuring a safe laboratory environment.

  • Handling: Always handle this compound in a well-ventilated area to minimize dust formation.[1][5] Avoid contact with skin and eyes, and prevent ingestion and inhalation.[5]

  • Storage: Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[1][6] It is hygroscopic and should be protected from moisture.[6][7] Store it under an inert atmosphere.[6][7] Keep it away from strong oxidizing agents.[3]

First Aid Measures

In the event of exposure to this compound, immediate first aid is critical.

  • If Inhaled: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration and seek immediate medical attention.[1]

  • Following Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor if symptoms occur.[1]

  • Following Eye Contact: Rinse the eyes with pure water for at least 15 minutes. Seek medical attention.[1][6]

  • If Ingested: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination.

  • Waste Disposal: Collect and arrange for disposal in suitable, closed containers.[1] Adhere to all local, state, and federal regulations for chemical waste disposal.

  • Environmental Precautions: Prevent this compound from entering drains, as discharge into the environment should be avoided.[1] In case of a spill, prevent further leakage if it is safe to do so.[1] For cleanup, sweep up the material and place it into a suitable disposal container, avoiding the creation of dust.[3][8]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.